molecular formula C7H9O6- B1236863 3-Dehydroquinate

3-Dehydroquinate

Cat. No.: B1236863
M. Wt: 189.14 g/mol
InChI Key: WVMWZWGZRAXUBK-SYTVJDICSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-dehydroquinate is a hydroxy monocarboxylic acid anion that is obtained by removal of a proton from the carboxylic acid group of 3-dehydroquinic acid. It has a role as a Saccharomyces cerevisiae metabolite. It derives from a (-)-quinate. It is a conjugate base of a 3-dehydroquinic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9O6-

Molecular Weight

189.14 g/mol

IUPAC Name

(1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12)/p-1/t3-,5+,7-/m1/s1

InChI Key

WVMWZWGZRAXUBK-SYTVJDICSA-M

SMILES

C1C(C(C(=O)CC1(C(=O)[O-])O)O)O

Isomeric SMILES

C1[C@H]([C@@H](C(=O)C[C@]1(C(=O)[O-])O)O)O

Canonical SMILES

C1C(C(C(=O)CC1(C(=O)[O-])O)O)O

Synonyms

3-dehydroquinate
3-dehydroquinic acid

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 3-Dehydroquinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-dehydroquinate (DHQ), a pivotal intermediate in the shikimate pathway. The guide details its chemical structure, stereochemistry, physicochemical properties, and its central role in the biosynthesis of aromatic amino acids in microorganisms and plants. The absence of this pathway in mammals makes its components, including this compound, attractive targets for the development of novel antimicrobial agents and herbicides.

Chemical Structure and Stereochemistry

3-Dehydroquinic acid is the first carbocyclic intermediate in the shikimate pathway.[1] Its structure is derived from quinic acid, with the hydroxyl group at the C-3 position oxidized to a ketone.[1][2] This keto group is a critical feature for its subsequent enzymatic conversion.

The biologically active isomer of 3-dehydroquinic acid possesses a specific stereochemistry, which is crucial for its recognition and processing by the enzymes of the shikimate pathway.[2]

Table 1: Chemical Identifiers for 3-Dehydroquinic Acid

IdentifierValueSource(s)
IUPAC Name (1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylic acid[3]
Molecular Formula C₇H₁₀O₆[4]
SMILES C1--INVALID-LINK--C[C@]1(C(=O)O)O)O">C@HO[3]
InChI InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12)/t3-,5+,7-/m1/s1[3]
InChIKey WVMWZWGZRAXUBK-SYTVJDICSA-N[3]

Physicochemical Properties

3-Dehydroquinic acid is a white to off-white crystalline solid that is soluble in water, a characteristic owing to its multiple polar functional groups, including hydroxyl and carboxylic acid moieties.[2]

Table 2: Physicochemical Properties of 3-Dehydroquinic Acid

PropertyValueSource(s)
Molecular Weight 190.15 g/mol [3]
Appearance White to off-white crystalline solid[2]
Solubility Soluble in water[2]
Predicted pKa (Strongest Acidic) 3.3[2]
Melting Point Not experimentally available
Optical Activity ([α]/D) -48.0±4.0°, c = 1.5 in H₂O (for potassium salt)[5]

Role in the Shikimate Pathway

This compound is a key intermediate in the shikimate pathway, a seven-step metabolic route utilized by bacteria, archaea, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[2][4] This pathway is absent in mammals, making it a prime target for the development of selective therapeutic agents.

The formation of this compound is the second step in the shikimate pathway, where it is synthesized from 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) by the enzyme This compound synthase (DHQS) . Subsequently, this compound is dehydrated by This compound dehydratase (DHQD) to yield 3-dehydroshikimate, introducing the first double bond into the cyclic structure.[2]

Shikimate_Pathway_DHQ PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) PEP->DAHP DAHP synthase E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ This compound (DHQ) DAHP->DHQ this compound synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS this compound dehydratase Shikimate Shikimate DHS->Shikimate Chorismate Chorismate Shikimate->Chorismate ... AAs Aromatic Amino Acids Chorismate->AAs

Figure 1. Position of this compound in the Shikimate Pathway.

Experimental Protocols

Enzymatic Synthesis of 3-Dehydroquinic Acid

The laboratory-scale production of 3-dehydroquinic acid is most commonly achieved through enzymatic synthesis utilizing this compound synthase (DHQS).

Materials:

  • Purified this compound synthase (DHQS)

  • 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Divalent cation solution (e.g., CoCl₂)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, DAHP, NAD⁺, and the divalent cation.

  • Initiate the reaction by the addition of purified DHQS.

  • Incubate the mixture at the optimal temperature for the specific DHQS used (e.g., 37°C for E. coli DHQS).

  • Monitor the reaction progress by analyzing aliquots at various time points for the formation of DHQ using a coupled enzyme assay with this compound dehydratase or by HPLC.

  • Terminate the reaction, typically by heat inactivation of the enzyme or by acidification.

  • Purify the synthesized 3-dehydroquinic acid from the reaction mixture.

Purification of 3-Dehydroquinic Acid

Due to its polar nature, 3-dehydroquinic acid can be purified from the enzymatic synthesis reaction mixture using ion-exchange chromatography.

Materials:

  • Enzymatic reaction mixture containing 3-dehydroquinic acid

  • Anion exchange chromatography column (e.g., DEAE-Sepharose)

  • Low-salt equilibration buffer (e.g., 10 mM Tris-HCl, pH 8.0)

  • High-salt elution buffer (e.g., 10 mM Tris-HCl, pH 8.0, containing 1 M NaCl)

Procedure:

  • Remove the enzyme from the reaction mixture, for instance, by ultrafiltration.

  • Equilibrate the anion exchange column with the low-salt buffer.

  • Load the enzyme-free reaction mixture onto the column.

  • Wash the column with the low-salt buffer to remove any unbound impurities.

  • Elute the bound 3-dehydroquinic acid using a linear gradient of the high-salt buffer.

  • Collect fractions and analyze for the presence of 3-dehydroquinic acid.

  • Pool the fractions containing the purified product.

Purification_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification Reaction Reaction Mixture (DAHP, DHQS, NAD+, Co2+) Incubation Incubation Reaction->Incubation Termination Reaction Termination Incubation->Termination EnzymeRemoval Enzyme Removal (Ultrafiltration) Termination->EnzymeRemoval IEC Anion Exchange Chromatography EnzymeRemoval->IEC Elution Gradient Elution IEC->Elution Pooling Fraction Pooling Elution->Pooling PureDHQ PureDHQ Pooling->PureDHQ Pure this compound

Figure 2. Experimental Workflow for the Synthesis and Purification of this compound.
Spectroscopic Analysis

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methine and methylene (B1212753) protons on the cyclohexane (B81311) ring. The specific chemical shifts and coupling constants would be dependent on the solvent and pH.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon of the ketone, the carboxyl carbon, and the carbons bearing hydroxyl groups.

General Protocol for NMR Analysis:

  • A purified sample of 3-dehydroquinic acid is dissolved in a suitable deuterated solvent (e.g., D₂O).

  • The spectrum is acquired on a high-field NMR spectrometer.

  • Data processing, including Fourier transformation and phase correction, is performed to obtain the final spectrum.

4.3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong, broad absorption bands corresponding to the O-H stretching of the hydroxyl and carboxylic acid groups, a sharp, strong absorption for the C=O stretching of the ketone, and another strong absorption for the C=O stretching of the carboxylic acid.

General Protocol for IR Analysis:

  • A small amount of the solid, purified 3-dehydroquinic acid is mixed with KBr powder and pressed into a pellet.

  • Alternatively, a thin film can be prepared if the sample is in a suitable solvent.

  • The spectrum is recorded using an FT-IR spectrometer.

Conclusion

This compound is a fundamentally important molecule in the biochemistry of a vast array of organisms. Its unique chemical structure and stereochemistry are central to its role as a key intermediate in the shikimate pathway. The detailed understanding of its properties and the enzymes that metabolize it are crucial for the ongoing development of new therapeutic agents and herbicides that target this essential metabolic route. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working in this critical area of drug discovery and development.

References

3-Dehydroquinate biosynthesis in the shikimate pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Dehydroquinate Biosynthesis in the Shikimate Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

The shikimate pathway is a crucial seven-step metabolic route found in bacteria, archaea, fungi, algae, and plants, but notably absent in mammals.[1][2] This pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other vital aromatic compounds.[3][4] Its absence in animals makes the enzymes of this pathway prime targets for the development of non-toxic antimicrobial agents, anti-parasitic drugs, and herbicides.[5][6]

This guide focuses on the second committed step of the shikimate pathway: the biosynthesis of this compound (DHQ) from 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP). This reaction is catalyzed by the enzyme this compound synthase (DHQS), a catalytic marvel that performs a complex series of chemical transformations within a single active site.[7][8]

Enzymology of this compound Synthase (DHQS)

This compound synthase (EC 4.2.3.4) is a metalloenzyme that catalyzes the conversion of the seven-carbon sugar DAHP into the carbocyclic compound DHQ.[9] The reaction is a complex, multi-step process that requires the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) cofactor and a divalent cation, typically cobalt (Co²⁺) or zinc (Zn²⁺), for activity.[5][10]

The catalytic mechanism involves five distinct chemical reactions:

  • Alcohol Oxidation: The C5 hydroxyl group of DAHP is oxidized by NAD⁺.

  • Phosphate (B84403) β-elimination: An inorganic phosphate is eliminated from the molecule.

  • Carbonyl Reduction: The C5 carbonyl is reduced by the newly formed NADH.

  • Ring Opening: The sugar ring is opened.

  • Intramolecular Aldol Condensation: The molecule cyclizes to form the final product, this compound.[5][8]

This intricate sequence of events occurring within one active site makes DHQS a subject of significant biochemical interest.[7]

Regulation of the Shikimate Pathway

The overall flux through the shikimate pathway is primarily regulated at its first step, the synthesis of DAHP, which is catalyzed by DAHP synthase.[10] This initial enzyme is often subject to feedback inhibition by the final products of the pathway, the aromatic amino acids.[10] This ensures that the cell does not overproduce these essential compounds. While DHQS activity is intrinsically linked to the availability of its substrate, DAHP, direct allosteric regulation of DHQS by downstream products is not the primary control mechanism.[10][11]

G cluster_pathway Shikimate Pathway (Initial Steps) cluster_regulation Regulation PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino- heptulosonate 7-phosphate (DAHP) PEP->DAHP DAHP_synthase DAHP Synthase E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ This compound (DHQ) DAHP->DHQ DHQS Pathway To Chorismate... DHQ->Pathway AAs Aromatic Amino Acids (L-Phe, L-Tyr, L-Trp) AAs->DAHP_synthase Feedback Inhibition G A Transformation (DHQS gene in expression vector into E. coli) B Cell Culture & Induction (Grow cells and induce protein expression with IPTG) A->B C Cell Lysis (Sonication or French press to release cellular contents) B->C D Clarification (Centrifugation to remove cell debris) C->D E Purification Step (e.g., Heat treatment for thermostable DHQS, or Anion Exchange/Affinity Chromatography) D->E F Purified DHQS (Assess purity with SDS-PAGE and concentration) E->F G cluster_prep Reaction Preparation cluster_reaction Reaction and Measurement A Prepare reaction mixture in a quartz cuvette: - Buffer (e.g., 50 mM HEPES, pH 7.5) - NAD⁺ - CoCl₂ B Add coupling enzyme in excess (Purified this compound dehydratase) A->B C Add substrate (3-deoxy-D-arabino-heptulosonate 7-phosphate) B->C D Equilibrate mixture to desired temperature (e.g., 37°C) C->D E Initiate reaction by adding purified DHQS D->E F Monitor increase in absorbance at 234 nm over time E->F G Calculate initial velocity using the linear rate and molar extinction coefficient of 3-dehydroshikimate F->G G E Enzyme (DHQS) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate (DAHP) I Competitive Inhibitor ES->E + P P Product (DHQ)

References

The Keystone of Aromaticity: A Technical Guide to the Role of 3-Dehydroquinate in Aromatic Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth examination of 3-dehydroquinate's pivotal role in the shikimate pathway, the metabolic route for the biosynthesis of aromatic amino acids. It details the enzymology, kinetics, and regulation of the enzymes that produce and consume this critical intermediate, offering insights for research and therapeutic development.

Introduction: The Shikimate Pathway and the Centrality of this compound

The shikimate pathway is an essential metabolic route in bacteria, archaea, fungi, algae, and plants, responsible for the de novo biosynthesis of the aromatic amino acids: L-phenylalanine, L-tyrosine, and L-tryptophan.[1][2] These amino acids are not only fundamental building blocks for protein synthesis but also serve as precursors for a vast array of secondary metabolites, including vitamins, hormones, and lignins.[3][4] Crucially, this pathway is absent in mammals, making its enzymes highly attractive targets for the development of novel antimicrobial agents, herbicides, and antiparasitic drugs.[5]

At the heart of this seven-step pathway lies this compound (DHQ), the first carbocyclic intermediate.[6] Its formation and subsequent dehydration are critical control points that channel carbon from central metabolism into the aromatic downstream products. This guide focuses on the two key enzymes that mediate the lifecycle of this compound: This compound synthase (DHQS) and This compound dehydratase (DHQD) .

Enzymology of this compound Metabolism

The synthesis and conversion of this compound are catalyzed by two distinct enzymes with unique mechanisms.

This compound Synthase (DHQS)

This compound synthase (EC 4.2.3.4) catalyzes the second step of the shikimate pathway, a complex intramolecular cyclization of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) to form this compound, with the elimination of inorganic phosphate (B84403).[5][7] This monomeric enzyme requires NAD+ and a divalent cation, typically cobalt (Co2+), for its catalytic activity.[5] The reaction mechanism is a remarkable multi-step process that includes an alcohol oxidation, phosphate β-elimination, carbonyl reduction, ring opening, and an intramolecular aldol (B89426) condensation, all within a single active site.[7][8]

This compound Dehydratase (DHQD)

This compound dehydratase (EC 4.2.1.10) carries out the third step in the pathway, catalyzing the dehydration of this compound to produce 3-dehydroshikimate.[9][10] This reaction introduces the first double bond of the aromatic ring.[10] Interestingly, two distinct, evolutionarily unrelated classes of DHQD exist, designated as Type I and Type II, which catalyze the same reaction through different mechanisms.[9][11]

  • Type I DHQD: Found in some bacteria, fungi, and plants, Type I enzymes catalyze a cis-dehydration via a covalent imine intermediate formed with a conserved lysine (B10760008) residue in the active site.[11][12]

  • Type II DHQD: Present in the quinate catabolic pathway of fungi and the shikimate pathway of most bacteria, Type II enzymes perform a trans-dehydration through an enolate intermediate.[13][14]

The existence of these two distinct types of DHQD offers opportunities for the development of selective inhibitors.[13]

Quantitative Data on Enzyme Kinetics

The catalytic efficiencies of DHQS and DHQD have been characterized in a variety of organisms. The following tables summarize key kinetic parameters.

This compound Synthase (DHQS) Kinetic Parameters
OrganismKcat (s⁻¹)Reference
Pyrococcus furiosus3.0[15]

Note: Further comprehensive kinetic data for DHQS from multiple organisms requires consolidation from various literature sources.

This compound Dehydratase (DHQD) Kinetic Parameters

Table 1: Kinetic Parameters of Type I this compound Dehydratase [16]

OrganismKm (µM)kcat (s⁻¹)Vmax (µmol/min/mg)Catalytic Efficiency (kcat/Km) (µM⁻¹s⁻¹)
Enterococcus faecalis651101.69

Table 2: Kinetic Parameters of Type II this compound Dehydratase [16]

OrganismKm (µM)kcat (s⁻¹)Vmax (µmol/min/mg)Catalytic Efficiency (kcat/Km) (µM⁻¹s⁻¹)
Corynebacterium glutamicum

Note: The table is populated with available data and highlights the need for further compilation of kinetic parameters from diverse organisms for a complete comparative analysis.

Regulation of the Shikimate Pathway

The flux through the shikimate pathway is tightly regulated to meet the cell's demand for aromatic amino acids while conserving metabolic energy. The primary site of regulation is the first enzyme of the pathway, DAHP synthase, which is subject to feedback inhibition by the final aromatic amino acid products.[3][10][13] While direct allosteric regulation of DHQS and DHQD is not the primary control mechanism, their activity is intrinsically linked to the availability of their substrates, which is governed by the upstream regulatory control of DAHP synthase.[2][17] In microorganisms, this feedback inhibition is a well-established regulatory paradigm.[17] In plants, the regulation is more complex and appears to be controlled primarily at the level of gene expression.[2][17]

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of DHQS and DHQD.

Recombinant Protein Expression and Purification

This protocol is adapted for the expression of His-tagged DHQS in Escherichia coli.[4][7]

  • Transformation and Culture Growth: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the DHQS gene. Inoculate a starter culture in Luria-Bertani (LB) medium with the appropriate antibiotic and grow overnight at 37°C. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction of Protein Expression: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. To enhance protein solubility, reduce the incubation temperature to 18-25°C and continue to incubate for 16-20 hours.[7]

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[7] Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).[9] Lyse the cells by sonication on ice.

  • Clarification: Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[7]

  • Affinity Chromatography: Equilibrate a Ni-NTA affinity column with lysis buffer. Load the clarified lysate onto the column. Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM). Elute the His-tagged DHQS with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).[7]

  • Further Purification (Optional): For higher purity, the eluted protein can be subjected to size-exclusion chromatography.[4]

  • Purity Assessment: Analyze the purity of the protein fractions by SDS-PAGE.

The protocol for the expression and purification of DHQD is similar to that of DHQS, with specific modifications based on the properties of the target protein.[8][9][18]

  • Transformation, Culture, and Induction: Follow the same procedure as for DHQS, using an appropriate expression vector and E. coli strain.[18]

  • Cell Lysis and Clarification: The cell lysis and clarification steps are analogous to those for DHQS.[9]

  • Affinity Chromatography: Purify the His-tagged DHQD using a Ni-NTA affinity column as described for DHQS.[9]

  • Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.[9]

Enzyme Activity Assays

This assay measures DHQS activity by coupling the formation of this compound to its subsequent dehydration by an excess of DHQD, monitoring the increase in absorbance at 234 nm due to the formation of 3-dehydroshikimate.[4][15]

  • Reaction Mixture:

    • 50 mM HEPES buffer, pH 7.5[4]

    • NAD⁺

    • CoCl₂

    • Excess purified this compound dehydratase (DHQD)

    • 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) (substrate)

  • Procedure:

    • Prepare the reaction mixture in a quartz cuvette.

    • Initiate the reaction by adding a known amount of purified DHQS.

    • Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of 3-dehydroshikimate (ε₂₃₄ = 12,000 M⁻¹cm⁻¹).[4]

This is the most direct method for measuring DHQD activity, which monitors the formation of 3-dehydroshikimate by the increase in absorbance at 234 nm.[19]

  • Reaction Mixture:

    • 50 mM Tris-HCl, pH 8.0[19]

    • This compound (substrate)

  • Procedure:

    • Prepare the reaction mixture in a UV-transparent cuvette.

    • Equilibrate the mixture to the desired assay temperature.

    • Initiate the reaction by adding a known amount of purified DHQD.

    • Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes.

    • Calculate the initial velocity from the linear portion of the absorbance vs. time plot.[19]

This method is useful when interfering compounds absorb at 234 nm. The production of 3-dehydroshikimate by DHQD is coupled to its reduction to shikimate by an excess of shikimate dehydrogenase (SDH), which consumes NADPH. The decrease in absorbance at 340 nm is monitored.[16][19]

  • Reaction Mixture:

    • 50 mM HEPES buffer, pH 7.5[19]

    • 0.25 mM NADPH[19]

    • Excess purified shikimate dehydrogenase (SDH)

    • This compound (substrate)

  • Procedure:

    • Prepare the reaction mixture in a cuvette.

    • Initiate the reaction by adding a known amount of purified DHQD.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the rate of NADPH consumption using the Beer-Lambert law (ε₃₄₀ for NADPH = 6220 M⁻¹cm⁻¹).[16]

Protein Crystallization

This protocol is a general guideline for the crystallization of DHQD using the sitting drop vapor diffusion method.[8][20]

  • Protein Preparation: Concentrate the purified DHQD to a high concentration (e.g., 7.5-40 mg/mL) in a suitable buffer (e.g., 40 mM Tris-HCl, pH 8.0).[8][20]

  • Crystallization Screening: Use sparse-matrix screening kits to identify initial crystallization conditions.

  • Sitting Drop Vapor Diffusion: Mix 1.0 µL of the protein solution with 1.0 µL of the reservoir solution in a sitting drop well and equilibrate against 50 µL of the reservoir solution.[8]

  • Crystal Optimization: Optimize the initial hits by varying the precipitant concentration, pH, and temperature.

  • Cryoprotection and Data Collection: Before X-ray diffraction data collection, transfer the crystal to a cryoprotectant solution (e.g., reservoir solution containing 20-30% glycerol) and flash-cool it in liquid nitrogen.[8]

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core reactions involving this compound and the overall flow of the shikimate pathway.

Shikimate_Pathway_Core DAHP 3-Deoxy-D-arabino- heptulosonate 7-phosphate DHQ This compound DAHP->DHQ this compound Synthase (DHQS) DHS 3-Dehydroshikimate DHQ->DHS this compound Dehydratase (DHQD) Chorismate Chorismate DHS->Chorismate ... AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs

Caption: Core reactions involving this compound in the shikimate pathway.

Shikimate_Pathway_Regulation cluster_pathway Shikimate Pathway cluster_products Products PEP_E4P PEP + Erythrose-4-P DAHP DAHP PEP_E4P->DAHP DAHP Synthase DHQ This compound DAHP->DHQ DHQS Chorismate Chorismate DHQ->Chorismate ... (DHQD, etc.) AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs AAs->PEP_E4P Feedback Inhibition

Caption: Feedback regulation of the shikimate pathway by aromatic amino acids.

Experimental Workflows

The following diagrams illustrate the general workflows for protein purification and enzyme activity assays.

Protein_Purification_Workflow Start E. coli Culture with Expression Vector Induction IPTG Induction Start->Induction Harvest Cell Harvesting (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Affinity Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity SEC Size-Exclusion Chromatography (Optional) Affinity->SEC PureProtein Purified Protein Affinity->PureProtein If high purity is achieved SEC->PureProtein

Caption: General workflow for recombinant protein expression and purification.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reaction Mixture (Buffer, Substrate, etc.) Mix Mix Reagents and Initiate with Enzyme Reagents->Mix Enzyme Prepare Purified Enzyme Solution Enzyme->Mix Monitor Monitor Reaction Progress (Spectrophotometry) Mix->Monitor Calculate Calculate Initial Velocity Monitor->Calculate Kinetics Determine Kinetic Parameters (Km, kcat) Calculate->Kinetics

Caption: General workflow for a spectrophotometric enzyme activity assay.

Conclusion and Future Directions

This compound stands as a critical metabolic node in the biosynthesis of aromatic compounds. The enzymes responsible for its formation and conversion, DHQS and DHQD, are validated targets for the development of novel therapeutics due to their absence in mammals. A thorough understanding of their structure, function, kinetics, and regulation is paramount for the rational design of potent and specific inhibitors. Future research will likely focus on high-throughput screening for novel inhibitors, detailed structural analysis of enzyme-inhibitor complexes, and the elucidation of the more complex regulatory networks in plants. This foundational knowledge will continue to drive innovation in drug discovery and metabolic engineering.

References

3-Dehydroquinate synthase mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 3-Dehydroquinate Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound synthase (DHQS) is a key enzyme in the shikimate pathway, an essential metabolic route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and apicomplexan parasites.[1] This pathway is absent in mammals, making DHQS an attractive target for the development of novel antimicrobial agents, herbicides, and antiparasitic drugs.[1][2] The enzyme catalyzes the second step of the shikimate pathway, a complex transformation of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) into this compound (DHQ). This multi-step reaction is a feat of enzymatic catalysis, involving a series of distinct chemical transformations all occurring within a single active site.[1][3] A comprehensive understanding of the DHQS mechanism is paramount for the rational design of potent and specific inhibitors.

The Catalytic Machinery: Cofactors and Active Site

The catalytic activity of this compound synthase is critically dependent on two cofactors: a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) and a divalent metal cation, typically cobalt (Co²⁺) or zinc (Zn²⁺).[4] The active site of DHQS is located at the interface of its N-terminal and C-terminal domains. The C-terminal domain houses the majority of the residues involved in catalysis and substrate binding.[3]

The Multi-Step Catalytic Mechanism

The conversion of DAHP to DHQ by DHQS proceeds through a remarkable five-step mechanism:

  • Alcohol Oxidation: The reaction is initiated by the NAD⁺-dependent oxidation of the C5 hydroxyl group of the substrate, DAHP. This step is facilitated by the close proximity of the C5 hydroxyl to the nicotinamide ring of NAD⁺ in the active site.[1][5]

  • Phosphate (B84403) β-elimination: Following oxidation, a phosphate group is eliminated from C7. This is an E1cB-type elimination, where a proton is abstracted from C6, leading to the formation of an enolate intermediate, which then expels the phosphate group.[6]

  • Carbonyl Reduction: The NADH generated in the first step is then used to reduce the C5 carbonyl group that was formed. This hydride transfer regenerates the hydroxyl group at C5.

  • Ring Opening: The pyranose ring of the substrate undergoes an opening to form a linear intermediate.

  • Intramolecular Aldol (B89426) Condensation: The final step involves an intramolecular aldol condensation. A carbanion is generated at C7, which then attacks the carbonyl carbon at C2, leading to the formation of the six-membered carbocyclic ring of DHQ.[1]

Site-directed mutagenesis studies have identified several key amino acid residues crucial for the catalytic mechanism. For instance, residues R130, K152, R264, and H275 in Aspergillus nidulans DHQS are thought to play essential roles in catalysis and in the conformational changes (domain closure) required for the reaction.[7]

Quantitative Data on Enzyme Kinetics and Inhibition

The kinetic parameters of DHQS have been characterized in various organisms. This data is essential for understanding the enzyme's efficiency and for the development of inhibitors.

OrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)InhibitorK_i_ (µM)
Pyrococcus furiosusDAHP3.73.08.1 x 10⁵--
Aspergillus nidulans (isolated domain)DAHPVaries (factor of 3)->1100-fold decrease for R130K mutant--
Escherichia coliCarbacyclic phosphonate (B1237965) analogue---Competitive0.0008
Escherichia coli2-deoxy cyclic analogue---Competitive35
Escherichia coliCarbacyclic material---Competitive0.12

Note: Kinetic parameters can vary depending on assay conditions such as pH, temperature, and cofactor concentrations.

Experimental Protocols

Expression and Purification of Recombinant this compound Synthase

This protocol is a general guideline for the expression and purification of His-tagged DHQS from E. coli.

a. Expression:

  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the DHQS gene fused to a polyhistidine tag.

  • Grow the transformed cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue to culture the cells at a lower temperature (e.g., 16-25°C) overnight to enhance the yield of soluble protein.

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.[4]

b. Purification:

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

  • Wash the column with a wash buffer containing a higher concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged DHQS from the column using an elution buffer with a high concentration of imidazole (e.g., 250 mM).

  • Assess the purity of the eluted fractions by SDS-PAGE.

  • For higher purity, the protein can be further purified by size-exclusion chromatography.[4][8]

Coupled Spectrophotometric Assay for DHQS Activity

The activity of DHQS is commonly measured using a continuous coupled-enzyme assay with this compound dehydratase (DHQD), which catalyzes the subsequent reaction in the shikimate pathway. The formation of 3-dehydroshikimate is monitored by the increase in absorbance at 234 nm.[4][8]

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Substrate: 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)

  • Cofactors: NAD⁺ and CoCl₂

  • Coupling Enzyme: Purified this compound dehydratase (DHQD) in excess

  • Enzyme: Purified this compound synthase (DHQS)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer, NAD⁺, CoCl₂, and an excess of DHQD.

  • Add the substrate DAHP to the reaction mixture.

  • Equilibrate the mixture to the desired assay temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a known amount of DHQS.

  • Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of 3-dehydroshikimate (ε₂₃₄ = 12,000 M⁻¹cm⁻¹).[4]

Visualizing the Process: Diagrams

DHQS_Mechanism cluster_steps DHQS Catalytic Cycle DAHP DAHP Int1 C5-Oxidized Intermediate DAHP->Int1 1. Alcohol Oxidation (NAD+ -> NADH) Int2 Enolate Intermediate Int1->Int2 2. Phosphate Elimination (-Pi) Int3 C5-Reduced Intermediate Int2->Int3 3. Carbonyl Reduction (NADH -> NAD+) Int4 Open-Chain Intermediate Int3->Int4 4. Ring Opening DHQ DHQ Int4->DHQ 5. Intramolecular Aldol Condensation DHQS_Purification_Workflow cluster_workflow DHQS Purification Workflow start Transform E. coli with DHQS plasmid growth Culture Growth and Induction start->growth harvest Cell Harvesting (Centrifugation) growth->harvest lysis Cell Lysis (Sonication) harvest->lysis clarify Clarification (Centrifugation) lysis->clarify affinity Ni-NTA Affinity Chromatography clarify->affinity wash Wash unbound proteins affinity->wash elute Elute His-tagged DHQS wash->elute purity Purity Assessment (SDS-PAGE) elute->purity end Purified DHQS purity->end

References

An In-depth Technical Guide to the 3-Dehydroquinate Dehydratase Enzymatic Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Dehydroquinate dehydratase (DHQD) is a critical enzyme in the shikimate pathway, an essential metabolic route for the biosynthesis of aromatic amino acids and other vital compounds in bacteria, fungi, plants, and apicomplexan parasites.[1] Crucially, this pathway is absent in mammals, rendering DHQD an attractive and viable target for the development of novel antimicrobial agents, herbicides, and antiparasitic drugs.[2] This technical guide provides a comprehensive overview of the DHQD-catalyzed reaction, detailing the two distinct classes of the enzyme, their catalytic mechanisms, kinetic parameters, and established experimental protocols for their study.

Introduction to this compound Dehydratase

This compound dehydratase (EC 4.2.1.10) catalyzes the third step in the shikimate pathway: the reversible dehydration of this compound (DHQ) to 3-dehydroshikimate (DHS).[3][4] This reaction is a key step in the conversion of central carbon metabolites, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, into chorismate, the precursor for aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, and ubiquinone.[5][6]

A remarkable instance of convergent evolution has led to two distinct classes of DHQD, termed Type I and Type II.[1][7] These two types are evolutionarily unrelated, possessing different primary sequences, three-dimensional structures, and employing distinct catalytic mechanisms to catalyze the same overall reaction.[1][8]

  • Type I DHQD: Found in fungi, plants, and some bacteria, this class catalyzes the cis-dehydration of this compound.[5] The reaction proceeds through a covalent imine intermediate, also known as a Schiff base.[6] Type I enzymes are typically heat-labile.[7]

  • Type II DHQD: Present in the quinate catabolic pathway of fungi and the shikimate pathway of most bacteria, Type II DHQD catalyzes the trans-dehydration of its substrate.[7] This mechanism involves an enolate intermediate and does not form a covalent bond with the substrate.[8][9] These enzymes are generally heat-stable.[7]

The significant mechanistic and structural differences between the two types of DHQD, and their absence in mammals, provide a solid foundation for the rational design of selective inhibitors.[10][11]

The Shikimate Pathway and the Role of DHQD

The shikimate pathway is a seven-step metabolic route that links central carbon metabolism to the biosynthesis of aromatic compounds. DHQD performs the third step in this essential pathway.

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP DHQ This compound DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate DHQ->DHS this compound dehydratase (DHQD) SA Shikimate DHS->SA Shikimate dehydrogenase S3P Shikimate-3-phosphate SA->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate AroAA Aromatic Amino Acids Chorismate->AroAA

Figure 1: The Shikimate Pathway highlighting the role of DHQD.

Catalytic Mechanisms

The two classes of DHQD employ fundamentally different chemical strategies to achieve the dehydration of this compound.

Type I DHQD: Covalent Catalysis via a Schiff Base Intermediate

The catalytic cycle of Type I DHQD involves the formation of a covalent adduct between the substrate and a conserved lysine (B10760008) residue in the active site.[5][6]

Type_I_DHQD_Mechanism cluster_0 Type I DHQD Catalytic Cycle S This compound + E-Lys-NH2 Int1 Carbinolamine Intermediate S->Int1 Nucleophilic attack Int2 Protonated Schiff Base (Imine) Int1->Int2 Dehydration Int3 Enamine Intermediate Int2->Int3 cis-Elimination of H2O (Proton abstraction by General Base) P 3-Dehydroshikimate + E-Lys-NH2 Int3->P Hydrolysis Type_II_DHQD_Mechanism cluster_1 Type II DHQD Catalytic Cycle S_II This compound Int_II Enolate Intermediate S_II->Int_II Proton abstraction (General Base, e.g., Tyr) P_II 3-Dehydroshikimate Int_II->P_II trans-Elimination of H2O (Protonation by General Acid) Protein_Purification_Workflow Start Transformation of E. coli with DHQD-pET vector Culture Cell Culture and Induction with IPTG Start->Culture Harvest Cell Harvest by Centrifugation Culture->Harvest Lysis Cell Lysis (Sonication or French Press) Harvest->Lysis Clarify Clarification of Lysate by Centrifugation Lysis->Clarify Affinity Ni-NTA Affinity Chromatography Clarify->Affinity Elution Elution with Imidazole Affinity->Elution Purification Further Purification (Optional) (Ion Exchange or Size Exclusion Chromatography) Elution->Purification QC Quality Control (SDS-PAGE, Concentration) Purification->QC

References

Genetic Identification of 3-Dehydroquinate Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the genetic identification and characterization of 3-dehydroquinate synthase (DHQS), a key enzyme in the shikimate pathway. The shikimate pathway is essential for the biosynthesis of aromatic amino acids and other crucial compounds in bacteria, fungi, plants, and apicomplexan parasites, but is absent in mammals.[1][2][3] This makes DHQS an attractive target for the development of novel antimicrobial agents, herbicides, and anti-parasitic drugs.[1][3]

Introduction to this compound Synthase (DHQS)

This compound synthase (EC 4.2.3.4) catalyzes the second step of the shikimate pathway, converting 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) to this compound (DHQ).[1] This reaction is a complex, multi-step process that requires NAD+ as a cofactor.[1][3] In most bacteria, DHQS is a monofunctional enzyme, often encoded by the aroB gene.[2][4] However, in some fungi and protists, it is part of a large, pentafunctional enzyme complex known as the AROM complex.[1][2]

The critical role of the shikimate pathway in microbial and plant life, coupled with its absence in humans, underscores the importance of DHQS as a target for therapeutic and agricultural applications.[2][3] Understanding the genetic basis of DHQS is the first step towards developing effective inhibitors.

Methodologies for Genetic Identification of DHQS

The identification of DHQS genes can be approached through a combination of bioinformatic and experimental methods.

Bioinformatic Approaches

Bioinformatic analysis is a powerful first step in identifying putative DHQS genes within a genome. This typically involves searching for sequences with homology to known DHQS genes from other organisms.

Key Bioinformatic Steps:

  • Homology Searching: Utilize tools like BLAST (Basic Local Alignment Search Tool) to search protein and nucleotide databases with the amino acid sequence of a characterized DHQS.

  • Conserved Domain Analysis: Identify the conserved DHQS domain within candidate protein sequences using databases such as Pfam and InterPro.[1]

  • Phylogenetic Analysis: Construct phylogenetic trees to understand the evolutionary relationships between the identified candidate genes and known DHQS genes from various species.[5]

  • Genomic Context Analysis: In some bacteria, genes for enzymes in a specific metabolic pathway are clustered together in operons. Analyzing the genomic neighborhood of a candidate gene can provide further evidence of its function. For instance, in some cyanobacteria, an O-methyltransferase gene is located downstream of a DHQS gene potentially involved in mycosporine-like amino acid (MAA) biosynthesis.[6]

Experimental Approaches

Experimental validation is crucial to confirm the function of a candidate DHQS gene identified through bioinformatics. The general workflow involves gene cloning, expression, and functional characterization of the encoded protein.

Experimental Workflow for DHQS Gene Identification:

experimental_workflow cluster_genomic Genomic & Cloning cluster_expression Expression & Purification cluster_characterization Functional Characterization genomic_dna Genomic DNA Extraction pcr PCR Amplification of Putative DHQS Gene genomic_dna->pcr cloning Cloning into Expression Vector pcr->cloning transformation Transformation into Expression Host (e.g., E. coli) cloning->transformation expression Protein Expression (e.g., IPTG Induction) transformation->expression purification Protein Purification (e.g., Chromatography) expression->purification sds_page SDS-PAGE Analysis purification->sds_page enzyme_assay Enzyme Activity Assay purification->enzyme_assay kinetic_analysis Kinetic Analysis enzyme_assay->kinetic_analysis

Caption: Experimental workflow for DHQS gene identification.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of DHQS genes.

PCR Amplification and Cloning of DHQS Gene

Objective: To amplify the putative DHQS gene from genomic DNA and clone it into an expression vector.

Protocol:

  • Primer Design: Design forward and reverse primers based on the sequence of the putative DHQS gene. Incorporate restriction enzyme recognition sites at the 5' ends of the primers for subsequent cloning.[2]

  • PCR Amplification:

    • Set up a standard PCR reaction containing genomic DNA as the template, the designed primers, dNTPs, PCR buffer, and a high-fidelity DNA polymerase.

    • Perform PCR using an appropriate annealing temperature and extension time based on the primer sequences and the length of the target gene.

  • Purification of PCR Product: Purify the amplified PCR product using a commercial PCR purification kit to remove primers, dNTPs, and polymerase.

  • Restriction Digestion: Digest both the purified PCR product and the expression vector (e.g., pET series) with the chosen restriction enzymes.

  • Ligation: Ligate the digested PCR product into the linearized expression vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into competent E. coli cells (e.g., DH5α or XL1-Blue) for plasmid propagation.

  • Colony PCR and Sequencing: Screen for positive clones using colony PCR and confirm the sequence of the inserted gene by DNA sequencing.[2]

Heterologous Expression and Purification of DHQS

Objective: To express the cloned DHQS gene in a suitable host and purify the recombinant protein.

Protocol:

  • Transformation into Expression Host: Transform the confirmed expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).[7]

  • Protein Expression:

    • Grow the transformed E. coli cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with vigorous shaking.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture when the optical density at 600 nm (OD600) reaches mid-log phase (approximately 0.6-0.8).

    • Continue to incubate the culture, often at a lower temperature (e.g., 16-25°C), for several hours to overnight to enhance the yield of soluble protein.[8]

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a suitable lysis buffer. Lyse the cells by sonication or using a French press.

  • Purification:

    • Clarify the cell lysate by centrifugation to remove cell debris.

    • If the recombinant protein has a purification tag (e.g., His-tag), perform affinity chromatography (e.g., Ni-NTA chromatography).

    • Further purify the protein using other chromatographic techniques such as ion-exchange and size-exclusion chromatography if necessary.[2]

  • Purity Assessment: Analyze the purity of the protein at each step using SDS-PAGE.

DHQS Enzyme Activity Assay

Objective: To determine the enzymatic activity of the purified recombinant protein.

Protocol:

A common method for assaying DHQS activity is to measure the release of inorganic phosphate (B84403) from the substrate DAHP.[7]

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl or BTP), the purified DHQS enzyme, and the substrate DAHP. The reaction also requires NAD+.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a specific period.

  • Phosphate Detection: Stop the reaction and measure the amount of released inorganic phosphate using a colorimetric method, such as the malachite green assay.[7] The absorbance is measured spectrophotometrically.

  • Calculation of Specific Activity: Calculate the specific activity of the enzyme, typically expressed in units per milligram of protein (U/mg), where one unit is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the characterization of DHQS from different organisms.

Table 1: Kinetic Parameters of this compound Synthase

OrganismSubstrateKM (µM)kcat (s-1)Reference
Pyrococcus furiosusDAHP3.73.0[2]
Anabaena variabilisDAHPData not specifiedData not specified[7]

Note: Kinetic parameters are highly dependent on assay conditions (e.g., temperature, pH).

Table 2: Recombinant Protein Expression and Purification

Organism of DHQS GeneExpression HostPurification FoldYield (mg/L of culture)Reference
Pyrococcus furiosusE. coli Rosetta (DE3)196.4
Escherichia coliE. coliData not specifiedData not specified

Signaling Pathways and Logical Relationships

The following diagrams illustrate the shikimate pathway and the logical relationship between different gene identification methods.

The Shikimate Pathway:

shikimate_pathway PEP Phosphoenolpyruvate DAHPS DAHP synthase E4P Erythrose 4-phosphate DAHP DAHP DHQS This compound synthase DAHP->DHQS This Guide's Focus DHQ This compound DHQD This compound dehydratase DHQ->DHQD DHS 3-Dehydroshikimate SDH Shikimate dehydrogenase DHS->SDH Shikimate Shikimate SK Shikimate kinase Shikimate->SK S3P Shikimate 3-phosphate EPSPS EPSP synthase S3P->EPSPS EPSP EPSP CS Chorismate synthase EPSP->CS Chorismate Chorismate Aromatic_AA Aromatic Amino Acids Chorismate->Aromatic_AA DAHPS->DAHP DHQS->DHQ DHQD->DHS SDH->Shikimate SK->S3P EPSPS->EPSP CS->Chorismate

Caption: The shikimate pathway highlighting the role of DHQS.

Logical Relationship of Identification Methods:

logical_relationship Bioinformatics Bioinformatic Analysis (e.g., BLAST, Domain Search) Hypothesis Putative DHQS Gene Identified Bioinformatics->Hypothesis generates Experimental Experimental Validation (Cloning, Expression, Assay) Hypothesis->Experimental guides Confirmation Confirmed DHQS Gene Function Experimental->Confirmation leads to

Caption: Relationship between bioinformatic and experimental methods.

Conclusion

The genetic identification of this compound synthase is a critical step in the exploration of novel antimicrobial and herbicidal agents. This guide has provided a comprehensive overview of the bioinformatic and experimental methodologies required for this purpose. By following these protocols, researchers can effectively identify and characterize DHQS genes from a wide range of organisms, paving the way for targeted drug and herbicide development. The integration of computational and laboratory techniques is essential for the successful functional annotation of these important enzymes.

References

The Keystone of Aromatic Biosynthesis: A Technical Guide to 3-Dehydroquinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dehydroquinic acid (3-DHQ) is a pivotal carbocyclic intermediate in the shikimate pathway, a seven-step metabolic route essential for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in bacteria, archaea, fungi, plants, and apicomplexan parasites.[1][2] The absence of this pathway in mammals elevates its enzymes to prime targets for the development of novel antimicrobial agents, herbicides, and other therapeutics. This in-depth technical guide provides a comprehensive overview of the physicochemical properties, stability, and biochemical role of 3-dehydroquinate, complete with detailed experimental protocols and visual workflows to support research and development endeavors.

Physicochemical Properties of this compound

This compound is a polar, water-soluble molecule. Its structure, derived from quinic acid with the C-3 hydroxyl group oxidized to a ketone, is critical for its enzymatic recognition and reactivity within the shikimate pathway.[1]

Table 1: Physicochemical Properties of 3-Dehydroquinic Acid

PropertyValueSource(s)
Molecular FormulaC₇H₁₀O₆[1]
Molecular Weight190.15 g/mol [1]
IUPAC Name(1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylic acid[1]
CAS Number10534-44-8[1]
AppearanceWhite to off-white crystalline solid[3]
SolubilitySoluble in water[3]
Predicted pKa (Strongest Acidic)3.3[3]

Stability Profile of this compound

The stability of this compound is a critical consideration for its isolation, storage, and use in enzymatic assays. The primary route of non-enzymatic degradation is dehydration to 3-dehydroshikimic acid.

pH-Dependent Stability

This compound exhibits its greatest stability in mildly acidic conditions, around pH 5.0.[4] As the pH increases towards neutral and alkaline conditions, the rate of spontaneous dehydration to 3-dehydroshikimate accelerates.[4] For experimental purposes, it is recommended to maintain a slightly acidic pH (around 5.0-6.0) for stock solutions and to prepare them fresh.[5]

Temperature-Dependent Stability

Table 2: Relative Stability of this compound at Various pH Values

pHRelative StabilityPrimary Degradation Product
4.0High3-Dehydroshikimic Acid
5.0Very High3-Dehydroshikimic Acid
6.0High3-Dehydroshikimic Acid
7.0Moderate3-Dehydroshikimic Acid
8.0Low3-Dehydroshikimic Acid
9.0Very Low3-Dehydroshikimic Acid

This table is a qualitative summary based on information from enzymatic studies.[4] The rate of degradation is also dependent on temperature and buffer composition.

Role in the Shikimate Pathway

This compound is the first carbocyclic intermediate in the shikimate pathway, a central metabolic route for the synthesis of aromatic compounds.[1]

Formation of this compound

This compound is synthesized from 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) by the enzyme This compound synthase (DHQS) . This complex reaction involves an intramolecular aldol (B89426) condensation to form the six-membered ring.[1]

Conversion of this compound

Subsequently, this compound is dehydrated by This compound dehydratase (DHQD) to yield 3-dehydroshikimate, introducing the first double bond into the carbocyclic ring.[6]

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino- heptulosonate 7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ This compound (DHQ) DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ Dehydratase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase S3P Shikimate 3-phosphate Shikimate->S3P Shikimate Kinase EPSP 5-Enolpyruvylshikimate 3-phosphate (EPSP) S3P->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate Chorismate Synthase Aromatic_Amino_Acids Aromatic Amino Acids, Folates, etc. Chorismate->Aromatic_Amino_Acids

Figure 1. The Shikimate Pathway highlighting the position of this compound.

Experimental Protocols

Enzymatic Synthesis of 3-Dehydroquinic Acid

This protocol outlines a general method for the enzymatic synthesis of 3-DHQ using purified this compound synthase (DHQS).

Materials:

  • Purified this compound synthase (DHQS)

  • 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)

  • NAD⁺

  • Divalent metal cofactor (e.g., CoCl₂ or ZnCl₂)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)[5]

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, DAHP, NAD⁺, and the divalent metal cofactor.

  • Initiate the reaction by adding purified DHQS.

  • Incubate at the optimal temperature for the specific DHQS enzyme (e.g., 37°C for E. coli DHQS).

  • Monitor the reaction progress by analyzing aliquots for the formation of 3-DHQ, for instance, through a coupled assay with DHQD or by HPLC.

  • Terminate the reaction by heat inactivation of the enzyme or by acidification.

  • The resulting 3-DHQ can be purified from the reaction mixture using techniques such as ion-exchange chromatography.[3]

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_purification Product Isolation Mix Prepare Reaction Mixture: - Buffer - DAHP - NAD+ - Metal Cofactor Add_Enzyme Add Purified DHQS Mix->Add_Enzyme Incubate Incubate at Optimal Temperature Add_Enzyme->Incubate Monitor Monitor 3-DHQ Formation (HPLC/Coupled Assay) Incubate->Monitor Terminate Terminate Reaction (Heat/Acid) Monitor->Terminate Purify Purify 3-DHQ (Ion-Exchange Chromatography) Terminate->Purify

Figure 2. Experimental workflow for the enzymatic synthesis of this compound.
Spectrophotometric Assay for this compound Dehydratase (DHQD) Activity

The activity of DHQD can be conveniently measured by monitoring the formation of its product, 3-dehydroshikimate, which has a characteristic UV absorbance at 234 nm.

Materials:

  • Purified this compound dehydratase (DHQD)

  • 3-Dehydroquinic acid (substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)[3]

  • UV-transparent cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and a known concentration of 3-dehydroquinic acid.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).[7]

  • Initiate the reaction by adding a small amount of purified DHQD.

  • Immediately monitor the increase in absorbance at 234 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of 3-dehydroshikimate (ε₂₃₄ = 12,000 M⁻¹cm⁻¹).

DHQD_Assay_Workflow cluster_setup Assay Setup cluster_measurement Activity Measurement cluster_analysis Data Analysis Prepare_Mix Prepare Reaction Mixture in Cuvette: - Buffer - this compound Equilibrate Equilibrate to Desired Temperature Prepare_Mix->Equilibrate Initiate Initiate with Purified DHQD Equilibrate->Initiate Monitor_Abs Monitor Absorbance at 234 nm Initiate->Monitor_Abs Calculate Calculate Initial Velocity (using ε of 3-dehydroshikimate) Monitor_Abs->Calculate

Figure 3. Experimental workflow for the spectrophotometric assay of DHQD activity.

Conclusion

This compound stands as a critical juncture in the shikimate pathway, and a thorough understanding of its properties and the enzymes that govern its metabolism is paramount for the development of targeted inhibitors. This guide provides a foundational resource for researchers, offering key data on the physicochemical properties and stability of this compound, alongside detailed experimental protocols. The provided visualizations of the shikimate pathway and experimental workflows serve to further clarify these complex processes, empowering scientists in their pursuit of novel therapeutics and herbicides that leverage the unique biochemistry of this essential metabolic route.

References

An In-depth Technical Guide to the Early Research on Intermediates of the Shikimate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The shikimate pathway is a crucial metabolic route found in bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other essential aromatic compounds.[1][2][3][4][5][6][7][8] Its absence in animals makes it an attractive target for the development of herbicides and antimicrobial agents.[7][9] This technical guide delves into the foundational early research, primarily conducted in the 1950s and 1960s, that led to the elucidation of the key intermediates of this pathway. The pioneering work of Bernard Davis, David Sprinson, and their collaborators, utilizing auxotrophic mutants of microorganisms like Escherichia coli and Neurospora crassa, was instrumental in piecing together this elegant metabolic sequence.[1][10]

This document provides a detailed overview of the core intermediates, the experimental protocols used for their isolation and characterization in the early days of this research, a compilation of available quantitative data from that era, and visualizations of the key experimental workflows and the pathway itself.

Core Intermediates of the Shikimate Pathway

The early research successfully identified and characterized several key intermediates that form the backbone of the shikimate pathway. These discoveries were largely made by studying mutants that were blocked at specific enzymatic steps, leading to the accumulation of the substrate for the deficient enzyme.[1][11] The central intermediates identified in these seminal studies are:

  • 3-Dehydroquinic Acid (DHQ): The product of the cyclization of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), DHQ is the first carbocyclic intermediate in the pathway.[3][12][13][14]

  • 3-Dehydroshikimic Acid (DHS): Formed by the dehydration of DHQ, DHS is a key precursor to shikimic acid.[3][12][13][14]

  • Shikimic Acid: Initially isolated from the Japanese plant Illicium religiosum (shikimi-no-ki), shikimic acid was later identified as a central intermediate in the pathway that now bears its name.[15] Its accumulation in certain microbial mutants was a critical clue in deciphering the pathway.[1]

  • Shikimate-3-Phosphate (B1206780) (S3P): The phosphorylated form of shikimic acid, S3P is the substrate for the enzyme that is inhibited by the herbicide glyphosate.

  • 5-Enolpyruvylshikimate-3-Phosphate (EPSP): This intermediate is formed by the condensation of shikimate-3-phosphate and phosphoenolpyruvate.

  • Chorismic Acid: A pivotal branch-point intermediate, chorismic acid is the precursor to the three aromatic amino acids and other aromatic compounds.[15][16][17][18][19] Its isolation and characterization by Frank Gibson and his colleagues were a landmark achievement.[17]

  • Prephenic Acid: Formed from chorismic acid via a Claisen rearrangement, prephenic acid is the immediate precursor to phenylalanine and tyrosine.[16][20] Due to its instability, it was typically isolated as its barium salt.[16]

Experimental Protocols from Early Research

The elucidation of the shikimate pathway relied on a combination of microbial genetics, biochemistry, and analytical chemistry. The following sections detail the methodologies that were central to the isolation and characterization of the pathway's intermediates during this foundational period.

Generation and Use of Auxotrophic Mutants

A cornerstone of the early research was the use of auxotrophic mutants, which are strains that have lost the ability to synthesize an essential nutrient and require it to be added to the growth medium.

  • Mutagenesis and Selection: Cultures of E. coli or Neurospora crassa were exposed to mutagens such as ultraviolet light. Mutants requiring aromatic amino acids were then selected by techniques such as penicillin enrichment, which kills growing cells (wild-type) in a minimal medium, thereby enriching the population of non-growing auxotrophs.

  • Cross-feeding (Syntrophism) Experiments: To order the intermediates in the pathway, different auxotrophic mutants were grown in close proximity on a minimal agar (B569324) medium. A mutant blocked late in the pathway would excrete an intermediate that could support the growth of a mutant blocked earlier in the pathway. This "cross-feeding" allowed for the logical ordering of the metabolic steps.

  • Accumulation of Intermediates: By growing a specific auxotroph in a liquid medium with a limiting amount of the required aromatic amino acid, the cells would grow and then, upon exhaustion of the nutrient, accumulate the intermediate immediately preceding the blocked enzymatic step. This accumulated intermediate could then be isolated from the culture medium.

Isolation and Purification of Intermediates

The isolation of the often unstable and low-concentration intermediates was a significant challenge. The following general protocol was adapted for different intermediates.

  • Culture Growth and Intermediate Accumulation: Large-scale fermentation of the desired auxotrophic mutant was carried out in a defined minimal medium with limiting amounts of the required aromatic amino acid(s).

  • Cell Removal and Supernatant Concentration: The bacterial cells or fungal mycelia were removed by centrifugation or filtration. The resulting supernatant, containing the accumulated intermediate, was then concentrated under reduced pressure.

  • Ion-Exchange Chromatography: The concentrated supernatant was passed through an anion-exchange resin column (e.g., Dowex 1). The intermediates, being organic acids, would bind to the resin. After washing the column to remove neutral and cationic impurities, the intermediates were eluted with a gradient of a strong acid (e.g., formic acid or hydrochloric acid).

  • Paper Chromatography: The fractions from the ion-exchange chromatography were further purified and analyzed by paper chromatography. This technique was crucial for separating the closely related acidic intermediates.

  • Crystallization: For stable intermediates like shikimic acid, the purified fractions were concentrated, and the compound was crystallized from a suitable solvent. For unstable intermediates like prephenic acid, it was often precipitated and isolated as a more stable salt (e.g., barium prephenate).[16][20]

Characterization of Intermediates

Once isolated, a variety of techniques were employed to characterize the intermediates.

  • Paper Chromatography: The mobility of an unknown compound on a paper chromatogram, expressed as its Rf value (the ratio of the distance traveled by the compound to the distance traveled by the solvent front), was compared with that of known standards. Different solvent systems were used to achieve separation and provide evidence for the identity of a compound.

  • Spectrophotometry: The ultraviolet (UV) absorption spectrum of the isolated compounds provided characteristic information. For example, the formation of 3-dehydroshikimate could be monitored by the increase in absorbance at 234 nm.[12]

  • Chemical Degradation and Derivatization: The structure of the intermediates was further probed by chemical reactions. For example, the conversion of an intermediate to a known aromatic compound upon acid treatment was a key piece of evidence.

  • Enzymatic Assays: The biological activity of an isolated intermediate was confirmed by its ability to be converted to the next intermediate in the pathway by a cell-free extract or a purified enzyme. For instance, the activity of chorismate synthase could be assayed by monitoring the formation of chorismate from 5-enolpyruvylshikimate-3-phosphate.

Quantitative Data from Early Studies

Obtaining precise quantitative data with the techniques available in the 1950s and 1960s was challenging. However, researchers were able to generate valuable data that supported the elucidation of the pathway.

Table 1: Representative Paper Chromatography Rf Values of Shikimate Pathway Intermediates

IntermediateSolvent System*Rf ValueReference
Shikimic Acidn-Butanol:Acetic Acid:Water (4:1:5)~0.40(General approximation from literature)
3-Dehydroshikimic Acidn-Butanol:Acetic Acid:Water (4:1:5)~0.35(General approximation from literature)
Chorismic AcidIsopropanol:Ammonia:Water (7:1:2)~0.65(General approximation from literature)
Prephenic Acidn-Butanol:Acetic Acid:Water (4:1:5)~0.55(General approximation from literature)

*Solvent systems and paper types varied between laboratories, leading to variations in reported Rf values.

Table 2: Early Quantitative Data on Enzyme Activities

EnzymeSourceSubstrateProduct Formation/Substrate DisappearanceReference
3-Dehydroquinate DehydrataseE. coli extract3-Dehydroquinic AcidIncrease in absorbance at 234 nm[12]
Chorismate MutaseAerobacter aerogenesChorismic AcidFormation of prephenic acid, assayed by its conversion to phenylpyruvic acid[16]
Prephenate DehydrataseE. coli extractPrephenic AcidFormation of phenylpyruvic acid, measured by its absorbance at 320 nm in NaOH[16]

Table 3: Accumulation of Intermediates by Auxotrophic Mutants

Mutant StrainBlocked EnzymeAccumulated IntermediateReported Yield (per liter of culture)Reference
E. coli 58-278Prephenate dehydratasePrephenic Acid275-325 mg[20]
Aerobacter aerogenes 62-1Multiple blocksChorismic AcidNot explicitly quantified in early papers[17]

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical relationships and workflows central to the early research on the shikimate pathway.

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP DHQ 3-Dehydroquinic Acid DAHP->DHQ DHS 3-Dehydroshikimic Acid DHQ->DHS Shikimate Shikimic Acid DHS->Shikimate S3P Shikimate-3-phosphate Shikimate->S3P EPSP 5-Enolpyruvylshikimate- 3-phosphate S3P->EPSP Chorismate Chorismic Acid EPSP->Chorismate Prephenate Prephenic Acid Chorismate->Prephenate Tryptophan Tryptophan Chorismate->Tryptophan Phenylalanine Phenylalanine Prephenate->Phenylalanine Tyrosine Tyrosine Prephenate->Tyrosine

Figure 1: The Shikimate Pathway as elucidated by early research.

Auxotroph_Cross_Feeding cluster_plate Minimal Agar Plate MutantA Mutant A (Blocked after DHS) MutantB Mutant B (Blocked after DHQ) MutantA->MutantB Excretes DHS, feeds Mutant B MutantA->X_A Block MutantB->X_B Block DHQ ... -> DHQ DHS DHS -> ...

Figure 2: Workflow for determining the order of intermediates using auxotroph cross-feeding.

Intermediate_Isolation Start Large-scale culture of auxotrophic mutant Centrifuge Centrifugation/ Filtration Start->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant Concentrate Concentrate under reduced pressure Supernatant->Concentrate IonExchange Anion-Exchange Chromatography Concentrate->IonExchange Elute Elute with acid gradient IonExchange->Elute Fractions Collect fractions Elute->Fractions PaperChrom Paper Chromatography analysis of fractions Fractions->PaperChrom Purify Pool and purify positive fractions PaperChrom->Purify End Crystallization or Salt Precipitation Purify->End

Figure 3: Generalized experimental workflow for the isolation of shikimate pathway intermediates.

Conclusion

The early research on the shikimate pathway is a testament to the power of combining microbial genetics with biochemistry to unravel complex metabolic networks. The elegant experiments designed by pioneers like Bernard Davis and David Sprinson, which took advantage of the specific metabolic blocks in auxotrophic mutants, laid the groundwork for our current understanding of aromatic amino acid biosynthesis. The subsequent isolation and characterization of key, and often unstable, intermediates like chorismic and prephenic acids by researchers such as Frank Gibson were crucial milestones. While the analytical techniques of the time lacked the precision and speed of modern methods, the ingenuity of these early scientists in applying techniques like paper chromatography and spectrophotometry allowed them to piece together a pathway of fundamental importance to a vast range of organisms. This foundational knowledge continues to be critical for researchers, scientists, and drug development professionals working on the development of new herbicides, antibiotics, and other therapeutics that target this essential metabolic route.

References

The Shikimate Pathway: An Evolutionary Tapestry of Metabolic Diversification and Therapeutic Opportunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The shikimate pathway stands as a central metabolic route in bacteria, archaea, fungi, algae, and plants, responsible for the de novo biosynthesis of aromatic amino acids (L-phenylalanine, L-tyrosine, and L-tryptophan) and a vast array of other essential aromatic compounds. Its conspicuous absence in mammals elevates it from a fundamental biochemical process to a prime target for the development of herbicides, antibiotics, and antiparasitic drugs. This technical guide provides a comprehensive exploration of the evolution and divergence of the shikimate pathway, presenting its core enzymatic steps, the remarkable variations in its structural organization across different life forms, and the diverse regulatory mechanisms that govern its flux. We delve into the genetic and functional evolution of its enzymes, from monofunctional proteins in bacteria to complex multienzyme fusions in fungi and bifunctional enzymes in plants. By presenting detailed quantitative data, experimental methodologies, and visual pathway representations, this guide serves as a critical resource for professionals seeking to understand and exploit this essential metabolic network.

The Core Pathway: A Seven-Step Journey to Aromaticity

The canonical shikimate pathway consists of seven enzymatic reactions that convert the primary metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate, the last common precursor for aromatic amino acid biosynthesis.[1][2][3][4][5][6][7][8][9] This metabolic sequence represents a significant commitment of cellular carbon, with estimates suggesting that over 30% of all fixed carbon in plants flows through this pathway.[10][11]

The seven core enzymes are:

  • 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHP synthase, DHS)

  • 3-dehydroquinate synthase (DHQ synthase, DHQS)

  • This compound dehydratase (DHQ dehydratase, DHQD)

  • Shikimate dehydrogenase (SDH)

  • Shikimate kinase (SK)

  • 5-enolpyruvylshikimate-3-phosphate synthase (EPSP synthase, EPSPS)

  • Chorismate synthase (CS)

Chorismate itself stands at a crucial metabolic branch point, directing flux towards either the synthesis of L-tryptophan or the synthesis of L-phenylalanine and L-tyrosine.

Shikimate_Pathway_Core PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ This compound (DHQ) DAHP->DHQ DAHP synthase (DHS) DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ synthase (DHQS) Shikimate Shikimate DHS->Shikimate DHQ dehydratase (DHQD) S3P Shikimate-3-Phosphate (S3P) Shikimate->S3P Shikimate dehydrogenase (SDH) EPSP 5-Enolpyruvylshikimate- 3-Phosphate (EPSP) S3P->EPSP Shikimate kinase (SK) Chorismate Chorismate EPSP->Chorismate EPSP synthase (EPSPS) AAs Aromatic Amino Acids & Other Metabolites Chorismate->AAs Chorismate synthase (CS)

Figure 1: The core seven-step shikimate pathway from primary metabolites to chorismate.

Evolutionary Divergence in Pathway Architecture

The molecular organization of the shikimate pathway enzymes displays remarkable divergence across the domains of life, reflecting distinct evolutionary pressures and strategies for metabolic efficiency. Three primary architectures have been identified: monofunctional enzymes, bifunctional fusions, and a large pentafunctional complex.[5][9][12][13]

  • Prokaryotes: In most bacteria, such as Escherichia coli, the seven enzymatic steps are catalyzed by seven distinct, monofunctional proteins encoded by separate genes (e.g., aroG, aroB, aroD).[5][12] This modular arrangement may offer regulatory flexibility.

  • Plants: The plant pathway is characterized by a unique gene fusion event. The third and fourth steps, catalyzed by DHQ dehydratase and shikimate dehydrogenase, are performed by a single bifunctional enzyme.[5][12] The other five enzymes are monofunctional. While the genes are nuclear-encoded, the enzymes are typically imported into plastids, the primary site of the pathway in plants.[6][14]

  • Fungi and Protists: A striking example of gene fusion is found in ascomycete fungi (e.g., Saccharomyces cerevisiae) and some protists like apicomplexans. Here, five consecutive enzymatic activities (DHQ synthase, DHQ dehydratase, shikimate dehydrogenase, shikimate kinase, and EPSP synthase) are fused into a single large polypeptide known as the AROM complex .[5][12][15] This pentafunctional enzyme is thought to be an ancient eukaryotic innovation that may enhance catalytic efficiency through substrate channeling.[12][16]

Pathway_Architecture_Evolution Evolution of Shikimate Pathway Enzyme Organization cluster_prokaryote Prokaryotes (e.g., E. coli) cluster_plant Plants (e.g., Arabidopsis) cluster_fungi Fungi (e.g., S. cerevisiae) p_dhs DHS p_dhqs DHQS p_dhs->p_dhqs p_dhqd DHQD p_dhqs->p_dhqd p_sdh SDH p_dhqd->p_sdh p_sk SK p_sdh->p_sk p_epsps EPSPS p_sk->p_epsps p_cs CS p_epsps->p_cs pl_dhs DHS pl_dhqs DHQS pl_dhs->pl_dhqs pl_bifunctional DHQD-SDH pl_dhqs->pl_bifunctional pl_sk SK pl_bifunctional->pl_sk pl_epsps EPSPS pl_sk->pl_epsps pl_cs CS pl_epsps->pl_cs f_dhs DHS f_arom AROM Complex (DHQS-DHQD-SDH-SK-EPSPS) f_dhs->f_arom f_cs CS f_arom->f_cs

Figure 2: Divergence of enzyme organization in the shikimate pathway across different kingdoms.

Regulation of Carbon Flux: A Tale of Two Strategies

Controlling the flow of carbon into and through the shikimate pathway is critical for cellular economy. The primary point of regulation is the first enzyme, DAHP synthase. The evolutionary divergence is stark, with prokaryotes relying heavily on allosteric feedback inhibition and plants favoring transcriptional control.[6][17][18]

Prokaryotic Feedback Inhibition

In bacteria like E. coli, DAHP synthase activity is tightly regulated by the end-products of the pathway: the three aromatic amino acids. E. coli possesses three DAHP synthase isoenzymes, each allosterically inhibited by a different aromatic amino acid:

  • AroG: Phenylalanine-sensitive[19][20]

  • AroF: Tyrosine-sensitive[21][22]

  • AroH: Tryptophan-sensitive

This sophisticated system allows the cell to independently modulate pathway flux in response to the specific needs for each aromatic amino acid.

Plant Transcriptional and Complex Allosteric Regulation

In contrast to the direct feedback inhibition seen in microbes, plant DAHP synthases are generally not strongly inhibited by aromatic amino acids.[6][18] Instead, regulation in plants appears to be primarily managed at the level of gene expression. Plants possess multiple DAHP synthase isoforms that show differential expression patterns in various tissues and in response to environmental stimuli like wounding or pathogen attack.[18] Recent studies in Arabidopsis thaliana have revealed a more complex allosteric regulation, where specific isoforms can be inhibited by tyrosine and tryptophan, and this inhibition is further modulated by other pathway intermediates like chorismate and arogenate.[18] This suggests a multi-layered regulatory network that integrates signals from various metabolic branches.

Regulation_Divergence cluster_prokaryote Prokaryotic Regulation (e.g., E. coli) cluster_plant Plant Regulation (Generalized) Inputs_p PEP + E4P DHS_p DAHP Synthase (AroF, AroG, AroH) Inputs_p->DHS_p Pathway_p Shikimate Pathway DHS_p->Pathway_p Chorismate_p Chorismate Pathway_p->Chorismate_p Phe Phenylalanine Chorismate_p->Phe Tyr Tyrosine Chorismate_p->Tyr Trp Tryptophan Chorismate_p->Trp Phe->DHS_p Inhibits AroG Tyr->DHS_p Inhibits AroF Trp->DHS_p Inhibits AroH Inputs_pl PEP + E4P DHS_pl DAHP Synthase (Isoforms) Inputs_pl->DHS_pl Pathway_pl Shikimate Pathway DHS_pl->Pathway_pl Chorismate_pl Chorismate Pathway_pl->Chorismate_pl AAs_pl Aromatic Amino Acids Chorismate_pl->AAs_pl AAs_pl->DHS_pl Weak/Isoform-Specific Feedback Inhibition Stimuli Environmental/ Developmental Cues Stimuli->DHS_pl Transcriptional Regulation

Figure 3: Contrasting regulatory strategies of the shikimate pathway in prokaryotes and plants.

Divergence Beyond Chorismate: The Phenylalanine and Tyrosine Branches

The evolutionary divergence continues downstream of chorismate. While the path to tryptophan is relatively conserved, the biosynthesis of phenylalanine and tyrosine can proceed via two alternative routes: the prephenate pathway or the arogenate pathway .[8][23]

  • Prephenate Pathway: Common in many microorganisms, this route involves the conversion of prephenate to phenylpyruvate (for phenylalanine) or 4-hydroxyphenylpyruvate (for tyrosine), followed by a transamination step. The key enzymes are prephenate dehydratase (PDT) and prephenate dehydrogenase (PDH).

  • Arogenate Pathway: This is the predominant route in higher plants.[21][23] Here, prephenate is first transaminated to arogenate. Arogenate then serves as the branch point, being converted to phenylalanine by arogenate dehydratase (ADT) or to tyrosine by arogenate dehydrogenase (ADH).

Interestingly, some plant enzymes, like ADT1 and ADT2 in Arabidopsis, exhibit promiscuity and can also act as prephenate dehydratases, suggesting a retained ancestral capability.[4] The evolution of distinct ADT and PDH enzymes in different lineages highlights the metabolic plasticity in synthesizing these vital amino acids.

Post_Chorismate_Divergence cluster_arogenate Arogenate Pathway (Predominant in Plants) cluster_prephenate Prephenate Pathway (Common in Microbes) Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Arogenate Arogenate Prephenate->Arogenate Prephenate Aminotransferase PPY Phenylpyruvate Prephenate->PPY Prephenate Dehydratase (PDT) HPP 4-Hydroxyphenylpyruvate Prephenate->HPP Prephenate Dehydrogenase (PDH) Phe L-Phenylalanine Arogenate->Phe Arogenate Dehydratase (ADT) Tyr L-Tyrosine Arogenate->Tyr Arogenate Dehydrogenase (ADH) PPY->Phe Aminotransferase HPP->Tyr Aminotransferase

Figure 4: Divergent pathways for phenylalanine and tyrosine biosynthesis from prephenate.

Data Presentation: Comparative Enzyme Kinetics

The efficiency and regulation of the shikimate pathway are reflected in the kinetic parameters of its enzymes. The following tables summarize key kinetic data from different organisms, highlighting the evolutionary divergence in catalytic efficiency and substrate/inhibitor affinity.

Table 1: Kinetic Parameters of Core Shikimate Pathway Enzymes

Enzyme Organism Type/Isoform Substrate(s) Km (µM) kcat (s-1) Reference(s)
DHQ Synthase Pyrococcus furiosus Thermophilic DAHP 3.7 3.0 [1]
Neurospora crassa AROM complex DAHP 1.4 19 [12]
DHQ Dehydratase Escherichia coli Type I This compound 17-18 142 [24]
Streptomyces coelicolor Type II This compound ~1000-2000 - [10][25]
Shikimate Dehydrogenase Camellia sinensis CsDQD/SDHa 3-Dehydroshikimate 120.3 - [3]
Escherichia coli AroE 3-Dehydroshikimate 100-200 - [15]
Shikimate Kinase M. tuberculosis AroK (MtSK) Shikimate 410-650 60 [26][27]
Escherichia coli AroL (SK II) Shikimate 200 - [26]
Escherichia coli AroK (SK I) Shikimate 20,000 - [26]
EPSP Synthase Petunia hybrida Plant PEP / S3P 14 / 18 - [11]
Pseudomonas sp. (A1501) Bacterial (GR) PEP 114.7 - [5]

| | Escherichia coli | Bacterial | PEP / S3P | ~5 / ~4 | 14 |[6] |

Table 2: Inhibition Constants (Ki) for Pathway Regulation and Herbicide Action

Enzyme Organism Inhibitor Ki (µM) Notes Reference(s)
DAHP Synthase (AroG) Escherichia coli Phenylalanine ~5-20 Feedback inhibition [19][20]
DAHP Synthase (AroF) Escherichia coli Tyrosine ~10-50 Feedback inhibition [17][21]
DAHP Synthase Providencia alcalifaciens Phenylalanine 132 Feedback inhibition [21]
DAHP Synthase Providencia alcalifaciens Quinic Acid 382 Natural product inhibitor [21]
EPSP Synthase Neurospora crassa Glyphosate (B1671968) 1.1 Competitive with PEP [28]
EPSP Synthase Petunia hybrida Glyphosate 0.17 Competitive with PEP [11]
EPSP Synthase Pseudomonas sp. (A1501) Glyphosate 10,230 Glyphosate-tolerant enzyme [5]

| Arogenate Dehydratase | Sorghum bicolor | Phenylalanine | 24 | Feedback inhibition |[28] |

Experimental Protocols: Methodologies for Pathway Analysis

This section provides detailed methodologies for key experiments used to study the shikimate pathway, from enzyme purification and kinetic analysis to inhibitor screening.

Heterologous Expression and Purification of Shikimate Pathway Enzymes

Objective: To produce and purify recombinant shikimate pathway enzymes for biochemical characterization. This protocol is a generalized workflow based on methods for enzymes like DHQS and MtSK.[1][26]

Workflow Diagram:

Purification_Workflow Gene Gene of Interest (e.g., aroB, aroK) Cloning Cloning/Ligation Gene->Cloning Vector Expression Vector (e.g., pET with His-tag) Vector->Cloning Transformation Transformation into E. coli Expression Host (e.g., BL21(DE3)) Cloning->Transformation Induction Culture Growth & Protein Expression (IPTG Induction) Transformation->Induction Lysis Cell Harvest & Lysis (Sonication) Induction->Lysis Purification Affinity Chromatography (e.g., Ni-NTA) Lysis->Purification Analysis Purity Analysis (SDS-PAGE) Purification->Analysis

Figure 5: General experimental workflow for heterologous expression and purification.

Methodology:

  • Cloning: The target gene (e.g., aroB from P. furiosus) is amplified by PCR and cloned into an expression vector (e.g., pET-28a), often incorporating an N- or C-terminal affinity tag (e.g., 6xHis-tag) to facilitate purification.

  • Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), protease inhibitors). For thermophilic enzymes, KCl may be added to improve solubility.[1] Cells are lysed by sonication on ice. The lysate is then clarified by centrifugation to remove cell debris.

  • Purification: The clarified supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The target protein is then eluted using a high concentration of imidazole (e.g., 250-500 mM).

  • Verification: The purity of the eluted protein is assessed by SDS-PAGE. Protein concentration is determined using a standard method like the Bradford assay. The purified protein is then dialyzed against a storage buffer and stored at -80°C.

Enzyme Activity Assay: DAHP Synthase (Colorimetric Method)

Objective: To determine the kinetic parameters of DAHP synthase by measuring the formation of its product, DAHP. This protocol is based on the periodate (B1199274)/thiobarbituric acid method.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube containing:

    • Buffer (e.g., 50 mM EPPS-KOH, pH 7.8)

    • Phosphoenolpyruvate (PEP): final concentration 0.5 mM

    • Erythrose 4-phosphate (E4P): final concentration 0.5 mM

    • Metal cofactor (e.g., 0.1 mM MnCl2)

    • Purified DAHP synthase enzyme (e.g., 1-5 µg)

  • Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate at 37°C for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

  • Termination: Stop the reaction by adding 100 µL of 10% (w/v) trichloroacetic acid (TCA). Centrifuge to pellet the precipitated protein.

  • Oxidation: Transfer an aliquot of the supernatant to a new tube. Add 125 µL of 0.2 M sodium periodate in 9 M phosphoric acid. Incubate at 37°C for 30 minutes to oxidize the DAHP.

  • Quenching and Color Development: Add 250 µL of 0.8 M sodium arsenite in 0.5 M sodium sulfate/0.05 M H2SO4 to quench the excess periodate. Add 1 mL of 0.03 M thiobarbituric acid (TBA) and heat at 100°C for 15 minutes. A pink chromophore will develop.

  • Quantification: Cool the samples to room temperature. Measure the absorbance at 549 nm. Quantify the amount of DAHP produced by comparing the absorbance to a standard curve generated with known concentrations of DAHP.

  • Kinetic Analysis: To determine Km, vary the concentration of one substrate (e.g., PEP) while keeping the other (E4P) at a saturating concentration. Fit the initial velocity data to the Michaelis-Menten equation. For inhibition studies, perform the assay in the presence of varying concentrations of the inhibitor (e.g., phenylalanine) and determine the Ki value using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plots).

Cell-Based Assay for Screening Shikimate Pathway Inhibitors

Objective: To identify compounds that inhibit the shikimate pathway in a whole-cell context, which is essential for drug development.[29]

Methodology:

  • Bacterial Strain and Media: Use an E. coli strain that is sensitive to shikimate pathway inhibition. Prepare a minimal medium (e.g., M9 minimal salts) supplemented with a carbon source (e.g., glucose) but lacking aromatic amino acids.

  • Primary Screen:

    • In a 96-well microtiter plate, add the minimal medium to each well.

    • Add the test compounds from a chemical library to individual wells at a desired screening concentration (e.g., 10-50 µM). Include a positive control (e.g., glyphosate) and a negative control (DMSO vehicle).

    • Inoculate the wells with a diluted overnight culture of the E. coli strain to a low starting OD600 (e.g., 0.05).

    • Incubate the plate at 37°C with shaking for 18-24 hours.

    • Measure bacterial growth by reading the optical density at 600 nm (OD600) using a plate reader. Compounds that significantly inhibit growth compared to the negative control are considered primary hits.

  • Rescue Experiment (Confirmation of On-Target Activity):

    • Repeat the assay for the primary hits. For each hit, set up two conditions: one with minimal medium and one with minimal medium supplemented with a mixture of all three aromatic amino acids (phenylalanine, tyrosine, tryptophan) and related compounds like p-aminobenzoic acid (PABA) and dihydroxybenzoic acid (DHBA).

    • A compound that specifically targets the shikimate pathway will show growth inhibition in the minimal medium, but this inhibition will be reversed or "rescued" in the supplemented medium. Compounds that inhibit growth in both conditions are likely acting on a different target (off-target toxicity) and are deprioritized.

  • Dose-Response Analysis: For confirmed on-target hits, perform a dose-response analysis by testing a range of compound concentrations to determine the half-maximal inhibitory concentration (IC50).

Conclusion: An Evolving Pathway with Enduring Potential

The shikimate pathway is a masterpiece of metabolic evolution, showcasing a remarkable array of solutions to a common biochemical challenge. Its journey from a set of discrete enzymes in bacteria to the elegantly fused AROM complex in fungi and the uniquely regulated system in plants illustrates the power of gene fusion, horizontal gene transfer, and regulatory network diversification in shaping metabolic pathways. This evolutionary divergence not only provides fundamental insights into cellular biochemistry but also presents a rich landscape of opportunities for therapeutic intervention. The absence of this essential pathway in humans ensures that its enzymes remain highly attractive targets for the development of next-generation antimicrobial drugs and herbicides. A deep, technical understanding of its evolution, structure, and regulation is therefore indispensable for researchers and drug development professionals aiming to harness its potential to address critical challenges in medicine and agriculture.

References

An In-depth Technical Guide to the Synthesis of 3-Dehydroquinate Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-dehydroquinate (DHQ) analogues and derivatives, crucial intermediates in the shikimate pathway. The absence of this pathway in mammals makes its enzymes, such as this compound synthase (DHQS) and this compound dehydratase (DHQD), prime targets for the development of novel antimicrobial agents, herbicides, and other therapeutics. This document details various synthetic strategies, presents quantitative data for comparative analysis, and provides explicit experimental protocols for key reactions.

The Shikimate Pathway: A Vital Target

The shikimate pathway is a seven-step metabolic route used by bacteria, archaea, fungi, algae, plants, and some protozoans to synthesize aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folates, and other important aromatic compounds.[1][2] The second enzyme in this pathway, this compound synthase, catalyzes the conversion of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) into this compound (DHQ).[2] Subsequently, this compound dehydratase converts DHQ to 3-dehydroshikimate.[3] The essential nature of this pathway in many pathogens and its absence in mammals makes it an attractive target for the development of selective inhibitors.[2][4]

Below is a diagram illustrating the initial steps of the shikimate pathway and the key enzymes involved in this compound metabolism.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHPS DAHP Synthase E4P Erythrose-4-phosphate (E4P) DAHP 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) DHQS This compound Synthase (DHQS) DAHP->DHQS DHQ This compound (DHQ) DHQD This compound Dehydratase (DHQD) DHQ->DHQD DHS 3-Dehydroshikimate DAHPS->DAHP DHQS->DHQ DHQD->DHS Synthesis_Workflow start (-)-Quinic Acid protection Protection of Diols start->protection oxidation Oxidation to Ketone protection->oxidation modification Functional Group Modification (e.g., Oxime Formation) oxidation->modification deprotection Deprotection modification->deprotection purification Purification and Characterization deprotection->purification final_product This compound Analogue purification->final_product evaluation Biological Evaluation (e.g., Enzyme Inhibition Assay) final_product->evaluation Enzyme_Inhibition Enzyme Enzyme (e.g., DHQS, DHQD) Product Product Enzyme->Product Catalyzes formation of Substrate Substrate (e.g., DAHP, DHQ) Substrate->Enzyme Binds to active site Inhibitor Inhibitor (DHQ Analogue) Inhibitor->Enzyme Binds to and blocks active site

References

Methodological & Application

Application Note: Enzymatic Assay of 3-Dehydroquinate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Dehydroquinate synthase (DHQS) is a crucial enzyme (EC 4.2.3.4) that catalyzes the second step in the essential shikimate pathway.[1] This pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in a wide range of organisms, including bacteria, fungi, and plants.[2] The absence of the shikimate pathway in mammals makes its enzymes, such as DHQS, promising targets for the development of novel antimicrobial agents, herbicides, and anti-parasitic drugs.[3] DHQS catalyzes the complex conversion of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) into this compound (DHQ), a reaction that requires nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) and a divalent metal cation, typically cobalt (Co²⁺), as cofactors.[1][4]

Assay Principle

A reliable and widely used method for determining the kinetic parameters of DHQS is a continuous spectrophotometric coupled enzyme assay.[1][2] This method is advantageous as it allows for the real-time monitoring of enzyme activity. The principle involves coupling the DHQS-catalyzed reaction with a subsequent enzymatic reaction that produces a chromogenic product.

In this coupled system, the product of the DHQS reaction, this compound (DHQ), serves as the substrate for an excess of the coupling enzyme, this compound dehydratase (DHQD).[5][6] DHQD rapidly converts DHQ to 3-dehydroshikimate (DHS).[7] The formation of DHS, which contains a conjugated double bond system, can be continuously monitored by measuring the increase in absorbance at a wavelength of 234 nm.[1][6][7] By ensuring that DHQD is not the rate-limiting step, the rate of increase in absorbance at 234 nm is directly proportional to the rate of the DHQS-catalyzed reaction.[1][2]

cluster_DHQS DHQS Reaction cluster_DHQD Coupling Reaction DAHP DAHP (Substrate) DHQ This compound (Intermediate) DAHP->DHQ this compound Synthase (DHQS) + NAD⁺, Co²⁺ DHS 3-Dehydroshikimate (Detectable Product) DHQ->DHS this compound Dehydratase (DHQD) (in excess) Absorbance at 234 nm Absorbance at 234 nm DHS->Absorbance at 234 nm Detection

Coupled enzyme assay principle for DHQS activity.

Experimental Protocol

This protocol details the continuous spectrophotometric coupled enzyme assay for determining this compound synthase activity.

Materials and Reagents

  • Purified this compound synthase (DHQS)[1]

  • Purified this compound dehydratase (DHQD) as the coupling enzyme[1][6]

  • Substrate: 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)[1]

  • Cofactor: Nicotinamide adenine dinucleotide (NAD⁺)[1]

  • Cofactor: Cobalt chloride (CoCl₂) or other divalent cation[1][7]

  • Buffer: 50 mM Tris-HCl, pH 7.5[1][7]

  • Spectrophotometer capable of measuring absorbance at 234 nm[1]

  • Temperature-controlled quartz cuvette holder[1]

  • UV-transparent cuvettes[7]

Procedure

  • Reaction Mixture Preparation : In a UV-transparent quartz cuvette, prepare the reaction mixture. For a final volume of 1 mL, the components are added as follows. Note that the volume of DHQS and DAHP should be replaced with buffer for the blank measurement.

    • 850 µL 50 mM Tris-HCl buffer, pH 7.5

    • 50 µL of 2 mM NAD⁺ (Final concentration: 100 µM)[4]

    • 50 µL of 2 mM CoCl₂ (Final concentration: 100 µM)

    • A sufficient amount of DHQD to ensure it is not rate-limiting (at least 10 times the concentration of DHQS)[2]

    • Purified DHQS enzyme (concentration to be determined empirically to ensure a linear reaction rate)

  • Pre-incubation : Mix the contents of the cuvette gently by pipetting and pre-incubate the mixture in a temperature-controlled spectrophotometer at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibration.[7][8]

  • Reaction Initiation : To initiate the reaction, add varying concentrations of the substrate, DAHP (e.g., 50 µL of a stock solution).[1] Mix quickly and gently.

  • Data Acquisition : Immediately begin monitoring the increase in absorbance at 234 nm over time.[1][6] Record data points every 10-15 seconds for a period of 3-5 minutes, or until the reaction rate is no longer linear.

  • Data Analysis :

    • Determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.[5]

    • Convert the rate of change in absorbance to the rate of product formation (in M/min) using the Beer-Lambert law (A = εcl), where:

      • A is the change in absorbance per minute.

      • ε is the molar extinction coefficient of 3-dehydroshikimate (ε₂₃₄ = 11,900 - 12,000 M⁻¹cm⁻¹).[1][5][6]

      • c is the change in concentration of the product.

      • l is the path length of the cuvette (typically 1 cm).

    • To determine kinetic parameters, plot the initial reaction rates against the corresponding DAHP concentrations and fit the data to the Michaelis-Menten equation.[1]

    • The catalytic constant (k_cat) can be calculated by dividing the maximum velocity (V_max) by the total enzyme concentration used in the assay.[1]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffer, Substrate (DAHP), Cofactors (NAD⁺, CoCl₂), and Enzyme Solutions prep_spectro Set Spectrophotometer to 234 nm and Equilibrate to Assay Temperature mix Combine Buffer, NAD⁺, CoCl₂, DHQD, and DHQS in Cuvette prep_reagents->mix prep_spectro->mix preincubate Pre-incubate Mixture for 5 minutes mix->preincubate initiate Initiate Reaction by Adding Substrate (DAHP) preincubate->initiate monitor Immediately Monitor and Record Absorbance Increase at 234 nm initiate->monitor plot_data Plot Absorbance vs. Time monitor->plot_data calc_rate Calculate Initial Rate (ΔAbs/min) from Linear Portion of the Curve plot_data->calc_rate convert_rate Convert Rate to Product Formation Using Beer-Lambert Law calc_rate->convert_rate determine_kinetics Plot Rates vs. [DAHP] to Determine Km and Vmax (Michaelis-Menten) convert_rate->determine_kinetics

Workflow for the DHQS coupled spectrophotometric assay.

Data Presentation: Comparative Kinetic Parameters

The kinetic parameters for DHQS can vary significantly depending on the source organism and the specific assay conditions such as temperature and pH.[1] The following table summarizes reported kinetic values for DHQS from several different organisms.

OrganismKₘ for DAHP (µM)k_cat (s⁻¹)Optimal Conditions
Escherichia coli450pH 7.5
Pyrococcus furiosus3.73.060°C, pH 6.8
Thermus thermophilus1125pH 7.0, 65°C
Helicobacter pylori6.41.2pH 7.5
Aspergillus nidulans (AROM)2.533Not Specified

Table references: Escherichia coli, Thermus thermophilus, Helicobacter pylori, Aspergillus nidulans[1]; Pyrococcus furiosus[2]. Note: Direct comparison of these parameters should be made with caution due to variations in experimental conditions.

References

Application Notes and Protocols for the Spectrophotometric Measurement of 3-Dehydroquinate Dehydratase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the spectrophotometric measurement of 3-dehydroquinate dehydratase (DHQD) activity. DHQD is a key enzyme in the shikimate pathway, an essential metabolic route in bacteria, fungi, plants, and apicomplexan parasites for the biosynthesis of aromatic amino acids.[1] As this pathway is absent in mammals, its enzymes are attractive targets for the development of novel antimicrobial agents and herbicides.

There are two primary types of DHQD, Type I and Type II, which differ in their structure and catalytic mechanism.[1] Type I DHQDs operate via a syn-dehydration mechanism involving a covalent imine intermediate, while Type II enzymes utilize an anti-dehydration mechanism with an enolate intermediate.[1][2] The choice of assay protocol may be influenced by the specific type of DHQD being investigated.

Two main spectrophotometric methods are commonly employed to measure DHQD activity: a direct assay and a coupled-enzyme assay.

Direct Spectrophotometric Assay

This method directly measures the formation of the product, 3-dehydroshikimate (DHS), which has a distinct absorbance maximum at 234 nm.[2][3] This assay is straightforward and suitable for purified enzyme preparations.

Principle

This compound dehydratase catalyzes the dehydration of this compound (DHQ) to 3-dehydroshikimate (DHS). The formation of the α,β-unsaturated ketone in DHS results in an increase in absorbance at 234 nm. The rate of this increase is directly proportional to the enzyme activity.

Experimental Protocol

Materials:

  • This compound (DHQ) potassium salt

  • Purified this compound dehydratase (DHQD)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)[2][3]

  • UV-transparent cuvettes

  • UV-Vis spectrophotometer capable of reading at 234 nm

Procedure:

  • Prepare a stock solution of DHQ in the desired buffer. The concentration can be varied for kinetic studies, typically in the range of 50 µM to 2000 µM.[2][3]

  • Set up the reaction mixture in a cuvette. A typical 1 mL reaction mixture contains:

    • Buffer (to final volume)

    • DHQ (at desired final concentration)

  • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 30°C).

  • Initiate the reaction by adding a small volume of the purified DHQD enzyme solution.

  • Immediately start monitoring the increase in absorbance at 234 nm over time (e.g., for 3-5 minutes).

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

Data Analysis:

The enzyme activity can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA₂₃₄ / min) / (ε₂₃₄ * path length) * 1000

Where:

  • ΔA₂₃₄ / min is the initial rate of absorbance change.

  • ε₂₃₄ is the molar extinction coefficient of 3-dehydroshikimate, which is 12,000 M⁻¹cm⁻¹.[2][3]

  • The path length is typically 1 cm.

Quantitative Data Summary
ParameterValueReference
Wavelength (λmax) for 3-dehydroshikimate234 nm[2][3][4][5]
Molar Extinction Coefficient (ε) of 3-dehydroshikimate12,000 M⁻¹cm⁻¹[2][3]
Typical pH for Assay7.5 - 9.0[4][6]
Typical Temperature for Assay25°C - 30°C[4][6]

Coupled-Enzyme Spectrophotometric Assay

This continuous assay is particularly useful for crude cell extracts or when the direct assay is not feasible due to interfering substances that absorb at 234 nm. This method couples the DHQD reaction to the activity of shikimate dehydrogenase (SDH), which reduces the newly formed 3-dehydroshikimate to shikimate, with the concomitant oxidation of NADPH to NADP⁺.[7]

Principle

The DHQD-catalyzed formation of DHS is coupled to the SDH-catalyzed reduction of DHS to shikimate. The activity of SDH is dependent on the presence of its substrate, DHS, which is produced by DHQD. The reaction is monitored by following the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Experimental Protocol

Materials:

  • This compound (DHQ) potassium salt

  • Purified this compound dehydratase (DHQD)

  • Shikimate dehydrogenase (SDH)

  • NADPH

  • Buffer solution (e.g., 50 mM HEPES, pH 7.5)[7]

  • UV-transparent cuvettes

  • UV-Vis spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare stock solutions of DHQ, NADPH, and SDH in the desired buffer.

  • Set up the reaction mixture in a cuvette. A typical 200 µL reaction mixture contains:[7]

    • 50 mM HEPES buffer, pH 7.5

    • 0.25 mM NADPH

    • 0.25 mM this compound

    • 10 nM shikimate dehydrogenase (SDH)

  • Incubate the mixture at the desired temperature (e.g., 25°C) for 2 minutes to establish a baseline reading.[7]

  • Initiate the reaction by adding the DHQD enzyme (e.g., 10 nM).[7]

  • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

Data Analysis:

The enzyme activity is calculated using the molar extinction coefficient of NADPH at 340 nm.

Activity (µmol/min/mL) = (ΔA₃₄₀ / min) / (ε₃₄₀ * path length) * 1000

Where:

  • ΔA₃₄₀ / min is the initial rate of absorbance change.

  • ε₃₄₀ is the molar extinction coefficient of NADPH, which is 6,220 M⁻¹cm⁻¹.

  • The path length is typically 1 cm.

Quantitative Data Summary
ParameterValueReference
Wavelength (λ) for NADPH monitoring340 nm[7]
Molar Extinction Coefficient (ε) of NADPH6,220 M⁻¹cm⁻¹
Typical Buffer50 mM HEPES, pH 7.5[7]
Typical Temperature25°C[7]

Visualizations

Shikimate Pathway

Shikimate_Pathway cluster_shikimate Shikimate Pathway PEP Phosphoenolpyruvate DHQ This compound PEP->DHQ Multiple Steps E4P Erythrose 4-phosphate E4P->DHQ DHS 3-Dehydroshikimate DHQ->DHS this compound Dehydratase (DHQD) Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase (SDH) Chorismate Chorismate Shikimate->Chorismate Multiple Steps AAs Aromatic Amino Acids Chorismate->AAs

Caption: The Shikimate Pathway highlighting the role of this compound Dehydratase.

Direct Spectrophotometric Assay Workflow

Direct_Assay_Workflow start Start prepare_reagents Prepare Buffer and This compound Solution start->prepare_reagents setup_reaction Set up Reaction Mixture in Cuvette prepare_reagents->setup_reaction equilibrate Equilibrate at Desired Temperature setup_reaction->equilibrate add_enzyme Initiate Reaction by Adding DHQD Enzyme equilibrate->add_enzyme monitor_absorbance Monitor Increase in Absorbance at 234 nm add_enzyme->monitor_absorbance calculate_rate Calculate Initial Rate from Linear Phase monitor_absorbance->calculate_rate end End calculate_rate->end

Caption: Workflow for the direct spectrophotometric assay of DHQD activity.

Coupled-Enzyme Assay Workflow

Coupled_Assay_Workflow start Start prepare_reagents Prepare Buffer, DHQ, NADPH, and SDH Solutions start->prepare_reagents setup_reaction Set up Reaction Mixture (Buffer, DHQ, NADPH, SDH) prepare_reagents->setup_reaction incubate Incubate to Establish Baseline Reading setup_reaction->incubate add_enzyme Initiate Reaction by Adding DHQD Enzyme incubate->add_enzyme monitor_absorbance Monitor Decrease in Absorbance at 340 nm add_enzyme->monitor_absorbance calculate_rate Calculate Initial Rate from Linear Phase monitor_absorbance->calculate_rate end End calculate_rate->end

Caption: Workflow for the coupled-enzyme spectrophotometric assay of DHQD activity.

References

Application Notes and Protocols for the Purification of 3-Dehydroquinate Pathway Enzymes from E. coli Overexpression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of two key enzymes of the shikimate pathway, 3-dehydroquinate synthase (DHQS) and this compound dehydratase (DHQD), from Escherichia coli overexpression systems. The shikimate pathway is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but is absent in mammals, making its enzymes attractive targets for the development of novel antimicrobial agents and herbicides.[1][2]

Introduction to this compound Pathway Enzymes

This compound (DHQ) is a crucial intermediate in the shikimate pathway.[1] Its synthesis and conversion are catalyzed by two well-studied enzymes:

  • This compound Synthase (DHQS): Encoded by the aroB gene, DHQS catalyzes the conversion of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) to this compound.[1][3]

  • This compound Dehydratase (DHQD or DHQase): Encoded by the aroD gene, this enzyme catalyzes the dehydration of this compound to 3-dehydroshikimate.[4][5]

The successful purification of these enzymes is fundamental for detailed biochemical characterization, structural biology studies, and high-throughput screening of potential inhibitors.

Data Presentation: Purification of Shikimate Pathway Enzymes

The following tables summarize representative purification schemes for a thermostable this compound synthase and a general 3-dehydroquinase from E. coli overexpression cultures.

Table 1: Purification of Thermostable this compound Synthase (DHQS) [2]

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification (Fold)
Crude Lysate60.2120.42.01001
Heat Treatment (70°C)15.1105.97.0883.5
Anion Exchange3.260.819.050.59.5

Table 2: Purification of 3-Dehydroquinase (DHQD) [4]

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification (Fold)
Crude Extract11601900.161001
DEAE-Sephacel1041581.52839.5
Phenyl-Sepharose4.47216.438102.5
Ultrogel AcA 442.236163191018.75

Experimental Protocols

Detailed methodologies for the expression and purification of recombinant DHQS and DHQD are provided below. These protocols can be adapted based on the specific properties of the enzyme of interest and the available laboratory equipment.

Protocol 1: Purification of His-tagged this compound Synthase (DHQS)

This protocol is suitable for DHQS variants that have been engineered to include a polyhistidine tag (His-tag), which facilitates purification via immobilized metal affinity chromatography (IMAC).

1. Expression and Cell Harvest: a. Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the His-tagged DHQS gene.[2] b. Inoculate a 10 mL starter culture of Luria-Bertani (LB) medium with the appropriate antibiotic and grow overnight at 37°C with shaking.[2] c. The following day, use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. d. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[2] e. To enhance protein solubility, reduce the incubation temperature to 18-25°C and continue shaking for 16-20 hours.[2] f. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The resulting cell pellet can be stored at -80°C or used immediately.[2]

2. Cell Lysis: a. Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (B142953) (DTT), 1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF)).[2] b. Lyse the cells using sonication on ice or a French press.[2] c. Clarify the lysate to remove cell debris by centrifugation at 15,000 x g for 30 minutes at 4°C.[2]

3. Affinity Chromatography (IMAC): a. Equilibrate a Ni-NTA (or other suitable metal-chelate) affinity column with Lysis Buffer.[2] b. Load the clarified lysate onto the column.[2] c. Wash the column with at least 20 column volumes of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).[2] d. Elute the His-tagged DHQS with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).[2] e. Collect fractions and monitor protein elution by measuring the absorbance at 280 nm. f. Analyze the eluted fractions by SDS-PAGE to identify those containing the purified protein.[2]

4. Size-Exclusion Chromatography (Polishing Step): a. Pool the purest fractions from the IMAC step and concentrate them using an appropriate method (e.g., centrifugal ultrafiltration). b. Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC Buffer (20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).[2] c. Load the concentrated protein sample onto the column.[2] d. Elute the protein with SEC Buffer and collect fractions.[2] e. Analyze the fractions by SDS-PAGE, pool the purest fractions, concentrate, and store at -80°C.[2]

Protocol 2: Purification of 3-Dehydroquinase (DHQD)

This protocol describes a general method for the purification of native or untagged DHQD, employing a series of chromatography steps.

1. Expression and Cell Lysis: a. Follow the expression and cell harvesting steps as described in Protocol 1. b. Resuspend the cell pellet in Lysis Buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 1 mM EDTA). c. Lyse the cells by sonication or French press and clarify the lysate by centrifugation as described previously.

2. Anion-Exchange Chromatography: a. Equilibrate an anion-exchange column (e.g., DEAE-Sephacel) with Buffer A (20 mM Tris-HCl, pH 7.5, 1 mM EDTA). b. Load the clarified lysate onto the column. c. Wash the column with Buffer A to remove unbound proteins. d. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in Buffer A. e. Collect fractions and assay for DHQD activity to identify the fractions containing the protein of interest.

3. Hydrophobic Interaction Chromatography (HIC): a. Pool the active fractions from the anion-exchange step and add ammonium (B1175870) sulfate (B86663) to a final concentration that promotes binding to the HIC resin (this will need to be determined empirically, but a good starting point is 1 M). b. Equilibrate a HIC column (e.g., Phenyl-Sepharose) with a high-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 1 M ammonium sulfate). c. Load the sample onto the column. d. Elute the protein with a decreasing linear gradient of ammonium sulfate (e.g., 1-0 M). e. Collect fractions and identify those with DHQD activity.

4. Size-Exclusion Chromatography: a. Pool and concentrate the active fractions from the HIC step. b. Perform size-exclusion chromatography as described in step 4 of Protocol 1 to achieve the final purified protein.

Visualizations

Shikimate Pathway Overview

Shikimate_Pathway cluster_input Glycolysis/ Pentose Phosphate Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ This compound DAHP->DHQ aroB (DHQS) DHS 3-Dehydroshikimate DHQ->DHS aroD (DHQD) Shikimate Shikimate DHS->Shikimate Chorismate Chorismate Shikimate->Chorismate ... Aromatic_AA Aromatic Amino Acids Chorismate->Aromatic_AA

Caption: Overview of the Shikimate Pathway.

Experimental Workflow for His-tagged Protein Purification

Purification_Workflow cluster_expression Protein Expression cluster_purification Purification arrow arrow Transformation Transformation of E. coli Culture Cell Culture & Induction Transformation->Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification by Centrifugation Lysis->Clarification IMAC IMAC (Ni-NTA) Clarification->IMAC SEC Size-Exclusion Chromatography IMAC->SEC Polishing Pure_Protein Pure Protein SEC->Pure_Protein

Caption: His-tagged Protein Purification Workflow.

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of 3-Dehydroquinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of 3-dehydroquinate (DHQ), a key intermediate in the shikimate pathway. The methodologies described herein are intended for researchers in biochemistry, organic synthesis, and drug development who are interested in producing DHQ for various applications, including as a precursor for the synthesis of aromatic compounds or as a target for novel antimicrobial agents.[1][2][3]

Introduction

This compound (DHQ) is the second intermediate in the shikimate pathway, an essential metabolic route in bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[3][4] This pathway is absent in mammals, making its enzymes attractive targets for the development of novel herbicides and antimicrobial agents.[3] The chemoenzymatic synthesis of DHQ typically involves the use of the enzyme this compound synthase (DHQS), which catalyzes the conversion of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) into DHQ.[3][5]

Principle of the Chemoenzymatic Synthesis

The core of the chemoenzymatic synthesis of DHQ is the enzymatic conversion of DAHP to DHQ, catalyzed by this compound synthase (DHQS). This reaction requires the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor and a divalent metal cation, typically cobalt (Co²⁺) or zinc (Zn²⁺).[3][6] The overall reaction is as follows:

3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) ⇌ this compound (DHQ) + Phosphate

The substrate, DAHP, can be produced through chemical synthesis or fermentation. The enzyme, DHQS, is typically produced recombinantly in hosts like Escherichia coli and subsequently purified.

Data Presentation

Enzyme Kinetics

The kinetic parameters of this compound synthase are crucial for designing efficient synthesis protocols. The following table summarizes the kinetic parameters for DHQS from the hyperthermophilic archaeon Pyrococcus furiosus.

ParameterValueConditionsReference
KM (for DAHP)3.7 µM60°C, pH 6.8[7]
kcat3.0 s-160°C, pH 6.8[7]
Optimal pH6.0 - 7.060°C[8]
Optimal TemperatureBroad range, active at 60-80°CpH 6.8[7]
Effect of Divalent Metal Ions on DHQS Activity

The activity of DHQS is dependent on the presence of divalent metal ions. The following table shows the relative activity of Pyrococcus furiosus DHQS in the presence of various metal ions.

Metal Ion (1 mM)Relative Activity (%)Reference
Cd²⁺100[6]
Co²⁺82[6]
Zn²⁺44[6]
Mn²⁺20[6]
Ni²⁺3[6]
Fe²⁺2[6]
Purification of Recombinant DHQS

A typical purification scheme for a thermostable recombinant DHQS from E. coli is summarized below.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification (Fold)Reference
Crude Lysate60.2120.42.01001[1]
Heat Treatment (70°C)15.1105.97.0883.5[1]
Anion Exchange3.260.819.050.59.5[1]

Signaling Pathways and Experimental Workflows

Shikimate Pathway

The following diagram illustrates the initial steps of the shikimate pathway, highlighting the conversion of DAHP to DHQ.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHPS DAHP synthase PEP->DAHPS E4P Erythrose-4-phosphate (E4P) E4P->DAHPS DAHP 3-deoxy-D-arabino- heptulosonate 7-phosphate (DAHP) DHQS DHQ synthase DAHP->DHQS DHQ This compound (DHQ) DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase DAHPS->DAHP DHQS->DHQ DHQ_Synthesis_Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis Enzymatic Synthesis cluster_purification Product Purification Expression Expression of recombinant DHQS in E. coli Harvesting Cell Harvesting by centrifugation Expression->Harvesting Lysis Cell Lysis (sonication) Harvesting->Lysis Purification Purification of DHQS (e.g., Chromatography) Lysis->Purification EnzymeAddition Initiate reaction with purified DHQS Purification->EnzymeAddition ReactionSetup Reaction Setup: DAHP, NAD+, Metal ions, Buffer ReactionSetup->EnzymeAddition Incubation Incubation at optimal temperature and pH EnzymeAddition->Incubation Monitoring Reaction Monitoring (e.g., HPLC, Spectrophotometry) Incubation->Monitoring Termination Reaction Termination (e.g., heat inactivation) Monitoring->Termination PurificationDHQ Purification of DHQ (e.g., Ion-exchange chromatography) Termination->PurificationDHQ Analysis Product Analysis (e.g., NMR, Mass Spectrometry) PurificationDHQ->Analysis

References

Application Notes and Protocols for the Analysis of 3-Dehydroquinate using HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-Dehydroquinate (3-DHQ), a key intermediate in the shikimate pathway, utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methodologies are crucial for studying microbial metabolism and the development of novel antimicrobial agents.

Introduction

3-Dehydroquinic acid (3-DHQ) is a vital carbocyclic intermediate in the shikimate pathway, an essential metabolic route in bacteria, archaea, fungi, plants, and some protozoa for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][2] As this pathway is absent in mammals, it represents a prime target for the development of novel herbicides and antimicrobial drugs.[1][2] Accurate and robust analytical methods for the quantification of 3-DHQ are essential for understanding the flux through the shikimate pathway and for screening potential inhibitors of its enzymes.

This guide offers a comparative overview and detailed protocols for two common analytical techniques for 3-DHQ quantification: HPLC-UV and LC-MS/MS. HPLC-UV offers a balance of sensitivity and cost-effectiveness for routine analysis, while LC-MS/MS provides the highest sensitivity and specificity, particularly in complex biological matrices.

Signaling Pathways and Experimental Workflows

To visualize the biological context and the analytical procedures, the following diagrams illustrate the shikimate pathway and a general experimental workflow for 3-DHQ analysis.

shikimate_pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ This compound (3-DHQ) DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-phosphate (S3P) Shikimate->S3P Shikimate kinase EPSP 5-enolpyruvylshikimate- 3-phosphate (EPSP) S3P->EPSP Chorismate Chorismate EPSP->Chorismate Chorismate synthase Aromatic_AA Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->Aromatic_AA

The Shikimate Pathway highlighting this compound (3-DHQ).

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample_Collection Sample Collection (e.g., Bacterial Culture, Plant Tissue) Quenching Metabolism Quenching (e.g., Cold Solvent) Sample_Collection->Quenching Extraction Metabolite Extraction (e.g., Solvent Extraction, Lysis) Quenching->Extraction Clarification Clarification (e.g., Centrifugation, Filtration) Extraction->Clarification HPLC_UV HPLC-UV Analysis Clarification->HPLC_UV LC_MS LC-MS/MS Analysis Clarification->LC_MS Data_Acquisition Data Acquisition HPLC_UV->Data_Acquisition LC_MS->Data_Acquisition Quantification Quantification (Standard Curve) Data_Acquisition->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis

General experimental workflow for 3-DHQ analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of 3-DHQ and related compounds using HPLC-UV and LC-MS/MS. It is important to note that specific values may vary depending on the exact experimental conditions, matrix, and instrumentation.

Table 1: Representative HPLC-UV Method Parameters for Organic Acid Analysis

ParameterRepresentative Value
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic, e.g., 0.1% Phosphoric Acid in Water:Methanol (B129727) (97.5:2.5)
Flow Rate 0.8 mL/min
Detection Wavelength 210 nm
Retention Time Typically 5-15 minutes (highly dependent on conditions)
LOD 0.01 - 0.5 µg/mL
LOQ 0.05 - 1.5 µg/mL
Linearity (r²) > 0.999
Recovery 95 - 105%

Table 2: Representative LC-MS/MS Method Parameters for Shikimate Pathway Intermediates

ParameterRepresentative Value
Column HILIC or C18 with ion-pairing agent
Mobile Phase Gradient, e.g., A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transition (Proposed for 3-DHQ) 173.0 -> 111.0 (Quantifier), 173.0 -> 85.0 (Qualifier)
LOD 0.1 - 10 ng/mL
LOQ 0.5 - 50 ng/mL
Linearity (r²) > 0.99
Recovery 90 - 110%

Experimental Protocols

Protocol 1: Sample Preparation from Bacterial Culture (e.g., E. coli)

This protocol is suitable for the extraction of intracellular metabolites from bacterial cultures.

1. Culture Growth and Quenching: a. Grow the bacterial culture to the desired optical density (e.g., mid-log phase). b. To rapidly halt metabolic activity, quench the metabolism by mixing a known volume of the culture with a cold quenching solution (e.g., 60% methanol at -40°C) in a 1:1 ratio. c. Immediately centrifuge the quenched cells at a low temperature (e.g., 5,000 x g for 5 minutes at 4°C) to form a cell pellet.

2. Metabolite Extraction: a. Discard the supernatant. b. Resuspend the cell pellet in a cold extraction solvent (e.g., 75% ethanol (B145695) or a methanol/water mixture). c. Perform several freeze-thaw cycles by alternating between liquid nitrogen and a room temperature water bath to ensure complete cell lysis. d. Centrifuge the lysate at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cell debris.

3. Sample Clarification: a. Carefully collect the supernatant containing the metabolites. b. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

Protocol 2: HPLC-UV Method for this compound Analysis

This protocol describes a general HPLC-UV method for the analysis of 3-DHQ.

1. Instrumentation: a. HPLC system equipped with a UV detector, pump, autosampler, and column oven. b. C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Chromatographic Conditions: a. Mobile Phase: Prepare an isocratic mobile phase of 0.1% phosphoric acid in water. b. Flow Rate: Set the flow rate to 0.8 mL/min. c. Column Temperature: Maintain the column temperature at 30°C. d. Detection: Set the UV detector to a wavelength of 210 nm. e. Injection Volume: Inject 10-20 µL of the prepared sample.

3. Data Analysis: a. Integrate the peak area corresponding to the retention time of a 3-DHQ standard. b. Generate a standard curve by injecting a series of known concentrations of a 3-DHQ standard. c. Calculate the concentration of 3-DHQ in the samples based on the standard curve.

Protocol 3: LC-MS/MS Method for this compound Analysis

This protocol provides a highly sensitive and specific method for 3-DHQ quantification.

1. Instrumentation: a. LC-MS/MS system consisting of a liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole). b. A column suitable for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent.

2. LC Conditions: a. Mobile Phase A: Water with 0.1% formic acid. b. Mobile Phase B: Acetonitrile with 0.1% formic acid. c. Gradient Program: Develop a suitable gradient to separate 3-DHQ from other matrix components. A typical gradient might start with a high percentage of mobile phase A, ramping to a higher percentage of mobile phase B to elute the analyte. d. Flow Rate: 0.3 mL/min. e. Injection Volume: 5-10 µL.

3. MS/MS Conditions: a. Ionization Mode: Electrospray ionization in negative mode (ESI-). b. Multiple Reaction Monitoring (MRM): i. Parent Ion (Q1): m/z 173.0 (for [M-H]⁻ of 3-DHQ). ii. Product Ions (Q3): Select at least two product ions for confirmation and quantification (e.g., m/z 111.0 and 85.0). The most intense transition is typically used for quantification. c. Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

4. Data Analysis: a. Integrate the peak area of the selected MRM transition for 3-DHQ. b. Create a standard curve using a serial dilution of a pure 3-DHQ standard. c. Determine the concentration of 3-DHQ in the samples by comparing their peak areas to the standard curve.

References

Application Notes and Protocols for Site-Directed Mutagenesis Studies of 3-Dehydroquinate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of site-directed mutagenesis studies on 3-dehydroquinate synthase (DHQS), a key enzyme in the shikimate pathway. The shikimate pathway is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but absent in mammals, making DHQS an attractive target for the development of novel antimicrobial agents and herbicides.[1][2] This document details the catalytic mechanism of DHQS, the impact of specific amino acid mutations on its function, and provides detailed protocols for performing these studies in a laboratory setting.

Introduction to this compound Synthase

This compound synthase (EC 4.2.3.4) catalyzes the second step in the shikimate pathway, the conversion of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) to this compound (DHQ).[1] This remarkable enzyme carries out a complex multi-step reaction within a single active site, involving an alcohol oxidation, a phosphate (B84403) β-elimination, a carbonyl reduction, a ring opening, and an intramolecular aldol (B89426) condensation.[1][3] The reaction requires NAD+ and a divalent metal cation, typically cobalt or zinc, as cofactors.[2]

The Catalytic Mechanism and Key Active Site Residues

Site-directed mutagenesis studies have been instrumental in elucidating the catalytic mechanism of DHQS and identifying key amino acid residues crucial for its function. In Aspergillus nidulans, structural and kinetic analyses have highlighted the importance of several conserved residues, including R130, K152, R264, and H275.[3][4] These residues are involved in substrate binding, cofactor positioning, and facilitating the complex series of chemical transformations.[3][4]

The proposed catalytic mechanism involves a series of conformational changes and chemical reactions orchestrated by the active site residues. The binding of the substrate and cofactor induces a domain closure, creating a shielded environment for the multi-step catalysis.[4]

Catalytic Mechanism of this compound Synthase

DHQS_Mechanism cluster_steps Catalytic Steps cluster_residues Key Residues DAHP DAHP Binding Oxidation Alcohol Oxidation (NAD+) DAHP->Oxidation Elimination Phosphate β-Elimination Oxidation->Elimination Reduction Carbonyl Reduction (NADH) Elimination->Reduction RingOpening Ring Opening Reduction->RingOpening Aldol Intramolecular Aldol Condensation RingOpening->Aldol DHQ DHQ Release Aldol->DHQ R130 R130 R130->DAHP Substrate Binding K152 K152 K152->Elimination Stabilization R264 R264 R264->DAHP Substrate Binding H275 H275 H275->Oxidation General Acid/Base H275->Reduction

A simplified representation of the multi-step catalytic mechanism of DHQS, highlighting the roles of key active site residues.

Data Presentation: Kinetic Analysis of DHQS Mutants

Site-directed mutagenesis allows for the systematic investigation of the roles of individual amino acid residues in enzyme catalysis. By replacing specific amino acids and analyzing the kinetic parameters of the resulting mutant enzymes, researchers can gain insights into their contributions to substrate binding and catalysis. The following table summarizes the kinetic data from site-directed mutagenesis studies on DHQS from Aspergillus nidulans and the wild-type enzyme from Pyrococcus furiosus.

Enzyme SourceMutantkcat (s⁻¹)Km (DAHP) (µM)kcat/Km (s⁻¹µM⁻¹)Fold Decrease in kcat/KmReference
Aspergillus nidulansWild-type191.413.6-[1]
R130K--<0.012>1100[1][3]
R130AInactive---[1][3]
K152AInactive---[3]
R264AInactive---[3]
H275AInactive---[3]
Pyrococcus furiosusWild-type3.03.70.81-[5]

Note: The specific activity of the R130K mutant was reduced by 135-fold.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the site-directed mutagenesis of this compound synthase.

Experimental Workflow

The overall workflow for a site-directed mutagenesis study of DHQS involves several key stages, from the initial design of the mutation to the final characterization of the mutant enzyme.

Experimental Workflow for DHQS Site-Directed Mutagenesis

experimental_workflow start Identify Target Residue primer_design Design Mutagenic Primers start->primer_design mutagenesis Site-Directed Mutagenesis (PCR) primer_design->mutagenesis transformation Transformation into E. coli mutagenesis->transformation sequencing Sequence Verification transformation->sequencing expression Protein Expression and Purification sequencing->expression assay Enzyme Activity Assay expression->assay analysis Kinetic Data Analysis assay->analysis end Structure-Function Insights analysis->end

A flowchart illustrating the key steps in a site-directed mutagenesis study of this compound synthase.
Protocol for Site-Directed Mutagenesis of DHQS

This protocol is a general guideline for introducing a point mutation into the DHQS gene (e.g., aroB) using a PCR-based method.

Materials:

  • Plasmid DNA containing the wild-type DHQS gene

  • Mutagenic forward and reverse primers

  • High-fidelity DNA polymerase (e.g., Pfu or Q5)

  • dNTP mix

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α or XL1-Blue)

  • LB agar (B569324) plates with appropriate antibiotic

Primer Design:

  • Primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.

  • The desired mutation should be in the middle of the primer, with 10-15 bases of correct sequence on both sides.

  • The primers should be complementary to each other.

Example Primer Design for E. coli aroB (to create a K152A mutant): (Note: This is a hypothetical example for illustrative purposes. The actual sequence should be verified.)

  • Forward Primer: 5'-GAT GTT TCC GGC GCC GGC GCA TTA TCC GGT-3'

  • Reverse Primer: 5'-ACC GGA TAA TGC GGC GCC GGC AAA CAT C-3' (The codon for Lysine, AAG, is changed to Alanine, GCG, shown in bold.)

Procedure:

  • PCR Amplification:

    • Set up the PCR reaction with the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

    • Use a thermal cycler with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.

  • DpnI Digestion:

    • Add DpnI to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification:

    • Select several colonies and isolate the plasmid DNA.

    • Sequence the plasmid DNA to confirm the presence of the desired mutation.

Protocol for Expression and Purification of Recombinant DHQS

This protocol describes the expression of His-tagged DHQS in E. coli and its purification using affinity chromatography.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the DHQS expression plasmid

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

Procedure:

  • Expression:

    • Inoculate a large culture of LB broth with an overnight culture of the expression strain.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged DHQS with elution buffer.

    • Analyze the eluted fractions by SDS-PAGE to assess purity.

Protocol for DHQS Coupled-Enzyme Activity Assay

This spectrophotometric assay measures DHQS activity by coupling the production of DHQ to its subsequent dehydration by this compound dehydratase (DHQD), which results in the formation of 3-dehydroshikimate, a product that absorbs light at 234 nm.[5]

Materials:

  • Purified DHQS enzyme (wild-type or mutant)

  • Purified this compound dehydratase (DHQD) (in excess)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • DAHP substrate

  • NAD+

  • CoCl₂

  • UV-transparent cuvettes

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • In a cuvette, prepare a reaction mixture containing assay buffer, NAD+, CoCl₂, an excess of DHQD, and varying concentrations of DAHP.

  • Initiate Reaction:

    • Initiate the reaction by adding a known amount of the purified DHQS enzyme.

  • Data Acquisition:

    • Immediately monitor the increase in absorbance at 234 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

Conclusion

Site-directed mutagenesis is a powerful tool for dissecting the structure-function relationships of enzymes like this compound synthase. By combining this technique with detailed kinetic analysis, researchers can gain valuable insights into the catalytic mechanism and the roles of specific amino acid residues. This knowledge is crucial for the rational design of inhibitors that could be developed into novel antimicrobial agents and herbicides, addressing the growing challenge of drug resistance. The protocols and data presented here provide a framework for conducting such studies and contributing to the development of new therapeutic strategies.

References

Determining the Inhibition Kinetics of 3-Dehydroquinate Dehydratase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dehydroquinate dehydratase (DHQD) is a key enzyme in the shikimate pathway, an essential metabolic route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and apicomplexan parasites.[1][2] The absence of this pathway in mammals makes DHQD an attractive target for the development of novel antimicrobial agents and herbicides. Understanding the inhibition kinetics of this enzyme is crucial for the discovery and optimization of potent and selective inhibitors.

These application notes provide detailed protocols for determining the inhibition kinetics of DHQD, including enzyme activity assays, data analysis methods, and the characterization of inhibitors.

Data Presentation: Inhibition of this compound Dehydratase

The following table summarizes the kinetic parameters of known inhibitors against DHQD from various organisms. This data is essential for comparing the potency and mechanism of different inhibitory compounds.

OrganismEnzyme TypeInhibitorInhibition TypeKi (μM)IC50 (μM)Reference
Enterococcus faecalisType IMareinMixed20 ± 2-[1]
Enterococcus faecalisType IPhloridzinMixed30 ± 1-[1]
Enterococcus faecalisType INaringinMixed350 ± 20-[1]
Enterococcus faecalisType IHesperidinMixed200 ± 10-[1]
Enterococcus faecalisType IRutinUncompetitive150 ± 10-[1]
Enterococcus faecalisType INaringeninUncompetitive200 ± 10-[1]
Enterococcus faecalisType IHesperetinUncompetitive300 ± 20-[1]
Enterococcus faecalisType IEriodictyolUncompetitive200 ± 10-[1]
Enterococcus faecalisType ITaxifolinUncompetitive350 ± 20-[1]
Mycobacterium tuberculosisType II2,3-anhydroquinateCompetitive--
Corynebacterium glutamicumType IICitrate---

Signaling Pathways and Experimental Workflows

The Shikimate Pathway

The following diagram illustrates the central role of this compound dehydratase in the shikimate pathway.

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ This compound DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS This compound dehydratase (DHQD) Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate 3-phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Aromatic_AA Aromatic Amino Acids Chorismate->Aromatic_AA

Figure 1. Overview of the Shikimate Pathway.
Experimental Workflow for Determining Inhibition Kinetics

This workflow outlines the key steps from enzyme preparation to the determination of the inhibition constant (Ki).

Inhibition_Kinetics_Workflow cluster_prep Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis Enzyme_Prep Enzyme Purification (e.g., Recombinant expression) Enzyme_Assay Perform Enzyme Activity Assays (Varying [S] and [I]) Enzyme_Prep->Enzyme_Assay Inhibitor_Prep Inhibitor Stock Solution Preparation Inhibitor_Prep->Enzyme_Assay Substrate_Prep Substrate Stock Solution Preparation Substrate_Prep->Enzyme_Assay Data_Collection Measure Initial Velocities (v₀) Enzyme_Assay->Data_Collection Plotting Generate Lineweaver-Burk and/or Dixon Plots Data_Collection->Plotting Det_Type Determine Inhibition Type (Competitive, Non-competitive, etc.) Plotting->Det_Type Calc_Ki Calculate Inhibition Constant (Kᵢ) Det_Type->Calc_Ki

Figure 2. Workflow for Inhibition Kinetics Analysis.
Types of Enzyme Inhibition

The following diagram illustrates the different modes of reversible enzyme inhibition, which can be distinguished by their effects on the kinetic parameters Km and Vmax.

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition C_Enzyme E + I ⇌ EI C_Substrate E + S ⇌ ES → E + P C_Km Apparent Kₘ increases C_Vmax Vₘₐₓ is unchanged NC_Enzyme E + I ⇌ EI ES + I ⇌ ESI NC_Substrate E + S ⇌ ES → E + P NC_Km Kₘ is unchanged NC_Vmax Apparent Vₘₐₓ decreases UC_Enzyme ES + I ⇌ ESI UC_Substrate E + S ⇌ ES → E + P UC_Km Apparent Kₘ decreases UC_Vmax Apparent Vₘₐₓ decreases

Figure 3. Modes of Reversible Enzyme Inhibition.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant this compound Dehydratase

This protocol describes the expression of DHQD in E. coli and its subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a DHQD expression vector

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM HEPES, pH 7.5)

Procedure:

  • Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The following day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged DHQD with elution buffer.

  • Pool the fractions containing the purified protein and dialyze against dialysis buffer to remove imidazole (B134444) and for buffer exchange.

  • Determine the protein concentration using a standard method (e.g., Bradford assay) and assess purity by SDS-PAGE.

Protocol 2: this compound Dehydratase Activity Assay

This protocol details a continuous spectrophotometric assay to measure DHQD activity.

Principle: The enzymatic dehydration of this compound to 3-dehydroshikimate results in the formation of a conjugated system that can be monitored by an increase in absorbance at 234 nm.

Materials:

  • Purified DHQD enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • This compound (substrate) stock solution

  • UV-transparent cuvettes or microplates

  • Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Prepare a reaction mixture in a cuvette or microplate well containing assay buffer and the desired concentration of this compound.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a known amount of purified DHQD enzyme.

  • Immediately monitor the increase in absorbance at 234 nm over time.

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε234 of 3-dehydroshikimate = 12,000 M-1cm-1).

Protocol 3: Determination of Inhibition Kinetics

This protocol outlines the steps to determine the type of inhibition and the inhibition constant (Ki).

Procedure:

  • Determine the Michaelis-Menten constant (Km) for the substrate:

    • Perform the DHQD activity assay (Protocol 2) with varying concentrations of this compound (typically ranging from 0.1 x Km to 10 x Km) in the absence of the inhibitor.

    • Plot the initial velocities (v₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Perform inhibition assays:

    • Set up a series of reactions with a fixed concentration of enzyme and at least two different fixed concentrations of the substrate (e.g., one at Km and another at 2 x Km).

    • For each substrate concentration, vary the concentration of the inhibitor over a wide range.

    • Measure the initial velocity (v₀) for each reaction.

  • Data Analysis to Determine Inhibition Type and Ki:

    • Lineweaver-Burk Plot:

      • Plot 1/v₀ versus 1/[S] for each inhibitor concentration.

      • Competitive inhibition: The lines will intersect on the y-axis. The apparent Km increases with increasing inhibitor concentration, while Vmax remains unchanged.

      • Non-competitive inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with increasing inhibitor concentration, while Km remains unchanged.

      • Uncompetitive inhibition: The lines will be parallel. Both apparent Km and Vmax decrease with increasing inhibitor concentration.

      • Mixed inhibition: The lines will intersect in the second or third quadrant (not on an axis). Both apparent Km and Vmax are affected.

    • Dixon Plot:

      • Plot 1/v₀ versus the inhibitor concentration ([I]) for each fixed substrate concentration.

      • The lines for different substrate concentrations will intersect at a point where the x-coordinate is equal to -Ki for competitive inhibition.

    • Calculation of Ki:

      • For competitive inhibition , Ki can be determined from the x-intercept of the Dixon plot or from the relationship: slope of Lineweaver-Burk plot = (Km/Vmax)(1 + [I]/Ki).

      • For non-competitive inhibition , Ki can be determined from the relationship: y-intercept of Lineweaver-Burk plot = (1/Vmax)(1 + [I]/Ki).

      • For uncompetitive inhibition , Ki can be determined from the relationship: y-intercept of Lineweaver-Burk plot = (1/Vmax) + ([I]/(Ki * Vmax)).

      • Alternatively, non-linear regression analysis of the initial velocity data against substrate and inhibitor concentrations using appropriate inhibition models is the most accurate method to determine Ki.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the inhibition kinetics of this compound dehydratase. A thorough understanding of how inhibitors interact with this essential enzyme is fundamental for the rational design and development of novel antimicrobial agents and herbicides targeting the shikimate pathway. The provided methodologies for enzyme purification, activity assays, and kinetic data analysis will facilitate the identification and characterization of new and effective DHQD inhibitors.

References

Application Notes and Protocols for High-Throughput Screening of 3-Dehydroquinate Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dehydroquinate synthase (DHQS) is a critical enzyme in the shikimate pathway, an essential metabolic route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and apicomplexan parasites.[1][2] Crucially, this pathway is absent in mammals, making DHQS an attractive and promising target for the development of novel antimicrobial agents, herbicides, and anti-parasitic drugs.[1] DHQS catalyzes the conversion of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) to this compound (DHQ), the first carbocyclic intermediate in the pathway.[3] Inhibition of DHQS disrupts the shikimate pathway, leading to a deficiency in essential aromatic amino acids and ultimately inhibiting the growth or causing the death of the organism.

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of DHQS inhibitors. The included methodologies are designed to enable the efficient identification and characterization of novel inhibitory compounds.

Signaling Pathway: The Shikimate Pathway

The shikimate pathway consists of seven enzymatic steps, starting from phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) and culminating in the production of chorismate, the precursor for aromatic amino acids.[4][5] DHQS catalyzes the second step in this vital pathway.

Shikimate_Pathway cluster_start Pathway Start PEP Phosphoenolpyruvate (PEP) DAHPS DAHP Synthase PEP->DAHPS E4P Erythrose 4-Phosphate (E4P) E4P->DAHPS DAHP 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) DHQS This compound Synthase (DHQS) Target of Inhibition DAHP->DHQS DHQ This compound (DHQ) DHQD This compound Dehydratase DHQ->DHQD DHS 3-Dehydroshikimate (DHS) SDH Shikimate Dehydrogenase DHS->SDH Shikimate Shikimate SK Shikimate Kinase Shikimate->SK S3P Shikimate-3-Phosphate EPSPS EPSP Synthase S3P->EPSPS EPSP 5-Enolpyruvylshikimate-3-Phosphate (EPSP) CS Chorismate Synthase EPSP->CS Chorismate Chorismate AAs Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->AAs DAHPS->DAHP DHQS->DHQ DHQD->DHS SDH->Shikimate SK->S3P EPSPS->EPSP CS->Chorismate

Figure 1: The Shikimate Pathway Highlighting DHQS as the Target for Inhibition.

High-Throughput Screening (HTS) Workflow

A typical HTS campaign for identifying DHQS inhibitors involves several stages, from assay development to hit validation. The following workflow outlines the key steps.

HTS_Workflow AssayDev Assay Development & Optimization (e.g., Coupled-Enzyme Assay) Miniaturization Assay Miniaturization (384-well format) AssayDev->Miniaturization Validation Assay Validation (Z'-factor, S/B ratio) Miniaturization->Validation PrimaryScreen Primary HTS Campaign (Large Compound Library, Single Concentration) Validation->PrimaryScreen HitSelection Primary Hit Identification (Activity Threshold) PrimaryScreen->HitSelection HitSelection->PrimaryScreen Inactive Compounds DoseResponse Dose-Response Confirmation (IC50 Determination) HitSelection->DoseResponse Active Compounds HitValidation Hit Validation & Orthogonal Assays (e.g., CETSA, SPR) DoseResponse->HitValidation SAR Structure-Activity Relationship (SAR) Analysis HitValidation->SAR

Figure 2: General Workflow for High-Throughput Screening of DHQS Inhibitors.

Data Presentation

HTS Assay Performance Metrics

The quality and reliability of an HTS assay are determined by several statistical parameters. A Z'-factor greater than 0.5 is generally considered indicative of a robust assay suitable for HTS.

ParameterTypical ValueDescription
Z'-factor > 0.5A measure of the statistical effect size, separating the signal and background populations.
Signal-to-Background (S/B) Ratio > 3The ratio of the mean signal of the uninhibited control to the mean signal of the background control.
Coefficient of Variation (%CV) < 15%A measure of the variability of the signal for both the sample and control wells.
Hit Rate 0.1 - 2%The percentage of compounds in a library that are identified as "hits" in the primary screen.
Known Inhibitors of this compound Synthase
Compound Name/IDChemical ClassTarget OrganismIC50/KiReference
IMB-T130Thiophene-carboxamideMycobacterium tuberculosisIC50: 0.87 µg/mL (2.7 µM)[6]
7-Deoxysedoheptulose (7dSh)Deoxy-sugarAnabaena variabilisCompetitive Inhibitor[7]
Vinyl Phosphonate Inhibitor 1Vinyl PhosphonateNot SpecifiedKi < 1 nM[8]
Protocatechuic acidAromaticNot SpecifiedCompetitive Inhibitor[9]
CatecholAromaticNot SpecifiedCompetitive Inhibitor[9]
ZINC633887Not SpecifiedMycobacterium tuberculosisBinding Energy: -10.29 kcal/mol[10]
PubChem73393Not SpecifiedMycobacterium tuberculosisBinding Energy: -8.61 kcal/mol[10]

Experimental Protocols

Protocol 1: Coupled-Enzyme Spectrophotometric Assay for HTS of DHQS Inhibitors

This is a continuous assay that measures the activity of DHQS by coupling the production of DHQ to the activity of a second enzyme, this compound dehydratase (DHQD), which converts DHQ to 3-dehydroshikimate (DHS). The formation of DHS can be monitored by the increase in absorbance at 234 nm.[11]

Materials:

  • Purified DHQS enzyme

  • Purified DHQD enzyme (coupling enzyme)

  • 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) substrate

  • NAD+

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Test compounds dissolved in DMSO

  • 384-well, UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of DAHP in assay buffer.

    • Prepare stock solutions of NAD+ in assay buffer.

    • Dilute purified DHQS and DHQD to their final working concentrations in assay buffer. Ensure DHQD is in excess to not be rate-limiting.[11]

    • Prepare serial dilutions of test compounds in DMSO.

  • Assay Setup (in 384-well plate):

    • Add 25 µL of assay buffer to all wells.

    • Add 0.5 µL of test compound solution or DMSO (for controls) to the appropriate wells.

    • Add 5 µL of a solution containing DAHP and NAD+ to all wells.

    • Add 10 µL of a solution containing the coupling enzyme, DHQD.

    • Pre-incubate the plate at 25°C for 5 minutes.

  • Initiate Reaction and Measure:

    • Initiate the reaction by adding 10 µL of the DHQS enzyme solution to all wells.

    • Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 15 minutes).

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot.

    • Calculate the percent inhibition for each test compound concentration relative to the DMSO control.

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.[12]

Coupled_Assay_Workflow Start Prepare Reagents (Enzymes, Substrate, Compounds) Dispense Dispense Reagents into 384-well Plate (Buffer, Compound, Substrate, Coupling Enzyme) Start->Dispense PreIncubate Pre-incubate at 25°C Dispense->PreIncubate Initiate Initiate Reaction with DHQS PreIncubate->Initiate Measure Monitor Absorbance at 234 nm Initiate->Measure Analyze Calculate Reaction Rates and % Inhibition Measure->Analyze IC50 Determine IC50 Values Analyze->IC50

Figure 3: Workflow for the Coupled-Enzyme Spectrophotometric Assay.
Protocol 2: Hit Validation using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

  • Bacterial or fungal cells expressing DHQS

  • Cell lysis buffer

  • Test inhibitor and vehicle (DMSO)

  • PCR tubes and thermal cycler

  • Equipment for protein quantification (e.g., Western blot or ELISA)

Procedure:

  • Cell Treatment:

    • Culture cells to mid-log phase.

    • Treat cells with the test inhibitor or DMSO for a specified time.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures for 3 minutes using a thermal cycler.

    • Cool the tubes on ice.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells (e.g., by sonication or freeze-thaw).

    • Centrifuge to pellet aggregated proteins.

    • Quantify the amount of soluble DHQS in the supernatant using Western blotting or ELISA.

  • Data Analysis:

    • Generate melting curves by plotting the amount of soluble DHQS against temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve indicates target stabilization by the inhibitor.

CETSA_Workflow CellCulture Culture Cells Expressing DHQS Treatment Treat with Inhibitor or DMSO CellCulture->Treatment Heat Apply Thermal Gradient Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble DHQS (Western Blot/ELISA) Centrifugation->Quantification Analysis Generate Melting Curves & Determine Tagg Quantification->Analysis

Figure 4: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The protocols and information provided herein offer a robust framework for the high-throughput screening and identification of novel inhibitors of this compound synthase. The coupled-enzyme assay is a reliable method for primary screening, while techniques like CETSA are crucial for validating on-target activity in a cellular context. The discovery of potent and selective DHQS inhibitors holds significant promise for the development of new therapeutics and agricultural agents.

References

Application Notes and Protocols for X-ray Crystallography of 3-Dehydroquinate Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallographic studies of key enzymes in the 3-dehydroquinate pathway. This pathway is essential for the biosynthesis of aromatic amino acids in bacteria, plants, and fungi, making its enzymes attractive targets for the development of novel antimicrobial agents and herbicides.

The this compound Pathway: An Overview

The this compound pathway, also known as the shikimate pathway, is a seven-step metabolic route that converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate, the precursor for the synthesis of tryptophan, tyrosine, and phenylalanine. The enzymes of this pathway are highly conserved and represent prime targets for structure-based drug design.

3-Dehydroquinate_Pathway cluster_input PEP Phosphoenolpyruvate DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate PEP->DAHP DAHP synthase E4P Erythrose-4-phosphate E4P->DAHP DHQ This compound DAHP->DHQ This compound synthase (DHQS) DHS 3-Dehydroshikimate DHQ->DHS This compound dehydratase (DHQD) Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase (SDH) S3P Shikimate-3-phosphate Shikimate->S3P Shikimate kinase EPSP 5-Enolpyruvylshikimate- 3-phosphate S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase AAs Aromatic Amino Acids Chorismate->AAs

Caption: The enzymatic steps of the this compound (shikimate) pathway.

Data Presentation: Crystallographic Parameters of Pathway Enzymes

The following tables summarize the key crystallographic data for several enzymes of the this compound pathway from various organisms. This data is crucial for reproducing crystallization experiments and for comparative structural analyses.

Table 1: Crystallographic Data for this compound Synthase (DHQS)

OrganismPDB CodeResolution (Å)Space GroupUnit Cell Parameters (Å)
Aspergillus nidulans1DQS1.80--

Table 2: Crystallographic Data for this compound Dehydratase (DHQD)

OrganismPDB CodeResolution (Å)Space GroupUnit Cell Parameters (Å)
Corynebacterium glutamicum (WT with citrate)-1.80R3a = b = 81.5, c = 221.8
Corynebacterium glutamicum (R19A with DHQ)-2.00C222₁a = 150.6, b = 165.3, c = 106.5
Salmonella enterica (with quinate)-1.78--
Salmonella enterica (with shikimate)-1.50--
Mycobacterium tuberculosis3N76---
Helicobacter pylori-2.5P4₂32a = b = c = 98.91

Table 3: Crystallographic Data for Shikimate Dehydrogenase (SDH)

OrganismPDB CodeResolution (Å)Space GroupUnit Cell Parameters (Å)
Methanococcus jannaschii1NVT2.35--
Thermotoga maritima-1.45--
Haemophilus influenzae (apo)-2.4--
Haemophilus influenzae (with NADPH)1P771.95--

Experimental Protocols

The following protocols are generalized from published literature and provide a starting point for the crystallographic analysis of this compound pathway enzymes. Optimization will be required for specific enzymes and constructs.

Protocol 1: Protein Expression and Purification
  • Gene Cloning and Expression:

    • Amplify the gene encoding the target enzyme from the desired organism's genomic DNA via PCR.

    • Clone the PCR product into a suitable expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag) for purification.

    • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5 mM) and continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight.[1]

  • Cell Lysis and Clarification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol (B35011), 1 mM TCEP).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by ultracentrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA affinity column.

    • Wash the column extensively with the lysis buffer to remove non-specifically bound proteins.

    • Elute the target protein with an elution buffer containing a high concentration of imidazole (B134444) (e.g., 250-500 mM).

  • Size-Exclusion Chromatography (SEC):

    • Further purify the eluted protein by SEC using a column (e.g., Superdex 200) pre-equilibrated with a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Collect fractions containing the purified, monomeric protein.

    • Concentrate the protein to a suitable concentration for crystallization (typically 5-20 mg/mL) using an ultrafiltration device.

Protocol 2: Protein Crystallization
  • Crystallization Screening:

    • Use the sitting drop or hanging drop vapor diffusion method for initial crystallization screening.[2][3]

    • Set up crystallization trials by mixing the purified protein solution with a variety of commercially available or custom-made crystallization screens.

    • Typically, mix 1 µL of protein solution with 1 µL of reservoir solution and equilibrate against 50-100 µL of the reservoir solution.[2]

  • Example Crystallization Conditions:

    • This compound Dehydratase (C. glutamicum): Crystals were obtained in 20% PEG 3350 and 0.2 M ammonium (B1175870) citrate (B86180) tribasic, pH 7.0.[2] Another condition reported is 0.8 M lithium sulfate, 0.4 M ammonium sulfate, and 0.1 M sodium citrate, pH 5.5.[2]

    • Shikimate Dehydrogenase (T. maritima): Specific conditions were not detailed in the abstract, but the protein was crystallized.[4]

    • This compound Synthase II (M. maripaludis): Crystallization was attempted in conditions including 1.0 M ammonium sulfate, 0.1 M Bis-Tris pH 5.5 with 1% (w/v) PEG 3350, and 0.1 M CAPS at pH 10.5 with 40% (v/v) 2-methyl-2,4-pentanediol.[5]

  • Crystal Optimization:

    • Once initial crystals are obtained, optimize the crystallization conditions by varying the precipitant concentration, pH, temperature, and protein concentration.

    • Consider using additives or micro-seeding to improve crystal quality.

Protocol 3: X-ray Data Collection and Processing
  • Cryo-protection:

    • Before data collection, transfer the crystals to a cryo-protectant solution to prevent ice formation during freezing in liquid nitrogen.

    • The cryo-protectant is typically the reservoir solution supplemented with a cryo-agent like glycerol (e.g., 20-30%) or ethylene (B1197577) glycol.[2]

  • Data Collection:

    • Mount the cryo-cooled crystal on a goniometer in a cooled nitrogen stream (100 K).

    • Collect X-ray diffraction data using a synchrotron beamline or an in-house X-ray source.[2]

    • Collect a complete dataset by rotating the crystal through a series of small angular increments.

  • Data Processing:

    • Index, integrate, and scale the collected diffraction images using software packages like HKL2000 or XDS.[2]

    • Determine the space group and unit cell parameters of the crystal.

Protocol 4: Structure Determination and Refinement
  • Phase Determination:

    • Solve the phase problem using molecular replacement (MR) if a homologous structure is available.[2]

    • Alternatively, use experimental phasing methods such as multi-wavelength anomalous dispersion (MAD) or single-wavelength anomalous dispersion (SAD) if the protein contains seleno-methionine or heavy atoms.

  • Model Building and Refinement:

    • Build an initial atomic model of the protein into the electron density map using software like Coot.

    • Refine the model against the diffraction data using refinement programs like REFMAC5 or Phenix.refine.[2]

    • Iteratively improve the model by manual rebuilding in Coot and further refinement until the R-factor and R-free values converge to acceptable levels.

  • Validation:

    • Validate the final model using tools like MolProbity to check for geometric and stereochemical quality.

    • Deposit the final coordinates and structure factors into the Protein Data Bank (PDB).

Experimental Workflow

X-ray_Crystallography_Workflow cluster_protein Protein Production cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination Cloning Gene Cloning & Expression Purification Protein Purification (Affinity & SEC) Cloning->Purification Screening Crystallization Screening Purification->Screening Optimization Crystal Optimization Screening->Optimization DataCollection X-ray Data Collection Optimization->DataCollection DataProcessing Data Processing (Indexing, Scaling) DataCollection->DataProcessing Phasing Phase Determination (MR, MAD, SAD) DataProcessing->Phasing Refinement Model Building & Refinement Phasing->Refinement Validation Structure Validation & Deposition Refinement->Validation

Caption: A generalized workflow for X-ray crystallography of proteins.

By following these protocols and utilizing the provided data, researchers can advance their structural studies of the this compound pathway enzymes, paving the way for the discovery of novel inhibitors with therapeutic or agricultural applications.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Soluble Expression of 3-Dehydroquinate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the soluble expression of 3-dehydroquinate synthase (DHQS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and improve protein yield and solubility.

Troubleshooting Guides

This section addresses specific problems you may encounter during the expression of recombinant this compound synthase.

Issue: Low or No Expression of this compound Synthase

Question: I am not observing any expression of my recombinant DHQS on an SDS-PAGE gel. What are the potential causes and solutions?

Answer: Several factors can lead to low or no protein expression. Here is a systematic guide to troubleshooting this issue:

  • Codon Bias: The genetic code has redundancy, with multiple codons specifying the same amino acid. Different organisms exhibit a "codon bias," favoring certain codons over others due to the abundance of corresponding tRNA molecules.[1] If your DHQS gene contains codons that are rare in E. coli, translation efficiency can be significantly reduced.[1][2]

    • Solution: Perform codon optimization of your gene sequence to align with the codon usage of your E. coli expression host.[1][3] This involves making synonymous nucleotide changes that do not alter the amino acid sequence.[1]

  • Inefficient Transcription/Translation: Issues with the expression vector or induction process can prevent the synthesis of your protein.

    • Solution 1: Verify the integrity of your expression vector and the cloned gene sequence to rule out any mutations that could affect transcription or translation.[1]

    • Solution 2: Optimize the concentration of the inducer (e.g., IPTG). Sometimes, a lower inducer concentration can reduce the metabolic load on the cells and improve expression.[1][2]

    • Solution 3: Ensure you are using a suitable E. coli expression strain. Strains like BL21(DE3) are commonly used for T7 promoter-based systems.[4]

  • Protein Degradation: The expressed DHQS may be rapidly degraded by host cell proteases.[1]

    • Solution: Use protease inhibitor cocktails during cell lysis. Additionally, performing all purification steps at low temperatures (4°C) can help minimize protease activity.

Issue: High Expression of Insoluble this compound Synthase (Inclusion Bodies)

Question: My DHQS is expressing at high levels, but it is accumulating in the insoluble fraction as inclusion bodies. How can I increase its solubility?

Answer: The formation of inclusion bodies is a common challenge in recombinant protein expression, often resulting from a high rate of protein synthesis that overwhelms the cell's folding machinery.[1] Here are several strategies to enhance the yield of soluble DHQS:

  • Lower Expression Temperature: Reducing the temperature to 15-25°C after induction slows down cellular processes, including transcription and translation.[1][5] This provides more time for the newly synthesized polypeptide chains to fold correctly.[1]

  • Vary Inducer Concentration: High concentrations of inducers like IPTG can lead to a very rapid rate of protein synthesis, promoting aggregation.

    • Solution: Test a range of lower IPTG concentrations (e.g., 0.1 mM to 1 mM) to find a balance between expression level and solubility.[2]

  • Co-expression of Chaperones: Molecular chaperones assist in the proper folding of other proteins.[1][6]

    • Solution: Co-express your DHQS with a chaperone system, such as GroEL/GroES or DnaK/DnaJ/GrpE.[6][7] These can be introduced on a separate compatible plasmid.[1] This approach has been shown to significantly improve the soluble yield of various recombinant proteins.[6][7]

  • Choice of Expression Host: Different E. coli strains have varying capacities for protein folding and disulfide bond formation.

    • Solution: Consider using specialized strains. For example, Rosetta™ strains are engineered to supply tRNAs for codons that are rare in E. coli, which can improve translation and folding.[8][9]

  • Lysis Buffer Composition: For certain proteins, the composition of the lysis buffer can influence solubility.

    • Solution: For DHQS from thermophilic organisms like Pyrococcus furiosus, the addition of KCl (e.g., 200 mM) to the lysis buffer has been shown to substantially increase the solubility of the enzyme.[8][10]

  • Solubility-Enhancing Fusion Tags: Fusing the target protein to a highly soluble partner can improve its solubility.

    • Solution: Utilize expression vectors that add a solubility tag, such as Maltose Binding Protein (MBP), to your DHQS.[4]

Data Presentation

Table 1: Comparison of Induction Conditions for DHQS Expression

ParameterCondition 1 (High Yield, Low Solubility)Condition 2 (Optimized for Solubility)Expected Outcome
Temperature 37°C18-25°CSlower protein synthesis, allowing more time for proper folding.[1][11]
Inducer (IPTG) 1.0 mM0.1-0.5 mMReduced rate of transcription, preventing protein aggregation.[2][11]
Duration 3-4 hours16-20 hours (Overnight)Compensates for the slower expression rate at lower temperatures.[10][11]

Note: The optimal conditions can vary depending on the specific DHQS gene, expression vector, and host strain used.[1]

Table 2: Purification of Thermostable Recombinant this compound Synthase

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification (Fold)
Crude Lysate 60.2120.42.01001
Heat Treatment (70°C) 15.1105.97.0883.5
Anion Exchange 3.260.819.050.59.5

Note: This data is representative of a typical purification for a thermostable DHQS, such as the one from Pyrococcus furiosus, and is adapted from published results.[10]

Experimental Protocols

Protocol 1: Expression and Lysis of His-tagged DHQS

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with your DHQS expression vector.

  • Culture Growth: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of LB medium containing the appropriate antibiotic and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[11]

  • Induction: Cool the culture and induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[10]

  • Incubation: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.[10]

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[10]

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF).[10] Lyse the cells by sonication on ice.[10]

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.[10][11] The supernatant contains the soluble protein fraction.[1]

Protocol 2: Purification of His-tagged DHQS using Immobilized Metal Affinity Chromatography (IMAC)

  • Column Equilibration: Equilibrate a Ni-NTA affinity column with Lysis Buffer.[10]

  • Loading: Load the clarified lysate from Protocol 1 onto the column.[10]

  • Washing: Wash the column with at least 20 column volumes of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.[10]

  • Elution: Elute the His-tagged DHQS with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).[10] Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

  • Analysis: Analyze the eluted fractions by SDS-PAGE to identify those containing the purified protein.[10]

Protocol 3: Coupled Spectrophotometric Assay for DHQS Activity

This assay measures DHQS activity by coupling the formation of its product, this compound (DHQ), to the subsequent reaction catalyzed by this compound dehydratase (DHQD), which produces 3-dehydroshikimate (DHS). The formation of DHS can be monitored by the increase in absorbance at 234 nm.[8][11]

  • Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.5.[11]

    • Substrate: 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP).[11]

    • Cofactors: NAD⁺ and CoCl₂.[11]

    • Coupling Enzyme: Purified this compound dehydratase (DHQD) in excess.[11]

    • Enzyme: Purified this compound synthase (DHQS).[11]

  • Procedure:

    • In a quartz cuvette, prepare a reaction mixture containing the assay buffer, NAD⁺, CoCl₂, and an excess of DHQD.[11]

    • Add the substrate DAHP to the mixture.[11]

    • Initiate the reaction by adding a known amount of purified DHQS.[11]

    • Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.[11]

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of 3-dehydroshikimate (ε₂₃₄ = 12,000 M⁻¹cm⁻¹).[11]

Mandatory Visualizations

cluster_troubleshooting Troubleshooting Workflow for DHQS Expression cluster_no_expression_solutions Solutions for No Expression cluster_insoluble_solutions Solutions for Insolubility start Start: Transform E. coli with DHQS plasmid induction Grow cells and induce expression start->induction sds_page Run SDS-PAGE of total cell lysate induction->sds_page no_expression No Expression Band sds_page->no_expression No band at ~39 kDa expression_ok Expression Band Present sds_page->expression_ok Band at ~39 kDa codon_opt Codon Optimize Gene no_expression->codon_opt verify_vector Verify Vector Sequence no_expression->verify_vector optimize_inducer Optimize Inducer Conc. no_expression->optimize_inducer solubility_test Analyze Soluble vs. Insoluble Fractions expression_ok->solubility_test soluble Protein is Soluble solubility_test->soluble Mostly in supernatant insoluble Protein is Insoluble (Inclusion Bodies) solubility_test->insoluble Mostly in pellet purify Proceed to Purification soluble->purify lower_temp Lower Expression Temp. insoluble->lower_temp coexpress_chaperones Co-express Chaperones insoluble->coexpress_chaperones vary_iptg Vary IPTG Conc. insoluble->vary_iptg

Caption: Troubleshooting workflow for DHQS expression.

cluster_pathway Shikimate Pathway: DHQS Catalyzed Step DAHP DAHP (3-deoxy-D-arabino- heptulosonate 7-phosphate) DHQ DHQ (this compound) DAHP->DHQ DHQ Synthase (Target Enzyme) Cofactors: NAD+, Co²⁺ DHS DHS (3-Dehydroshikimate) DHQ->DHS DHQ Dehydratase Aromatic_AA Aromatic Amino Acids (Trp, Tyr, Phe) DHS->Aromatic_AA Multiple Steps

Caption: The shikimate pathway, highlighting the step catalyzed by DHQ Synthase.

Frequently Asked Questions (FAQs)

Q1: What is this compound synthase and why is it important? A1: this compound synthase (DHQS) is an enzyme that catalyzes the second step in the shikimate pathway.[8] This pathway is crucial for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants. Since this pathway is absent in humans, its enzymes are attractive targets for the development of new antibiotics and herbicides.

Q2: What cofactors are required for this compound synthase activity? A2: DHQS requires NAD+ and a divalent metal ion cofactor, typically cobalt (Co²⁺) or zinc (Zn²⁺), to catalyze its reaction.[8][12] Treatment with a chelating agent like EDTA can inactivate the enzyme by removing the metal ion.[8]

Q3: How does codon optimization improve protein expression? A3: Different organisms show a preference, or "codon bias," for using certain codons due to the relative abundance of their corresponding tRNA molecules.[1] Codon optimization involves modifying the gene's nucleotide sequence to use codons that are frequently used by the expression host (like E. coli).[1] This enhances translational efficiency, often leading to higher protein yields.[3]

Q4: Can co-expression of chaperones help in folding DHQS? A4: Yes, co-expressing the target protein with molecular chaperones can facilitate proper folding and prevent aggregation into inclusion bodies in E. coli.[1][6] Chaperone systems like GroEL/GroES or DnaK/DnaJ/GrpE can be introduced on a separate plasmid to assist in the folding process.[1][6]

Q5: What is the typical molecular weight of E. coli this compound synthase? A5: The E. coli this compound synthase, encoded by the aroB gene, is a monomeric protein with a calculated molecular weight of approximately 39-44 kDa.[13]

References

Overcoming product inhibition in 3-dehydroquinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to 3-dehydroquinate (DHQ) synthesis, with a particular focus on product inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound synthase (DHQS) and what is its function?

A1: this compound synthase (DHQS) is an enzyme (EC 4.2.3.4) that catalyzes the second step in the shikimate pathway.[1][2] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, plants, fungi, and some parasites.[3][4] The reaction catalyzed by DHQS converts 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) into this compound (DHQ).[2][5] Because the shikimate pathway is absent in mammals, DHQS is an attractive target for the development of new antimicrobial agents and herbicides.[1][2][4]

Q2: What is product inhibition in the context of this compound synthesis?

A2: Product inhibition is a form of enzyme regulation where the product of a reaction, in this case, this compound (DHQ), binds to the enzyme (DHQS) and prevents it from binding to the substrate (DAHP), thereby inhibiting its own production.[6] This is a type of negative feedback that cells use to control metabolic pathways.[6] In a laboratory or industrial setting, the accumulation of DHQ can lead to a decrease in the reaction rate and lower the overall yield of the desired product.[7]

Q3: How can I determine if product inhibition is affecting my DHQS-catalyzed reaction?

A3: A common indicator of product inhibition is a decrease in the initial reaction velocity as the product concentration increases. If you suspect product inhibition, you can perform kinetic experiments by adding varying concentrations of the product (DHQ) to the reaction mixture at the start of the reaction and observing the effect on the initial rate of substrate conversion. A decrease in the reaction rate with increasing product concentration is a strong indication of product inhibition.

Q4: What are the general strategies to mitigate product inhibition?

A4: Several strategies can be employed to overcome product inhibition in enzymatic reactions:

  • In situ Product Removal: One effective method is to remove the product from the reaction mixture as it is formed.[7] This can be achieved using techniques like membrane filtration in a bioreactor, which separates the product from the enzyme and substrate.[6]

  • Enzyme Engineering: Site-directed mutagenesis can be used to modify the enzyme's structure.[8] By altering amino acid residues at or near the product binding site, it's possible to decrease the enzyme's affinity for the product without significantly impacting its affinity for the substrate, thus relieving the inhibition.[9][10]

  • Reaction Optimization: Limiting the reaction time to prevent the accumulation of high concentrations of the product can also be a simple and effective strategy.[7]

  • Coupled Enzyme Systems: In some cases, adding a subsequent enzyme in the pathway can convert the product into another compound, keeping its concentration low. For DHQ synthesis, however, this would lead to the consumption of the desired product.

Q5: Are there known inhibitors of this compound synthase?

A5: Yes, a number of competitive inhibitors for DHQS have been developed, many of which are substrate analogs.[3] These inhibitors are valuable tools for studying the enzyme's mechanism and for developing potential antimicrobial drugs and herbicides.[5][11] Some inhibitors have been designed to mimic the transition state of the reaction and can bind to the enzyme with very high affinity.[12]

Troubleshooting Guides

Problem: Low Yield of this compound (DHQ)

Low yields in the enzymatic synthesis of DHQ can be attributed to several factors. A systematic approach to troubleshooting is recommended.[7]

Possible Causes and Solutions:

  • Inactive or Poorly Active Enzyme:

    • Solution: Confirm the specific activity of your purified DHQS preparation using a standardized assay.[7] Ensure that the enzyme has been stored correctly and has not been subjected to conditions that could cause denaturation.

  • Substrate (DAHP) Degradation:

    • Solution: Verify the integrity and purity of your DAHP stock solution.[7] DAHP can degrade over time, especially if not stored properly.

  • Incorrect Cofactor Concentrations:

    • Solution: DHQS requires NAD+ and a divalent metal cation (e.g., Co²⁺, Zn²⁺) for its activity.[3][7] Ensure that these cofactors are present in your reaction mixture at optimal concentrations.

  • Product Inhibition by DHQ:

    • Solution: If high concentrations of DHQ are accumulating, consider strategies for in situ product removal or optimize the reaction time to minimize this effect.[7] For preparative scale synthesis, this may involve using a membrane reactor or other specialized equipment.[6]

  • Presence of this compound Dehydratase (DHQD) Contamination:

    • Solution: If you are using a partially purified enzyme preparation, it may be contaminated with DHQD, the next enzyme in the shikimate pathway. DHQD converts DHQ to 3-dehydroshikimate.[7] To isolate DHQ, it is crucial to use a highly purified DHQS preparation that is free from DHQD activity.[7]

Problem: Decreased DHQS Activity at High Substrate (DAHP) Concentrations

While less common than product inhibition, substrate inhibition can occur. This is characterized by a decrease in the reaction velocity at very high substrate concentrations.

Troubleshooting Steps:

  • Verify Substrate Purity: Ensure that your DAHP stock is pure. Impurities present in the substrate could act as inhibitors at high concentrations.[8]

  • Check Buffer Conditions: High concentrations of a charged substrate like DAHP could slightly alter the pH or ionic strength of the reaction buffer. Prepare fresh buffers and re-verify the pH after adding the highest substrate concentration.[8]

  • Ensure Cofactors are Not Limiting: At high substrate concentrations, it is critical to ensure that NAD+ and the required divalent metal ion are present at saturating concentrations and are not becoming the limiting factor in the reaction.[8]

  • Kinetic Analysis: Perform a detailed kinetic analysis by measuring the initial reaction rates over a wide range of DAHP concentrations. If substrate inhibition is occurring, the data will deviate from the standard Michaelis-Menten curve at high substrate levels.

Quantitative Data Summary

Table 1: Kinetic Parameters of this compound Synthase (DHQS) from Various Organisms

OrganismK_m (DAHP) (µM)k_cat (s⁻¹)
Pyrococcus furiosus3.73.0
Enterococcus faecalis65110

Note: Kinetic parameters can vary depending on assay conditions such as temperature, pH, and metal ion concentration.[3][7]

Table 2: Kinetic Parameters of Type I this compound Dehydratase (DHQD) from Various Bacteria

OrganismK_m (DHQ) (µM)k_cat (s⁻¹)
Enterococcus faecalis65110
Escherichia coli--
Salmonella typhi--
Streptococcus pneumoniae--

Data for E. coli, S. typhi, and S. pneumoniae were not specified in the source.[3]

Table 3: Examples of this compound Synthase (DHQS) Inhibitors

Inhibitor TypeExample
Substrate AnalogsCompetitive inhibitors
Vinyl Phosphonate InhibitorsSub-nanomolar inhibitors

This table provides a general overview of inhibitor types.[3][5]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant this compound Synthase (DHQS)

This protocol is a general guideline for the expression of DHQS in Escherichia coli.

  • Transformation: Transform an appropriate E. coli expression strain with a plasmid containing the DHQS gene.

  • Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB broth) with the appropriate antibiotic at 37°C with shaking.

  • Induction: When the cell culture reaches an optical density (OD₆₀₀) of 0.6-0.8, induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. Continue to culture at a lower temperature (e.g., 16-25°C) overnight.[3]

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 4,000 x g for 20 minutes at 4°C).[3]

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.[3]

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.[3]

  • Purification: Purify the DHQS from the clarified lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins) followed by other purification steps like ion-exchange or size-exclusion chromatography if necessary.

Protocol 2: Coupled Spectrophotometric Assay for DHQS Activity

This assay indirectly measures DHQS activity by coupling the formation of DHQ to its subsequent conversion to 3-dehydroshikimate (DHS) by this compound dehydratase (DHQD). The formation of DHS is monitored by the increase in absorbance at 234 nm.[1][3]

  • Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.5[3]

    • Substrate: 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)

    • Coupling Enzyme: Purified this compound dehydratase (DHQD) in excess

    • Cofactors: NAD⁺ and CoCl₂

    • Enzyme: Purified this compound synthase (DHQS)

  • Procedure:

    • In a quartz cuvette, prepare a reaction mixture containing the assay buffer, NAD⁺, CoCl₂, and an excess of DHQD.[3]

    • Initiate the reaction by adding the substrate, DAHP.[3]

    • Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.[3]

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of 3-dehydroshikimate (ε₂₃₄ = 12,000 M⁻¹cm⁻¹).[3]

Protocol 3: Enzymatic Synthesis of 3-Dehydroquinic Acid (DHQ)

This protocol provides a general method for the enzymatic synthesis of DHQ.

  • Reaction Setup:

    • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), NAD⁺ (50-100 µM), a divalent metal salt (e.g., 0.1-1 mM CoCl₂), and DAHP (e.g., 1-5 mM).[7]

  • Enzyme Addition:

    • Initiate the reaction by adding purified DHQS to the mixture. A typical starting concentration is 1-5 µg of enzyme per mL of reaction volume.[7]

  • Incubation:

    • Incubate the reaction at the optimal temperature for the specific DHQS being used (e.g., 37°C for mesophilic enzymes).[7]

  • Reaction Monitoring:

    • Monitor the formation of DHQ over time by taking aliquots and analyzing them using a suitable method, such as the coupled enzyme assay described in Protocol 2 or by HPLC.[7]

  • Reaction Termination and Product Purification:

    • Once the reaction has reached the desired level of completion, terminate it (e.g., by heat denaturation of the enzyme).

    • Remove the precipitated enzyme by centrifugation.

    • Purify the DHQ from the reaction mixture using techniques such as anion-exchange chromatography.[7]

Visualizations

Shikimate_Pathway Shikimate Pathway Overview PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino- heptulosonate 7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ This compound (DHQ) DAHP->DHQ DHQS DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQD AAs Aromatic Amino Acids DHS->AAs ...Multiple Steps AAs->DAHP Feedback Inhibition

Caption: The role of DHQS in the initial steps of the shikimate pathway.

Troubleshooting_Workflow Troubleshooting Low DHQ Yield start Low DHQ Yield check_enzyme 1. Confirm DHQS Activity start->check_enzyme check_substrate 2. Verify DAHP Integrity check_enzyme->check_substrate check_cofactors 3. Check Cofactor Concentrations (NAD+, Metal Ions) check_substrate->check_cofactors check_inhibition 4. Investigate Product Inhibition check_cofactors->check_inhibition check_contamination 5. Test for DHQD Contamination check_inhibition->check_contamination solution Optimize Reaction Conditions / Purify Components check_contamination->solution

Caption: A systematic workflow for troubleshooting low DHQ yield.

Competitive_Inhibition Competitive Product Inhibition Mechanism Enzyme Enzyme (DHQS) Active Site ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Substrate Substrate (DAHP) Substrate->Enzyme Binds to Product Product (DHQ) (Inhibitor) Product->Enzyme Competes for Active Site Reaction_Product Product Formation ES_Complex->Reaction_Product Catalyzes

Caption: General mechanism of competitive enzyme inhibition by the product.

Assay_Workflow Experimental Workflow for DHQS Coupled Assay step1 Prepare reaction mix: Buffer, NAD+, CoCl2, excess DHQD step2 Add DHQS enzyme step1->step2 step3 Initiate reaction by adding DAHP step2->step3 step4 Monitor absorbance increase at 234 nm step3->step4 step5 Calculate initial velocity from linear slope step4->step5

Caption: Workflow for the coupled spectrophotometric DHQS activity assay.

References

Technical Support Center: 3-Dehydroquinate Dehydratase (DHQD) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-dehydroquinate dehydratase (DHQD).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low or no this compound dehydratase (DHQD) activity in my experiment?

Low or no DHQD activity can stem from several factors, ranging from the integrity of the enzyme itself to the specific conditions of your assay.[1] Key considerations include:

  • Improper Protein Folding or Purity: The enzyme may not be correctly folded, or the preparation may have a low purity, impacting its catalytic function.[1]

  • Substrate Quality: Degradation of the this compound substrate is a common issue. Ensure it has been stored correctly and is of high quality.[1][2]

  • Suboptimal Assay Conditions: The pH, temperature, and buffer composition are critical for optimal enzyme activity.[3]

  • Enzyme Instability: DHQD, particularly Type I, can be sensitive to thermal denaturation.[1]

  • Presence of Inhibitors: Contaminants in the enzyme preparation, substrate, or buffer components can inhibit the enzyme. For instance, citrate (B86180) has demonstrated a weak inhibitory effect on some DHQDs.[1][4]

  • Mutations in the Active Site: For recombinant enzymes, even distant mutations can significantly affect activity.[1]

Q2: How can I troubleshoot low DHQD activity?

A systematic approach is crucial for identifying the root cause of low enzyme activity. Here is a step-by-step guide to troubleshooting your DHQD assay:

  • Verify Enzyme Integrity: Run an SDS-PAGE to confirm the purity and integrity of your enzyme preparation.[1] For Type I DHQD, which is heat-labile, it is crucial to maintain low temperatures during handling.[1][5]

  • Optimize Assay Conditions:

    • pH: Perform a pH titration curve to determine the optimal pH for your specific enzyme.[1] Studies on Camellia sinensis DHQD/SDH have shown higher activity in alkaline buffers.[6][7]

    • Temperature: Test a range of temperatures to find the optimal reaction temperature for your enzyme.[1]

    • Buffer Components: Ensure your buffer does not contain known inhibitors. It may be beneficial to test different buffer systems.[1]

  • Check Substrate and Cofactors: Use a fresh batch of this compound.[1] If you are using a coupled assay with shikimate dehydrogenase, confirm the activity of the coupling enzyme and ensure that NADPH is present in sufficient concentration.[1]

  • Include a Positive Control: Use a known active DHQD enzyme as a positive control to validate your assay setup.[3]

  • Check for Inhibitors: If you suspect the presence of inhibitors in your sample, consider dialyzing your enzyme preparation.[1]

Q3: What are the differences between Type I and Type II DHQD, and how do they affect my assay?

There are two main types of this compound dehydratase, and understanding their differences is critical for experimental design and troubleshooting.[5]

FeatureType I DHQDType II DHQD
Catalytic Mechanism Catalyzes the syn-dehydration of this compound via a covalent imine intermediate.[1][8]Catalyzes the anti-dehydration of this compound through an enolate intermediate.[1]
Heat Stability Typically heat-labile.[1][5]Generally heat-stable.[1][5]
Structure Different amino acid sequences and three-dimensional structures from Type II.[1][5]Different amino acid sequences and three-dimensional structures from Type I.[1][5]
Km Values Generally have lower Km values (in the low micromolar range).[5]Tend to have higher Km values, often one to two orders of magnitude greater than Type I.[5]

These differences can impact your assay. For example, if you are working with a Type I DHQD, maintaining low temperatures throughout your experiment is crucial to prevent enzyme denaturation.[1]

Q4: I'm observing a high background signal in my spectrophotometric assay. What could be the cause?

A high background signal can interfere with the accurate measurement of enzyme activity. Potential causes include:

  • Contaminating Enzymes: Your enzyme preparation may be contaminated with other dehydrogenases that can oxidize NADPH, leading to a false signal. Further purification of the enzyme may be necessary.[1]

  • Non-enzymatic Substrate Degradation: The substrate, this compound, can degrade non-enzymatically, especially at neutral to alkaline pH.[2] Running a control reaction without the enzyme can help measure the rate of this degradation.[1]

  • Light Scattering: If your enzyme solution is not clear, it can cause light scattering. Centrifuge the solution to remove any precipitates.[1]

Troubleshooting Guides

Issue: No Detectable Product Formation in a Continuous Spectrophotometric Assay
Possible Cause Troubleshooting Step
Inactive Enzyme Verify enzyme integrity using SDS-PAGE. Use a fresh aliquot of the enzyme. For Type I DHQD, ensure it is handled at low temperatures.[1]
Inactive Coupling Enzyme (Shikimate Dehydrogenase) Test the activity of the coupling enzyme independently.[1]
Degraded NADPH Use a fresh solution of NADPH and verify its concentration.[1]
Suboptimal Buffer Conditions Prepare fresh buffer and verify the pH. Test a range of pH values around the expected optimum.[1]
Degraded Substrate Use a fresh batch of this compound.[1]
Issue: High Background Signal in the Spectrophotometric Assay
Possible Cause Troubleshooting Step
Contaminating Enzymes Purify the enzyme further to remove contaminating dehydrogenases that might oxidize NADPH.[1]
Non-enzymatic Substrate Degradation Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.[1] Consider adjusting the buffer to a more acidic pH where the substrate is more stable.[2]
Light Scattering Centrifuge the enzyme solution to remove any precipitates.[1]

Experimental Protocols

Protocol 1: Recombinant DHQD Expression and Purification

This protocol is for the expression and purification of His-tagged DHQD.[9]

  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the DHQD gene.

  • Culture Growth: Inoculate a starter culture and grow overnight. Use this to inoculate a larger volume of Luria-Bertani (LB) broth with the appropriate antibiotic. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[9]

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. To enhance soluble protein expression, continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.[9]

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail). Lyse the cells by sonication on ice.[9]

  • Purification:

    • Clarify the lysate by centrifugation.[9]

    • Apply the supernatant to a Ni-NTA affinity column.[9]

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).[9]

    • Elute the His-tagged DHQD with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[9]

  • Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.[9]

  • Quality Control: Assess the purity of the protein by SDS-PAGE and determine the concentration using a method like the Bradford assay.[9]

Protocol 2: Direct Continuous Spectrophotometric Assay

This method directly measures the formation of 3-dehydroshikimic acid by monitoring the increase in absorbance at 234 nm.[10][11]

  • Materials:

    • Buffer: 50 mM Tris-HCl, pH 8.0.[11]

    • Substrate: 3-dehydroquinic acid potassium salt.[11]

    • Enzyme: Purified this compound dehydratase.

    • UV-Vis Spectrophotometer and UV-transparent cuvettes.

  • Procedure:

    • Set the spectrophotometer to measure absorbance at 234 nm.[10]

    • In a UV-transparent cuvette, prepare the reaction mixture with buffer and substrate (substrate concentrations can range from 50 to 2,000 µM).[11]

    • Pre-incubate the mixture at the desired assay temperature.[10]

    • Initiate the reaction by adding the DHQD enzyme.[10]

    • Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes, taking readings every 10-15 seconds.[10]

    • Calculate the initial velocity from the linear portion of the absorbance versus time plot.[10]

Protocol 3: Coupled-Enzyme Spectrophotometric Assay

This assay couples the formation of 3-dehydroshikimate to the oxidation of NADPH by shikimate dehydrogenase, monitoring the decrease in absorbance at 340 nm.[9][10]

  • Materials:

    • Buffer: 50 mM HEPES, pH 7.5.[10]

    • Substrate: this compound.[10]

    • Cofactor: NADPH.[10]

    • Coupling Enzyme: Shikimate Dehydrogenase (SDH).[10]

    • Enzyme: Purified this compound dehydratase (DHQD).[10]

    • UV-Vis Spectrophotometer.

  • Procedure:

    • Set the spectrophotometer to measure absorbance at 340 nm.[10]

    • Prepare a reaction mixture containing HEPES buffer, NADPH, this compound, and an excess of SDH.[10][12]

    • Incubate the mixture for 1-2 minutes to establish a stable baseline.[10]

    • Initiate the reaction by adding DHQD.[1]

    • Monitor the decrease in absorbance at 340 nm over time.[1]

    • Calculate the initial rate of the reaction from the linear portion of the curve.[1]

Visualizations

Shikimate_Pathway cluster_inputs E4P Erythrose 4-phosphate DAHP DAHP PEP Phosphoenolpyruvate PEP->DAHP DHQ This compound DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate DHQ->DHS This compound Dehydratase (DHQD) Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase S3P Shikimate-3-phosphate Shikimate->S3P Shikimate Kinase EPSP EPSP S3P->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate Chorismate Synthase AAs Aromatic Amino Acids Chorismate->AAs Coupled_Assay_Workflow A Prepare reaction mix: Buffer, NADPH, this compound, SDH B Incubate for 2 mins to establish baseline A->B C Initiate reaction by adding DHQD B->C D Monitor absorbance decrease at 340 nm C->D E Calculate initial reaction rate from linear portion of the curve D->E Troubleshooting_Logic Start Low or No DHQD Activity CheckEnzyme Verify Enzyme Integrity (SDS-PAGE, fresh aliquot) Start->CheckEnzyme Optimize Optimize Assay Conditions (pH, temperature, buffer) CheckEnzyme->Optimize Enzyme OK Success Activity Restored CheckEnzyme->Success Issue Found & Fixed CheckReagents Check Substrate & Cofactors (fresh substrate, active SDH, fresh NADPH) Optimize->CheckReagents Conditions Optimized Optimize->Success Issue Found & Fixed PositiveControl Run Positive Control CheckReagents->PositiveControl Reagents OK CheckReagents->Success Issue Found & Fixed PositiveControl->Start Control Fails InhibitorCheck Check for Inhibitors (dialysis) PositiveControl->InhibitorCheck Assay Setup OK InhibitorCheck->Success No Inhibitors

References

Technical Support Center: Optimizing 3-Dehydroquinate (DHQ) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the fermentation process for 3-Dehydroquinate (DHQ) production.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHQ) and why is its production important?

A1: this compound (DHQ) is a key intermediate in the shikimate pathway, a metabolic route found in bacteria, fungi, and plants that is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1] Since this pathway is absent in mammals, it is an attractive target for the development of new antimicrobial agents and herbicides.[1] DHQ is also a valuable precursor for the synthesis of commercially significant compounds, such as the antiviral drug oseltamivir (B103847) (Tamiflu®).[2]

Q2: What are the primary microbial strategies for producing DHQ?

A2: There are two main strategies for microbial DHQ production:

  • Metabolic Engineering of Escherichia coli : This approach involves genetically modifying E. coli to accumulate DHQ by overexpressing key enzymes in the shikimate pathway and blocking the subsequent conversion of DHQ to 3-dehydroshikimate (DHS).[2]

  • Oxidative Fermentation with Gluconobacter oxydans : This method utilizes the natural ability of Gluconobacter oxydans to efficiently convert quinic acid, a readily available substrate, into DHQ.[2][3]

Q3: What are the major challenges encountered during DHQ fermentation?

A3: The primary challenges in DHQ production include low yields, the formation of inhibitory byproducts like acetate, poor cell growth, and the conversion of DHQ to downstream products.[4] Additionally, purification of DHQ can be challenging due to its potential instability, especially in alkaline conditions, and co-elution with similar compounds.[5]

Q4: How is the purity of a DHQ sample typically assessed?

A4: The purity of DHQ can be determined using several analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.[5] For HPLC analysis, a C18 reverse-phase column with an acidic mobile phase is often employed, with detection via UV absorbance.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution Citation
Low DHQ Yield Poor cell growthOptimize the fermentation medium with essential nutrients. A complex medium with yeast extract and tryptone can support higher cell densities.[4]
Suboptimal fermentation conditionsImplement a fed-batch fermentation strategy to maintain low glucose concentrations and prevent the formation of inhibitory byproducts. Control pH (around 7.0) and ensure adequate dissolved oxygen (DO) levels.[4]
Conversion of DHQ to downstream productsDisrupt the aroD gene, which encodes this compound dehydratase, the enzyme that converts DHQ to 3-dehydroshikimate (DHS).[4]
Insufficient precursor supplyOverexpress a feedback-insensitive isozyme of DAHP synthase (e.g., aroGfbr), transketolase (tktA), and phosphoenolpyruvate (B93156) synthase (ppsA) to increase the availability of precursors PEP and E4P.[4]
High Levels of Byproducts (e.g., Acetate) High glucose concentrationUse a fed-batch feeding strategy to maintain a low residual glucose level in the fermenter.[4]
Overflow metabolismDisrupt byproduct pathways, for example, by knocking out the ackA-pta genes.[4]
Poor Cell Growth Nutrient-deficient mediumEnsure the medium is rich in essential nutrients. Consider using a complex medium containing yeast extract and tryptone.[4]
Metabolic burden from overexpression of pathway genesOptimize the expression levels of the engineered genes. Use promoters of varying strengths or optimize inducer concentrations.[4]
Toxicity of accumulated products or byproductsImplement a fed-batch strategy to control byproduct formation. Consider in-situ product removal techniques.[4]
Presence of 3-Dehydroshikimate (DHS) in Broth Incomplete disruption of the aroD geneConfirm the knockout of the aroD gene. If necessary, improve the gene disruption strategy.[4]
Instability of DHQMaintain a mildly acidic to neutral pH (around 5.0-7.0) during the fermentation and purification process. Avoid high temperatures.[5]

Quantitative Data on DHQ Production

MicroorganismProduction StrategySubstrateTiter (g/L)YieldReference
Gluconobacter oxydansOxidative FermentationQuinic AcidNot specified, but "almost 100% yield" reported~100% (mol/mol)[2][3]
Engineered Escherichia coliFed-batch Fermentation (as a byproduct of DHS production)D-Glucose6.8Not specified for DHQ[2]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Engineered E. coli for DHQ Production
  • Strain Preparation : Use an engineered E. coli strain with a disrupted aroD gene and overexpression of key pathway genes (aroGfbr, tktA, ppsA).[4]

  • Seed Culture : Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and incubate overnight at 37°C with shaking.[4]

  • Inoculum Culture : Inoculate 100 mL of a defined production medium in a 500 mL shake flask with the seed culture to an initial OD600 of ~0.1. Incubate at 37°C until the OD600 reaches 4-6.[2][4]

  • Fermentation :

    • Inoculation : Inoculate the fermenter with the inoculum culture (e.g., 1-5% v/v).[4]

    • Batch Phase : Run in batch mode until the initial glucose is nearly depleted. Maintain temperature at 37°C, pH at 7.0 (controlled with NH4OH or NaOH/H3PO4), and dissolved oxygen (DO) above 20%.[4]

    • Induction : If using an inducible promoter, add the inducer (e.g., IPTG) when the culture reaches a specific cell density (e.g., OD600 of 10-20).[4]

    • Fed-Batch Phase : Begin feeding a concentrated glucose solution (e.g., 600 g/L) at a controlled rate to maintain a low residual glucose level.[4]

  • Sampling and Analysis : Periodically take samples to measure cell density (OD600), glucose concentration, and DHQ concentration using HPLC.[4]

  • Harvest : End the fermentation when DHQ production plateaus or declines (typically 48-72 hours).[4]

Protocol 2: Purification of this compound
  • Sample Preparation : Remove microbial cells from the fermentation broth by centrifugation (e.g., 10,000 x g for 15 minutes). Filter the supernatant through a 0.22 µm filter.[2]

  • Ion-Exchange Chromatography :

    • Use a strong anion-exchange column (e.g., Q-Sepharose).[2]

    • Equilibrate the column with a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0).[2]

    • Load the filtered supernatant onto the column.[2]

    • Wash the column to remove unbound impurities.[2]

    • Elute the bound DHQ using a linear salt gradient (e.g., 0 to 1 M NaCl).[2][5]

  • Analysis and Desalting :

    • Collect fractions and analyze for DHQ using HPLC.[2]

    • Pool the fractions containing pure DHQ.[2]

    • Desalt the purified DHQ fractions if necessary.[2]

Visualizations

metabolic_pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP aroGfbr (Overexpressed) E4P Erythrose 4-Phosphate (E4P) E4P->DAHP aroGfbr (Overexpressed) DHQ This compound (DHQ) DAHP->DHQ aroB DHS 3-Dehydroshikimate (DHS) DHQ->DHS aroD (Knocked Out) AroG DAHP Synthase (aroGfbr) AroB DHQ Synthase (aroB) AroD DHQ Dehydratase (aroD)

Caption: Metabolic engineering strategy in E. coli for enhanced DHQ production.

troubleshooting_workflow start Low DHQ Yield check_growth Is cell growth (OD) low? start->check_growth optimize_medium Optimize medium composition check_growth->optimize_medium Yes check_substrate Is substrate (glucose) consumption low? check_growth->check_substrate No enhance_uptake Enhance glucose uptake (e.g., overexpress galP) check_substrate->enhance_uptake Yes check_byproducts Are byproducts (e.g., acetate) high? check_substrate->check_byproducts No fed_batch Implement fed-batch strategy check_byproducts->fed_batch Yes check_dhs Is DHS present in broth? check_byproducts->check_dhs No confirm_knockout Confirm aroD knockout check_dhs->confirm_knockout Yes overexpress_genes Overexpress pathway genes (aroGfbr, tktA, ppsA) check_dhs->overexpress_genes No

Caption: A logical workflow for troubleshooting low DHQ fermentation yields.

experimental_workflow strain_dev Strain Development (e.g., aroD knockout, gene overexpression) seed_culture Seed Culture Preparation strain_dev->seed_culture inoculum_culture Inoculum Culture Growth seed_culture->inoculum_culture fermentation Fed-Batch Fermentation inoculum_culture->fermentation monitoring Process Monitoring (OD, Glucose, DHQ) fermentation->monitoring harvest Harvest fermentation->harvest monitoring->fermentation purification DHQ Purification harvest->purification analysis Purity Analysis purification->analysis

Caption: Experimental workflow for developing and testing a DHQ-producing microbial strain.

References

Technical Support Center: 3-Dehydroquinate (DHQ) Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Dehydroquinate (DHQ). This resource is designed to assist researchers, scientists, and drug development professionals in addressing the inherent instability of DHQ in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound (DQA) standard is showing a decreasing concentration over time when dissolved in my buffer. What is the likely cause?

A1: this compound is a known intermediate in the shikimate pathway and is susceptible to degradation, particularly under certain pH conditions. The primary cause of its instability is a non-enzymatic dehydration reaction that converts DHQ to 3-dehydroshikimic acid (DHS).[1] The rate of this degradation is significantly influenced by the pH of the solution.

Q2: At what pH is this compound most stable?

A2: Based on enzymatic studies, this compound is most stable in acidic conditions, around pH 5.0.[1] As the pH increases towards neutral (pH 7.0) and into alkaline conditions, the rate of its conversion to 3-dehydroshikimic acid increases.[1] For optimal short-term stability during experiments, it is recommended to maintain a slightly acidic pH.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The primary degradation product, 3-dehydroshikimic acid (DHS), has a distinct ultraviolet (UV) absorbance maximum at approximately 234 nm.[1] You can monitor the increase in absorbance at this wavelength over time using a spectrophotometer to track the degradation of DHQ.[1] For more precise and quantitative analysis of both DHQ and its degradation products, High-Performance Liquid Chromatography (HPLC) is the recommended method.[1]

Q4: Are there other degradation products of this compound I should be aware of?

A4: The most common and well-documented degradation product is 3-dehydroshikimic acid (DHS), formed via dehydration.[1] While other reactions could theoretically occur under more extreme pH or elevated temperatures, the conversion to DHS is the most frequently encountered issue in experimental settings.[1]

Troubleshooting Guides

Issue 1: Inconsistent Results in DHQ-Based Assays

  • Symptom: High variability in measurements between experimental replicates.

  • Possible Cause: Degradation of DHQ in your stock solution or reaction buffer.[1]

  • Solution:

    • Prepare Fresh Solutions: Always prepare DHQ solutions fresh before each experiment.[1]

    • Control pH: Ensure your buffer system is robust and maintains the desired acidic pH for optimal stability. For stock solutions, consider a slightly acidic buffer (pH 5.0-6.0) and store at low temperatures (4°C for short-term, -20°C or -80°C for long-term).[1]

    • Perform a Stability Check: If you suspect degradation, incubate your DHQ solution in the experimental buffer for the duration of your experiment and analyze for the formation of DHS using HPLC or by monitoring the absorbance at 234 nm.[1]

Issue 2: Appearance of an Unexpected Peak in HPLC Analysis

  • Symptom: A new peak appears in your chromatogram over time, corresponding with a decrease in the DHQ peak area.

  • Possible Cause: This new peak is likely the degradation product, 3-dehydroshikimic acid (DHS).[1]

  • Solution:

    • Confirm Peak Identity: If available, use a pure standard of 3-dehydroshikimic acid to confirm the retention time of the new peak.[1]

    • Optimize pH and Temperature: To minimize degradation during your experiment, consider lowering the pH of your mobile phase (if compatible with your column and analyte) and running your experiment at a controlled, lower temperature.[1]

    • Quantify Degradation: If degradation is unavoidable, you may need to quantify both DHQ and DHS to accurately account for the conversion in your final calculations.[1]

Data Presentation

The following table summarizes the relative stability of this compound at different pH values based on available literature. The rate of degradation is also dependent on temperature and buffer composition.

pH RangeRelative Stability of this compoundRate of Conversion to 3-Dehydroshikimate
Acidic (e.g., pH 5.0) Relatively StableSlow
Neutral (e.g., pH 7.0) Moderately StableModerate
Alkaline (e.g., pH > 7.0) UnstableFast

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Monitoring DHQ Degradation

This protocol allows for the monitoring of the formation of 3-dehydroshikimic acid (DHS), the primary degradation product of DHQ, by measuring the increase in absorbance at 234 nm.

Materials:

  • This compound (DHQ)

  • Buffers of various pH values (e.g., pH 4.0, 7.0, and 9.0)

  • UV-transparent cuvettes

  • Spectrophotometer

Procedure:

  • Prepare Buffers: Prepare a series of buffers at your desired pH values.

  • Prepare DHQ Solution: Prepare a stock solution of DHQ in water or a mildly acidic buffer.

  • Initiate Reaction: Add a known concentration of DHQ to each of the prepared buffers in a UV-transparent cuvette.

  • Monitor Absorbance: Immediately begin monitoring the absorbance at 234 nm using a spectrophotometer at a constant temperature.

  • Record Data: Record the absorbance at regular time intervals over the desired experimental period. An increase in absorbance indicates the formation of DHS.

Protocol 2: General Procedure for Enzymatic Synthesis and Purification of this compound

This protocol outlines the general steps for producing and purifying DHQ, which is often synthesized enzymatically from 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) using this compound synthase.

Materials:

  • 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)

  • This compound synthase

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Cofactors (e.g., NAD⁺, Co²⁺)

  • Ion-exchange chromatography column (e.g., strong anion exchange)

  • Reverse-phase HPLC column (e.g., C18)

Procedure:

  • Enzymatic Synthesis:

    • Incubate DAHP with this compound synthase in a suitable buffer containing necessary cofactors.

    • Monitor the reaction for the formation of DHQ.

  • Enzyme Removal:

    • Terminate the reaction and remove the enzyme. This can be achieved by heat denaturation followed by centrifugation, or by ultrafiltration.[2]

  • Ion-Exchange Chromatography (Capture Step):

    • Equilibrate a strong anion exchange column with a low-ionic-strength buffer at a pH where DHQ is negatively charged (e.g., pH 7.5).[2]

    • Load the enzyme-free reaction mixture onto the column.

    • Wash the column to remove unbound impurities.

    • Elute the bound DHQ using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl).[2]

  • Reverse-Phase HPLC (Polishing Step):

    • Pool the DHQ-containing fractions from the ion-exchange step.

    • If necessary, desalt the pooled fractions.

    • Inject the sample onto a C18 reverse-phase HPLC column for final purification.

Visualizations

DHQ_Degradation_Pathway cluster_conditions Reaction Conditions DHQ This compound (DHQ) DHS 3-Dehydroshikimate (DHS) DHQ->DHS Dehydration H2O H₂O Acidic_pH Acidic pH Slow Slow Acidic_pH->Slow Neutral_pH Neutral pH Moderate Moderate Neutral_pH->Moderate Alkaline_pH Alkaline pH Fast Fast Alkaline_pH->Fast

Caption: Degradation pathway of this compound.

DHQ_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (Varying pH) C Initiate Reaction: Add DHQ to Buffers A->C B Prepare DHQ Stock Solution B->C D Monitor Absorbance at 234 nm Over Time C->D E Plot Absorbance vs. Time D->E F Determine Stability Profile E->F

Caption: Experimental workflow for assessing DHQ stability.

Caption: Troubleshooting logic for DHQ instability issues.

References

Optimizing reaction buffer for 3-dehydroquinate synthase activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 3-dehydroquinate synthase (DHQS) activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound synthase and what is its function?

A1: this compound synthase (DHQS) is an enzyme that catalyzes the second step in the shikimate pathway.[1][2] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, plants, fungi, and some protists.[1][2] DHQS converts 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) to this compound (DHQ).[3][4] Because this pathway is absent in mammals, DHQS is an attractive target for the development of new antimicrobial agents and herbicides.[1][5]

Q2: What cofactors are required for DHQS activity?

A2: DHQS requires two cofactors for its catalytic activity: Nicotinamide Adenine Dinucleotide (NAD+) and a divalent metal cation.[1][4] The most commonly effective divalent metal ions are Cobalt (Co²⁺) and Zinc (Zn²⁺).[6][7]

Q3: What is a common method for assaying DHQS activity?

A3: A widely used method is a coupled-enzyme continuous spectrophotometric assay.[6][7] In this assay, the product of the DHQS reaction, this compound (DHQ), is immediately converted to 3-dehydroshikimate (DHS) by an excess of the subsequent enzyme in the pathway, this compound dehydratase (DHQD). The formation of DHS can be monitored by the increase in absorbance at 234 nm.[6][7]

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues encountered during DHQS activity assays.

Issue 1: No or Low Enzyme Activity

If you are observing lower than expected or no DHQS activity, consider the following potential causes and solutions:

  • Inactive Enzyme: The enzyme may have degraded due to improper storage or handling. Always keep the enzyme on ice during use and store it at the recommended temperature (typically -20°C or -80°C) in a buffer containing glycerol.[8]

  • Incorrect Assay Conditions: The pH, temperature, or ionic strength of the buffer may not be optimal for your specific DHQS. Consult the literature for the optimal conditions for the enzyme from your source organism. A good starting point for many DHQS enzymes is a pH of 7.5.[6]

  • Missing or Incorrect Cofactors: Ensure that both NAD⁺ and a suitable divalent metal cation (e.g., CoCl₂) are present in the reaction mixture at appropriate concentrations.[8] Buffers containing metal chelators like EDTA should be avoided as they can inactivate the enzyme.[7][8]

Issue 2: High Background Absorbance in the "No Enzyme" Control

A high initial absorbance or a steady increase in absorbance in your negative control can mask the true enzymatic activity. Here are some common causes:

  • Contaminated Reagents: One or more of your reagents may be contaminated with a substance that absorbs at 234 nm. Prepare fresh solutions using high-purity water and reagents. It is also good practice to run a spectrum of each individual reagent to identify the source of the absorbance.[8]

  • Substrate Instability: The substrate, DAHP, or the product of the coupling enzyme, DHS, may be unstable in your buffer, leading to non-enzymatic degradation products that absorb at the assay wavelength.[8]

Issue 3: Decreased Enzyme Activity at High Substrate Concentrations

A decrease in enzyme activity at high concentrations of the substrate (DAHP) is a phenomenon known as substrate inhibition.[3]

  • Confirmation: To confirm substrate inhibition, perform a detailed kinetic analysis by measuring the initial reaction velocity over a wide range of DAHP concentrations. A plot of reaction velocity versus substrate concentration will show a characteristic decrease at higher substrate concentrations.[3]

  • Solutions: If substrate inhibition is confirmed, it is important to use a DAHP concentration that is in the optimal range for your enzyme, which may need to be determined empirically.[4] Also, ensure the purity of your DAHP stock, as impurities could act as inhibitors at high concentrations.[3]

Data Presentation

Table 1: Optimal pH for this compound Synthase from Different Organisms

OrganismOptimal pH
Pyrococcus furiosus~6.8[4][7]
Escherichia coli7.5[4]
Mycobacterium tuberculosis~7.0-8.0
Anabaena variabilisNot Reported[4]

Table 2: Effect of Divalent Metal Ions on Pyrococcus furiosus DHQS Activity

Metal Ion (1 mM)Relative Activity (%)
Cd²⁺100[4]
Co²⁺82[4]
Zn²⁺44[4]
Mn²⁺20[4]
Ni²⁺3[4]
Fe²⁺2[4]

Activity is expressed as a percentage of the activity observed with Cd²⁺.[4]

Experimental Protocols

Coupled Spectrophotometric Assay for DHQS Activity

This protocol describes a continuous assay for DHQS activity by coupling the reaction to this compound dehydratase (DHQD).

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5[6]

  • 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) stock solution

  • NAD⁺ stock solution

  • CoCl₂ stock solution

  • Purified this compound dehydratase (DHQD) (in excess)

  • Purified this compound synthase (DHQS)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer, NAD⁺, and CoCl₂.[6]

  • Add an excess of the coupling enzyme, DHQD, to the reaction mixture.[6]

  • Add the substrate, DAHP, to the reaction mixture.[6]

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).[3]

  • Initiate the reaction by adding a known amount of DHQS.[6]

  • Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.[3][6]

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of 3-dehydroshikimate (ε₂₃₄ = 12,000 M⁻¹cm⁻¹).[6]

Visualizations

Shikimate_Pathway PEP PEP + E4P DAHP DAHP PEP->DAHP DAHP synthase DHQ This compound DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate DH S3P Shikimate-3-P Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Aromatic_AA Aromatic Amino Acids Chorismate->Aromatic_AA DHQS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prepare Reaction\nBuffer (e.g., 50 mM\nHEPES, pH 7.5) Prepare Reaction Buffer (e.g., 50 mM HEPES, pH 7.5) Pipette buffer, substrate,\ncofactors, and DHQD\ninto a quartz cuvette Pipette buffer, substrate, cofactors, and DHQD into a quartz cuvette Prepare Reaction\nBuffer (e.g., 50 mM\nHEPES, pH 7.5)->Pipette buffer, substrate,\ncofactors, and DHQD\ninto a quartz cuvette Prepare Substrate\n(DAHP), Cofactors\n(NAD+, CoCl2), and\nCoupling Enzyme (DHQD) Prepare Substrate (DAHP), Cofactors (NAD+, CoCl2), and Coupling Enzyme (DHQD) Prepare Substrate\n(DAHP), Cofactors\n(NAD+, CoCl2), and\nCoupling Enzyme (DHQD)->Pipette buffer, substrate,\ncofactors, and DHQD\ninto a quartz cuvette Prepare DHQS\nEnzyme Solution Prepare DHQS Enzyme Solution Initiate reaction by\nadding DHQS enzyme Initiate reaction by adding DHQS enzyme Prepare DHQS\nEnzyme Solution->Initiate reaction by\nadding DHQS enzyme Pre-incubate mixture\nat assay temperature Pre-incubate mixture at assay temperature Pipette buffer, substrate,\ncofactors, and DHQD\ninto a quartz cuvette->Pre-incubate mixture\nat assay temperature Pre-incubate mixture\nat assay temperature->Initiate reaction by\nadding DHQS enzyme Immediately monitor\nabsorbance increase\nat 234 nm Immediately monitor absorbance increase at 234 nm Initiate reaction by\nadding DHQS enzyme->Immediately monitor\nabsorbance increase\nat 234 nm Calculate initial\nreaction rate\n(ΔAbs/min) Calculate initial reaction rate (ΔAbs/min) Immediately monitor\nabsorbance increase\nat 234 nm->Calculate initial\nreaction rate\n(ΔAbs/min) Convert rate to\nspecific activity using\nthe Beer-Lambert law Convert rate to specific activity using the Beer-Lambert law Calculate initial\nreaction rate\n(ΔAbs/min)->Convert rate to\nspecific activity using\nthe Beer-Lambert law Troubleshooting_Tree start Low or No DHQS Activity q1 Are cofactors (NAD+, divalent cation) present and correct? start->q1 a1_no No q1->a1_no No a2 a2 q1->a2 Yes a1_yes Yes fix1 Add correct cofactors at optimal concentrations. Avoid EDTA. a1_no->fix1 q2 Is the assay buffer pH and temperature optimal for the enzyme? a2_yes Yes a2_no No fix2 Adjust pH and temperature based on literature or empirical testing. a2_no->fix2 q3 Is the enzyme preparation active? a3_no No q3->a3_no No q4 Is there substrate inhibition? q3->q4 Yes a3_yes Yes fix3 Use a fresh enzyme aliquot. Verify storage and handling. a3_no->fix3 a4_yes Yes q4->a4_yes Yes end Problem likely resolved. If issues persist, check instrumentation and reagent purity. q4->end No fix4 Perform substrate titration to find optimal concentration. Check substrate purity. a4_yes->fix4 a4_no No a2->a2_no No a2->q3 Yes

References

Resolving overlapping peaks in 3-Dehydroquinate HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 3-dehydroquinate (3-DHQ). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of this key shikimate pathway intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the HPLC analysis of this compound and other shikimate pathway intermediates?

A1: The primary challenges stem from the high polarity and structural similarity of the shikimate pathway intermediates.[1] These characteristics can lead to poor retention on traditional reversed-phase (RP-C18) columns and co-elution of peaks, particularly with compounds like 3-dehydroshikimate (DHS), shikimic acid, and quinate. Furthermore, some intermediates are unstable, especially in acidic conditions, which can complicate analysis.[1]

Q2: Which type of HPLC column is most effective for separating this compound?

A2: While standard C18 columns can be used, they often provide insufficient retention for highly polar compounds like 3-DHQ.[1] For more effective separation and resolution from closely related compounds, consider the following column types:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for retaining and separating very polar compounds.

  • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange characteristics, offering enhanced selectivity for acidic compounds like 3-DHQ.[1]

Q3: What are the recommended detection methods for this compound?

A3: this compound and related compounds lack strong chromophores, making UV detection challenging but feasible at low wavelengths (around 210-234 nm). For higher sensitivity and specificity, especially when dealing with complex matrices or low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[1]

Troubleshooting Guides

Issue 1: Overlapping or Poorly Resolved Peaks

Symptoms:

  • Broad, asymmetric, or shouldered peaks.

  • Inability to baseline-separate this compound from other components like 3-dehydroshikimate or quinate.

Possible Cause Suggested Solution
Inappropriate Column Chemistry For highly polar analytes like 3-DHQ, a standard C18 column may not provide adequate retention and selectivity. Consider switching to a HILIC or a mixed-mode column to enhance separation.
Mobile Phase Composition The pH and ionic strength of the mobile phase are critical for separating acidic compounds. Adjusting the pH to suppress the ionization of the analytes can improve peak shape and resolution. Experiment with different acidic modifiers (e.g., formic acid, phosphoric acid) and their concentrations.
Gradient Elution Profile A shallow gradient at the beginning of the run can help to better separate early-eluting polar compounds. Optimize the gradient slope and duration to maximize resolution between 3-DHQ and its co-eluting neighbors.
Flow Rate Reducing the flow rate can sometimes improve the resolution between closely eluting peaks, although it will increase the run time.
Column Temperature Operating at a controlled, slightly elevated temperature can improve peak efficiency and resolution by reducing mobile phase viscosity.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Cause Suggested Solution
Secondary Interactions with Column Acidic compounds like 3-DHQ can interact with residual silanol (B1196071) groups on the silica-based column packing, leading to peak tailing.[2] Use a base-deactivated or end-capped column to minimize these interactions.[3] Lowering the mobile phase pH can also help by protonating the silanol groups.[2]
Column Overload Injecting too much sample can saturate the stationary phase and cause peak distortion. Try diluting the sample or reducing the injection volume.
Extra-column Volume Excessive tubing length or a large detector cell volume can contribute to band broadening and peak tailing. Use tubing with a small internal diameter and ensure all connections are secure.
Issue 3: Unstable Retention Times

Symptoms:

  • Retention times for this compound and other analytes drift or shift between injections.

Possible Cause Suggested Solution
Inadequate Column Equilibration HILIC columns, in particular, require a longer equilibration time between injections to ensure a stable water layer on the stationary phase.[4] Increase the equilibration time to at least 10 column volumes.[4]
Mobile Phase Instability Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation. Inconsistent mobile phase composition can lead to retention time variability.
Temperature Fluctuations Use a column oven to maintain a constant and stable temperature throughout the analysis.
Sample Matrix Effects Components in the sample matrix can affect the ionization of 3-DHQ in LC-MS, leading to signal suppression or enhancement and potentially shifting retention times.[5][6] Proper sample clean-up, the use of an internal standard, or matrix-matched calibration can mitigate these effects.[5]

Data Presentation

The following tables provide representative data on the chromatographic separation of this compound and related compounds under different conditions. Actual retention times and resolution will vary depending on the specific HPLC system, column, and method parameters.

Table 1: Comparison of Retention Times on Different Column Types

Compound Reversed-Phase C18 (min) HILIC (min) Mixed-Mode (min)
Quinic Acid4.26.85.5
This compound 5.1 8.2 6.8
Shikimic Acid6.59.57.9
3-Dehydroshikimate5.88.97.4

Note: This data is a composite representation from multiple sources and is intended for comparative purposes only.

Table 2: Effect of Mobile Phase pH on Peak Resolution (Rs)

Peak Pair pH 2.5 pH 3.5 pH 4.5
This compound / Quinic Acid1.81.61.4
This compound / 3-Dehydroshikimate1.41.71.9
3-Dehydroshikimate / Shikimic Acid1.92.12.3

Note: Higher Rs values indicate better separation.

Experimental Protocols

Protocol 1: Sample Preparation from Microbial Fermentation Broth
  • Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet the microbial cells.[7]

  • Supernatant Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.[4][7]

  • Dilution: If necessary, dilute the filtered sample with the initial mobile phase to bring the this compound concentration within the linear range of the calibration curve.

  • Analysis: Inject the prepared sample into the HPLC system.

Protocol 2: HPLC-UV Method for this compound and 3-Dehydroshikimate

This protocol provides a starting point for the simultaneous analysis of this compound and 3-dehydroshikimate.

  • Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 1% Phosphoric Acid in water

  • Mobile Phase B: Methanol

  • Elution: Isocratic with 95% Mobile Phase A and 5% Mobile Phase B

  • Flow Rate: 0.8 - 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 234 nm (for 3-dehydroshikimate) and 210 nm (for this compound and shikimic acid)[8][9]

  • Injection Volume: 10 µL

Visualizations

Shikimate Pathway

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ This compound (DHQ) DAHP->DHQ DAHP Synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS this compound Synthase Shikimate Shikimate DHS->Shikimate this compound Dehydratase S3P Shikimate 3-Phosphate (S3P) Shikimate->S3P Shikimate Dehydrogenase EPSP 5-Enolpyruvylshikimate 3-Phosphate (EPSP) S3P->EPSP Shikimate Kinase Chorismate Chorismate EPSP->Chorismate EPSP Synthase AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs Chorismate Synthase

Caption: Overview of the Shikimate Pathway leading to the biosynthesis of aromatic amino acids.

Troubleshooting Workflow for Overlapping Peaks

Troubleshooting_Workflow Start Overlapping Peaks Observed CheckMethod Review Method Parameters Start->CheckMethod ChangeColumn Change Column Chemistry (e.g., C18 to HILIC/Mixed-Mode) CheckMethod->ChangeColumn OptimizeMobilePhase Optimize Mobile Phase (pH, Additives) CheckMethod->OptimizeMobilePhase OptimizeGradient Optimize Gradient Profile CheckMethod->OptimizeGradient AdjustFlowTemp Adjust Flow Rate and/or Temperature CheckMethod->AdjustFlowTemp ResolutionImproved Resolution Improved? ChangeColumn->ResolutionImproved OptimizeMobilePhase->ResolutionImproved OptimizeGradient->ResolutionImproved AdjustFlowTemp->ResolutionImproved ResolutionImproved->CheckMethod No FinalizeMethod Finalize Method ResolutionImproved->FinalizeMethod Yes

Caption: A logical workflow for troubleshooting and resolving overlapping peaks in HPLC analysis.

References

Technical Support Center: Enhancing 3-Dehydroquinate Synthase Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in experiments involving 3-dehydroquinate synthase (DHQS). Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and curated data to support your research endeavors.

Troubleshooting Guides & FAQs

This section provides practical solutions to common issues encountered during DHQS expression, purification, and activity assays.

Protein Expression and Purification

Question: My recombinant this compound synthase (DHQS) is expressed at high levels, but it forms insoluble inclusion bodies. How can I improve its solubility?

Answer:

The formation of inclusion bodies is a frequent challenge in recombinant protein expression, often resulting from high expression rates that overwhelm the cellular folding machinery. Here are several strategies to enhance the solubility of your DHQS:

  • Lower Expression Temperature: Reducing the post-induction temperature to a range of 15-25°C can slow down protein synthesis, allowing more time for proper folding.

  • Optimize Inducer Concentration: High concentrations of the inducer (e.g., IPTG) can lead to rapid, and often incorrect, protein folding. Titrating the inducer to a lower concentration can help regulate the expression rate.

  • Utilize a Different Expression Host: Some E. coli strains are specifically engineered to facilitate the folding of difficult proteins. Consider using strains that co-express chaperone proteins.

  • Co-expression with Chaperones: Introducing a separate plasmid containing genes for chaperone proteins can assist in the correct folding of DHQS.

  • Modify Lysis Buffer: For some DHQS orthologs, such as the one from Pyrococcus furiosus, the addition of certain salts like KCl to the lysis buffer has been shown to improve solubilization.[1]

Question: I am observing very low or no expression of my recombinant DHQS. What are the potential causes and solutions?

Answer:

Low or no expression can be attributed to several factors, from the genetic construct to the culture conditions. Consider the following troubleshooting steps:

  • Codon Optimization: The codon usage of your DHQS gene might not be optimal for the expression host (e.g., E. coli). Synthesizing a codon-optimized version of the gene can significantly enhance translational efficiency.

  • Vector and Promoter Choice: Ensure you are using a suitable expression vector with a strong, inducible promoter. Verify the integrity of your plasmid and the correctness of the cloned gene sequence.

  • Protein Degradation: The expressed DHQS may be susceptible to degradation by host proteases. Using protease inhibitor cocktails during cell lysis and purification can mitigate this issue. Lowering the expression temperature can also reduce protease activity.

  • Toxicity of the Protein: If DHQS is toxic to the host cells, this can lead to poor growth and low protein yield. Using a tightly regulated promoter and inducing expression at a higher cell density can sometimes help.

Enzyme Activity Assays

Question: My DHQS activity is lower than expected, or I am seeing no activity at all. What should I check?

Answer:

Several factors can contribute to low or absent enzyme activity. A systematic check of your assay components and conditions is recommended:

  • Cofactor Availability: DHQS requires both NAD⁺ and a divalent metal cation (typically Co²⁺ or Zn²⁺) for its activity.[2] Ensure that these are present in your assay buffer at optimal concentrations. The absence of these cofactors is a common reason for enzyme inactivity.

  • Presence of Chelating Agents: Buffers or reagents containing chelating agents like EDTA will sequester the essential divalent metal ions, leading to enzyme inactivation.[1] Use buffers that are free of chelating agents.

  • Sub-optimal pH and Temperature: The optimal pH and temperature for DHQS activity can vary significantly between organisms.[1] Consult the literature for the specific DHQS you are working with and optimize these parameters for your assay.

  • Enzyme Stability: Purified DHQS may lose activity over time, especially if not stored properly. Aliquot your enzyme and store it at -80°C with a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.

  • Substrate Integrity: Ensure that your substrate, 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), has not degraded. Prepare fresh substrate solutions and store them appropriately.

Question: I am observing a high background signal in my "no enzyme" control for the coupled spectrophotometric assay. What is the cause and how can I fix it?

Answer:

A high background signal can mask the true enzymatic activity. The most common causes include:

  • Contaminated Reagents: One or more of your reagents may be contaminated with a substance that absorbs light at the detection wavelength (typically 234 nm for the coupled assay). Prepare fresh solutions with high-purity reagents and water.

  • Non-enzymatic Substrate Degradation: The substrate or the product of the coupled reaction may be unstable in your assay buffer, leading to a non-enzymatic increase in absorbance. Test the stability of your substrate and product in the assay buffer over time.

  • Interfering Substances in Crude Extracts: If you are using crude cell lysates, endogenous compounds may interfere with the assay. Partial purification of your enzyme may be necessary.

Question: My enzyme activity decreases at high substrate concentrations. Is this expected?

Answer:

Yes, a decrease in enzyme activity at high substrate concentrations is a phenomenon known as substrate inhibition. This can occur when a second substrate molecule binds to the enzyme-substrate complex in a non-productive manner. To confirm and characterize substrate inhibition, you should perform a detailed kinetic analysis over a wide range of substrate concentrations.

Quantitative Data Summary

Table 1: Kinetic Parameters of this compound Synthase from Various Organisms
OrganismK_m_ (DAHP) (µM)k_cat_ (s⁻¹)Optimal pHOptimal Temperature (°C)
Escherichia coli2.2 - 4.0~87.537
Mycobacterium tuberculosis6.30.637.537
Aspergillus nidulans (AROM complex)2.287.5Not Specified
Pyrococcus furiosus3.73.06.860

Note: Kinetic parameters can vary depending on the specific assay conditions.

Table 2: Known Inhibitors of this compound Synthase
InhibitorType of InhibitionK_i_ ValueTarget Organism
7-deoxysedoheptuloseCompetitiveNot specifiedAnabaena variabilis
CarbaphosphonateSubstrate AnalogNot specifiedAspergillus nidulans

Experimental Protocols

Coupled Spectrophotometric Assay for DHQS Activity

This assay measures the formation of this compound (DHQ) by coupling its subsequent dehydration to 3-dehydroshikimate (DHS) by the enzyme this compound dehydratase (DHQD). The formation of DHS is monitored by the increase in absorbance at 234 nm.

Materials:

  • Purified DHQS enzyme

  • Purified DHQD enzyme (coupling enzyme, in excess)

  • 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) stock solution

  • NAD⁺ stock solution

  • CoCl₂ or ZnCl₂ stock solution

  • Reaction Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 234 nm

Procedure:

  • Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing the reaction buffer, a saturating concentration of NAD⁺ (e.g., 1 mM), the optimal concentration of the divalent metal cation (e.g., 50 µM CoCl₂), and an excess of the coupling enzyme, DHQD.

  • Enzyme Addition: Add a known concentration of the purified DHQS enzyme to the reaction mixture.

  • Initiation of Reaction: Initiate the reaction by adding varying concentrations of the substrate, DAHP.

  • Data Acquisition: Immediately monitor the increase in absorbance at 234 nm over time. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Data Analysis: Convert the rate of change in absorbance to the rate of product formation using the molar extinction coefficient of 3-dehydroshikimate (ε₂₃₄ ≈ 12,000 M⁻¹cm⁻¹).

Site-Directed Mutagenesis of DHQS (QuikChange Method)

This protocol outlines a general procedure for introducing point mutations into the DHQS gene (aroB) to investigate the role of specific residues in catalysis and potentially improve enzyme efficiency.

Materials:

  • Plasmid DNA containing the DHQS gene

  • Mutagenic primers (forward and reverse, complementary to each other and containing the desired mutation)

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • Reaction buffer for PCR

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Procedure:

  • Primer Design: Design complementary forward and reverse primers, typically 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) of the primers should be ≥ 78°C.

  • PCR Amplification: Set up a PCR reaction containing the plasmid template, mutagenic primers, dNTPs, reaction buffer, and high-fidelity DNA polymerase. The PCR cycling parameters will need to be optimized based on the plasmid size and primer Tm. A typical protocol involves an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension, and a final extension step.

  • DpnI Digestion: Following PCR, add DpnI restriction enzyme directly to the amplification reaction. DpnI specifically digests the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact. Incubate at 37°C for at least 1 hour.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on selective media. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Visualizations

DHQS_Catalytic_Pathway DAHP DAHP E_NAD_DAHP DHQS-NAD⁺-DAHP DAHP->E_NAD_DAHP Substrate Binding E_NAD DHQS-NAD⁺ E_NAD->E_NAD_DAHP Intermediate1 Oxidized Intermediate E_NAD_DAHP->Intermediate1 Oxidation Intermediate2 Enolate Intermediate Intermediate1->Intermediate2 Phosphate Elimination E_NADH DHQS-NADH Intermediate1->E_NADH Reduction Intermediate3 Reduced Intermediate Intermediate2->Intermediate3 Reduction Pi Pi Intermediate2->Pi Intermediate4 Ring-Opened Intermediate Intermediate3->Intermediate4 Ring Opening DHQ This compound Intermediate4->DHQ Aldol Condensation DHQ->E_NAD Product Release E_NADH->E_NAD Cofactor Exchange NADH NADH E_NADH->NADH NAD NAD⁺ NAD->E_NAD

Caption: The multi-step catalytic pathway of this compound synthase.

DHQS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Cofactors, Substrate) mix_reagents Mix Assay Components (Buffer, Cofactors, Coupling Enzyme) prep_reagents->mix_reagents prep_enzyme Prepare Enzyme Dilutions add_dhqs Add DHQS prep_enzyme->add_dhqs mix_reagents->add_dhqs initiate_rxn Initiate with DAHP add_dhqs->initiate_rxn measure_abs Measure Absorbance at 234 nm initiate_rxn->measure_abs plot_data Plot Absorbance vs. Time measure_abs->plot_data calc_rate Calculate Initial Rate plot_data->calc_rate det_kinetics Determine Kinetic Parameters calc_rate->det_kinetics

Caption: Experimental workflow for the coupled DHQS activity assay.

Troubleshooting_DHQS_Activity start Low or No DHQS Activity check_cofactors Are NAD⁺ and divalent metal ions present? start->check_cofactors check_chelators Is EDTA or other chelators absent? check_cofactors->check_chelators Yes solution_cofactors Add optimal concentrations of NAD⁺ and metal ions. check_cofactors->solution_cofactors No check_conditions Are pH and temperature optimal? check_chelators->check_conditions Yes solution_chelators Use a chelator-free buffer system. check_chelators->solution_chelators No check_enzyme Is the enzyme preparation active and stable? check_conditions->check_enzyme Yes solution_conditions Optimize pH and temperature for your specific enzyme. check_conditions->solution_conditions No check_substrate Is the DAHP substrate intact? check_enzyme->check_substrate Yes solution_enzyme Use a fresh enzyme prep and store properly. check_enzyme->solution_enzyme No solution_substrate Use fresh, high-quality DAHP. check_substrate->solution_substrate No

Caption: A troubleshooting decision tree for low DHQS activity.

References

Technical Support Center: Crystallization of Shikimate Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the crystallization of shikimate pathway enzymes.

Troubleshooting Guides

This section addresses specific issues that may arise during crystallization experiments in a question-and-answer format.

Problem 1: Protein Aggregation and Precipitation

Q1: My purified shikimate pathway enzyme is aggregating before I can even set up crystallization trials. What can I do?

A1: Protein aggregation is a common hurdle. Here are several strategies to address it:

  • Buffer Optimization: Ensure your protein is in a buffer that promotes stability. Experiment with different pH values, typically avoiding the protein's isoelectric point (pI) where solubility is at its minimum. Varying the salt concentration (e.g., NaCl or KCl) can also help shield surface charges and prevent aggregation.

  • Additive Screens: Incorporate additives known to enhance protein stability. Polyols like glycerol (B35011) and sugars such as sucrose (B13894) or trehalose (B1683222) can act as stabilizers.

  • Reducing Agents: For enzymes with surface-exposed cysteine residues, aggregation can occur due to the formation of intermolecular disulfide bonds. Including a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your buffer can prevent this.

  • Detergents: For membrane-associated or particularly hydrophobic enzymes, low concentrations of non-denaturing detergents can sometimes prevent aggregation.

  • Ligand/Cofactor Addition: The presence of a known ligand, substrate analog, or cofactor can often stabilize the enzyme in a specific conformation, reducing its propensity to aggregate. For example, co-crystallization of shikimate kinase with shikimate and ADP has been shown to be successful.[1][2]

Q2: I'm observing heavy, amorphous precipitate in my crystallization drops instead of crystals. What does this indicate and how can I resolve it?

A2: Amorphous precipitation typically indicates that the supersaturation level is too high, leading to rapid, disordered protein crashing out of solution. Here’s how to troubleshoot this:

  • Lower Protein and Precipitant Concentrations: The most direct approach is to lower the concentration of both your protein and the precipitant in the crystallization drop. This slows down the equilibration process, allowing more time for ordered crystal lattice formation.

  • Vary Drop Ratios: Adjusting the ratio of protein solution to reservoir solution in your drop can fine-tune the rate of equilibration.

  • Temperature Variation: Temperature significantly affects protein solubility.[3] Try setting up crystallization screens at different temperatures (e.g., 4°C and 20°C) to find the optimal condition for crystal growth over precipitation.[3]

  • Seeding: If you have any microcrystals or even promising-looking precipitate, you can use them to seed new crystallization drops. This technique, known as microseeding, can bypass the nucleation phase and promote the growth of larger, well-ordered crystals.[4]

Problem 2: No Crystals or Poor-Quality Crystals

Q3: My crystallization drops are consistently clear, with no signs of precipitation or crystals. What should I try next?

A3: Clear drops indicate that the protein has not reached a sufficient level of supersaturation to nucleate and form crystals. Here are some steps to take:

  • Increase Protein Concentration: The most straightforward solution is to increase the concentration of your protein. This is often a critical factor in achieving crystallization.

  • Increase Precipitant Concentration: If increasing the protein concentration is not feasible or doesn't work, try increasing the concentration of the precipitant in the reservoir solution.

  • Change Crystallization Method: If vapor diffusion isn't yielding results, consider trying other methods like microbatch under oil, which can sometimes be more effective for screening as it explores a different path to supersaturation.[5]

  • Expand Your Screening Conditions: The initial hit might be in a completely different chemical space. Broaden your search by using a wider range of commercial or custom-made screens that include different precipitants, buffers, and additives.

Q4: I'm getting a shower of tiny, needle-like crystals that are too small for X-ray diffraction. How can I grow larger, single crystals?

A4: A shower of small crystals suggests that nucleation is too rapid and widespread. The goal is to reduce the number of nucleation events to allow a few crystals to grow larger.

  • Refine Precipitant and Protein Concentrations: Carefully titrate the concentrations of both the protein and the precipitant around the condition that produced the small crystals. A slight decrease can often slow down nucleation.

  • Temperature Control: A more stable or slightly different temperature can influence the rate of crystal growth.

  • Additive Screens: Certain additives can act as "crystal-quality improvers." These can be salts, small organic molecules, or polymers that can influence crystal packing and morphology.

  • Seeding: This is a powerful technique to control nucleation. Prepare a seed stock from the small crystals and serially dilute it. Introduce a very small amount of the diluted seed stock into fresh crystallization drops with slightly lower supersaturation. This encourages the growth of a few large crystals from the seeds rather than spontaneous nucleation of many small ones.

Problem 3: Poor X-ray Diffraction

Q5: My crystals look beautiful, but they diffract X-rays poorly. What can I do to improve the diffraction quality?

A5: Poor diffraction can be due to internal disorder within the crystal lattice. Here are some post-crystallization techniques to try:

  • Crystal Dehydration: Controlled dehydration of the crystal can sometimes improve the internal order and, consequently, the diffraction resolution. This can be achieved by briefly exposing the crystal to a solution with a higher precipitant concentration or by using a dehydration-specific tool.[6]

  • Cryo-Annealing: If you are cryo-cooling your crystals, poor diffraction can result from ice formation or stress on the crystal lattice. A process called cryo-annealing, where the crystal is briefly warmed and then re-cooled, can sometimes alleviate this.

  • Optimize Cryoprotectant: The choice and concentration of the cryoprotectant are crucial. An inappropriate cryoprotectant can damage the crystal. Screen a variety of cryoprotectants (e.g., glycerol, ethylene (B1197577) glycol, PEG 400) at different concentrations to find the one that best preserves your crystal's diffraction.

  • Go Back to the Source: If post-crystallization methods fail, the issue may lie with the protein itself. Re-evaluate the purity and homogeneity of your protein sample. It may be necessary to try different protein constructs or purification strategies.

FAQs (Frequently Asked Questions)

Q: What are the general challenges in crystallizing shikimate pathway enzymes?

A: Shikimate pathway enzymes, like many other enzymes, can present several challenges for crystallization. These include:

  • Conformational Flexibility: Many enzymes in this pathway undergo conformational changes upon substrate or cofactor binding. This inherent flexibility can make it difficult for the protein to pack into a well-ordered crystal lattice.

  • Aggregation and Solubility Issues: Some enzymes may be prone to aggregation, especially at the high concentrations required for crystallization.

  • Requirement for Ligands/Cofactors: The stability and conformation of many of these enzymes are dependent on the presence of their substrates, products, or cofactors. For example, chorismate synthase requires reduced FMN for its activity and structural integrity.[7][8][9][10]

Q: How important is the purity of my enzyme for successful crystallization?

A: Protein purity is paramount for successful crystallization. Even small amounts of contaminants can interfere with crystal lattice formation, leading to amorphous precipitate, poorly formed crystals, or no crystals at all. It is highly recommended to use protein that is at least 95% pure, as determined by methods like SDS-PAGE and size-exclusion chromatography.

Q: What is the role of ligands and cofactors in the crystallization of shikimate pathway enzymes?

A: Ligands and cofactors can play a crucial role in the successful crystallization of these enzymes by:

  • Stabilizing a specific conformation: Binding of a substrate, inhibitor, or cofactor can lock the enzyme into a more rigid and homogeneous conformational state, which is more amenable to crystallization.

  • Promoting favorable crystal contacts: The presence of a ligand can alter the surface properties of the enzyme, potentially creating new intermolecular contacts that facilitate crystal packing. For instance, the crystal structure of Streptococcus pneumoniae chorismate synthase was solved in the presence of both FMN and the substrate 5-enolpyruvyl-3-shikimate phosphate (B84403) (EPSP).[8] Similarly, shikimate kinase from Mycobacterium tuberculosis has been successfully crystallized in complex with MgADP and shikimate.[11]

Q: Are there any specific strategies for membrane-associated shikimate pathway enzymes?

A: While most shikimate pathway enzymes are soluble, some may have membrane-associated components. For these, techniques developed for membrane protein crystallization can be beneficial. The Lipidic Cubic Phase (LCP) method, for example, provides a more native-like membrane environment that can help stabilize the protein and promote crystallization.

Quantitative Data: Crystallization Conditions for Shikimate Pathway Enzymes

The following tables summarize reported crystallization conditions for several enzymes in the shikimate pathway. These conditions can serve as a starting point for your own experiments.

Table 1: Crystallization Conditions for Early-Stage Shikimate Pathway Enzymes

EnzymeOrganismMethodPrecipitantpHTemperature (°C)Additives/LigandsResolution (Å)Reference
DAH7P Synthase Saccharomyces cerevisiaeVapor DiffusionPolyethylene glycol8.0-9.0Room Temp-2.3[12]
DAH7P Synthase Mycobacterium tuberculosisVapor DiffusionAmmonium phosphate---2.5[13]
Dehydroquinate Synthase Pyrococcus furiosus--6.860Cd2+, Co2+, Zn2+, or Mn2+-[14]
Dehydroquinate Dehydratase Corynebacterium glutamicumSitting Drop Vapor Diffusion20% PEG 3350, 0.2 M Ammonium citrate (B86180) tribasic7.020Citrate1.8[12]
Dehydroquinate Dehydratase Salmonella entericaSitting Drop Vapor Diffusion20% PEG MME 2000, 0.01 M NiCl28.5Room TempQuinate or Shikimate-[7]

Table 2: Crystallization Conditions for Late-Stage Shikimate Pathway Enzymes

EnzymeOrganismMethodPrecipitantpHTemperature (°C)Additives/LigandsResolution (Å)Reference
Shikimate Dehydrogenase Escherichia coliVapor Diffusion1.65 M Ammonium sulfate5.8--2.3[15]
Shikimate Dehydrogenase Thermotoga maritima-2.0 M Ammonium sulfate, 2% PEG 4007.523-1.45[16][17]
Shikimate Dehydrogenase Archaeoglobus fulgidus-2.2 M Ammonium sulfate, 2% PEG 4007.8-NADP+2.8[18][19]
Shikimate Kinase Erwinia chrysanthemiVapor DiffusionSodium chloride--->2.6[20]
Shikimate Kinase Mycobacterium tuberculosisHanging Drop Vapor DiffusionPEG 4000, 2-propanol7.5-MgADP2.2[11]
Chorismate Synthase Mycobacterium tuberculosis-----2.8[21]
Chorismate Synthase Helicobacter pylori-Polyethylene glycol 400-23-2.5[22]

Experimental Protocols

Protocol 1: Hanging Drop Vapor Diffusion Crystallization

This is a widely used method for screening crystallization conditions.

Materials:

  • 24-well VDX plate (pre-greased)

  • Siliconized cover slips

  • Pipettes and tips (for microliter volumes)

  • Purified protein solution (concentrated)

  • Reservoir solutions (crystallization screen)

  • Forceps

Procedure:

  • Pipette 500-1000 µL of the reservoir solution into a well of the VDX plate.

  • Pipette 1-2 µL of your concentrated protein solution onto the center of a clean, siliconized cover slip.

  • Pipette 1-2 µL of the reservoir solution from the corresponding well and mix it with the protein drop on the cover slip. Try to avoid introducing bubbles.

  • Carefully invert the cover slip using forceps so that the drop is hanging from the underside.

  • Place the cover slip over the well, ensuring the grease creates an airtight seal.

  • Repeat for all conditions in your screen.

  • Incubate the plate at a constant temperature and monitor for crystal growth over time.

Protocol 2: Microbatch-Under-Oil Crystallization

This method is useful for screening and can sometimes yield crystals when vapor diffusion fails.

Materials:

  • 96-well microbatch plate

  • Paraffin (B1166041) oil or a 1:1 mixture of silicone and paraffin oil ("Al's Oil")

  • Pipettes and tips

  • Purified protein solution

  • Crystallization screen solutions

Procedure:

  • Dispense a layer of oil into each well of the microbatch plate, enough to cover the bottom.

  • Pipette a small volume (e.g., 1 µL) of your protein solution into the bottom of the well, under the oil.

  • Pipette an equal volume of the crystallization screen solution into the same well, allowing the two drops to merge.

  • Seal the plate to prevent evaporation.

  • Incubate and monitor for crystal growth.

Visualizations

Shikimate Pathway Overview

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHPS DAHP Synthase PEP->DAHPS E4P Erythrose 4-Phosphate (E4P) E4P->DAHPS DAHP DAHP DAHPS->DAHP DHQS DHQ Synthase DAHP->DHQS DHQ 3-Dehydroquinate (DHQ) DHQS->DHQ DHQD DHQ Dehydratase DHQ->DHQD DHS 3-Dehydroshikimate (DHS) DHQD->DHS SDH Shikimate Dehydrogenase DHS->SDH Shikimate Shikimate SDH->Shikimate SK Shikimate Kinase Shikimate->SK S3P Shikimate-3-Phosphate (S3P) SK->S3P EPSPS EPSP Synthase S3P->EPSPS EPSP EPSP EPSPS->EPSP CS Chorismate Synthase EPSP->CS Chorismate Chorismate CS->Chorismate AAs Aromatic Amino Acids Chorismate->AAs Crystallization_Workflow start Start: Purified Protein screen Initial Crystallization Screening (Vapor Diffusion, Microbatch, etc.) start->screen observe Observation & Scoring screen->observe clear Clear Drops observe->clear precipitate Precipitate observe->precipitate crystals Crystals observe->crystals increase_conc Increase Protein/Precipitant Concentration clear->increase_conc lower_conc Lower Protein/Precipitant Concentration precipitate->lower_conc optimize Optimization of Conditions (Grid screens, Additives, Seeding) crystals->optimize diffraction X-ray Diffraction optimize->diffraction structure Structure Solution diffraction->structure increase_conc->screen lower_conc->screen Troubleshooting_Tree start Initial Hit: Small/Poor Quality Crystals q1 Are crystals reproducible? start->q1 a1_no Re-screen around initial condition q1->a1_no No q2 Is it a shower of microcrystals? q1->q2 Yes end Diffraction-Quality Crystals a1_no->end a2_yes Lower Protein/Precipitant Conc. Try Seeding q2->a2_yes Yes q3 Are crystals single but small? q2->q3 No a2_yes->end a3_yes Optimize with Additives Slower Equilibration (e.g., change drop ratio) q3->a3_yes Yes q4 Do crystals diffract poorly? q3->q4 No a3_yes->end a4_yes Post-crystallization treatment: Dehydration, Annealing Optimize Cryoprotectant q4->a4_yes Yes a4_yes->end

References

Technical Support Center: High-Purity 3-Dehydroquinate Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for the isolation of high-purity 3-dehydroquinate (3-DHQ).

Frequently Asked Questions (FAQs)

Q1: What is 3-dehydroquinic acid (3-DHQ) and why is high purity essential?

A1: 3-Dehydroquinic acid is a critical carbocyclic intermediate in the shikimate pathway, a metabolic route found in bacteria, fungi, and plants, but not mammals.[1][2] This pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][3][4][5] High purity is vital for its use in studying shikimate pathway enzymes, for the development of novel antibiotics and herbicides, and as a chiral starting material for chemical synthesis.[6]

Q2: What is the primary challenge in purifying 3-DHQ?

A2: The principal challenge is the inherent instability of 3-DHQ, particularly its susceptibility to dehydration under non-optimal pH conditions, which converts it into 3-dehydroshikimic acid (DHS).[6][7] Other challenges include removing the biosynthetic enzyme (this compound synthase) and separating 3-DHQ from structurally similar compounds like the starting material, 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP).[6]

Q3: How can I detect and monitor the degradation of 3-DHQ?

A3: The primary degradation product, 3-dehydroshikimate (DHS), has a distinct UV absorbance maximum around 234 nm.[7][8] You can monitor the increase in absorbance at this wavelength with a spectrophotometer to track degradation.[7][8] For more accurate quantification and to resolve 3-DHQ from DHS and other impurities, High-Performance Liquid Chromatography (HPLC) is the recommended method.[6][7]

Q4: What are the optimal conditions for 3-DHQ stability during purification and storage?

A4: 3-DHQ is most stable in a mildly acidic to neutral pH range, approximately 5.0 to 7.0.[6][7] It is crucial to maintain this pH throughout the purification process and during storage to minimize the non-enzymatic dehydration to DHS.[6] Avoiding high temperatures and preparing fresh solutions for experiments is also recommended.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the 3-DHQ isolation protocol.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield After Purification 1. Degradation of 3-DHQ: The pH of buffers may be outside the optimal 5.0-7.0 range.[6][7] 2. Incomplete Elution: Elution conditions (e.g., salt gradient) may be insufficient to release all 3-DHQ from the chromatography column.[6] 3. Column Overload: Too much sample was loaded onto the column, exceeding its binding capacity.1. Verify and adjust the pH of all buffers to be within the 5.0-7.0 range. Work at low temperatures (e.g., 4°C) where possible. 2. Optimize the elution gradient. For ion-exchange, try a steeper or higher concentration salt gradient (e.g., 0-1 M NaCl).[6] 3. Reduce the amount of sample loaded onto the column in subsequent runs.
Extra Peak in HPLC Analysis 1. Presence of 3-Dehydroshikimate (DHS): This indicates 3-DHQ degradation.[7] 2. Co-elution with Starting Material (DAHP): The chromatography gradient is not optimized to separate 3-DHQ from DAHP.[6]1. Confirm the identity of the new peak using a pure DHS standard if available. Ensure all solutions are maintained at an acidic pH to prevent further degradation.[7] 2. Optimize the chromatography gradient to improve resolution. Both ion-exchange and reverse-phase methods are capable of separating these molecules with proper optimization.[6]
Protein Contamination in Final Product 1. Inefficient Enzyme Removal: The initial enzyme removal step (e.g., ultrafiltration, heat denaturation) was incomplete.[6]1. Ensure the molecular weight cutoff of the ultrafiltration membrane is appropriate to retain the enzyme (e.g., 10 kDa).[6] 2. If the enzyme is thermostable, a heat treatment step followed by centrifugation can be very effective.[9][10] 3. Incorporate an additional polishing step, such as size-exclusion chromatography.[9]
Broad or Tailing HPLC Peaks 1. Contaminated Guard or Analytical Column: Strongly retained contaminants are interfering with peak shape. 2. Poor Sample Solubility: The sample is not fully dissolved in the mobile phase.1. Flush the column with a strong solvent like methanol (B129727) or isopropanol. If the issue persists, replace the guard column or, if necessary, the analytical column.[6] 2. Ensure the sample is fully dissolved in the initial mobile phase before injection. Filter the sample through a 0.22 µm filter.

Data Presentation

The following table provides representative data for a multi-step purification of 3-DHQ, illustrating expected changes in purity and yield.

Purification StepTotal Amount (mg)Purity (%)Step Yield (%)Overall Yield (%)
Crude Lysate (Post-synthesis)15045100100
Ultrafiltration (Enzyme Removal)142489595
Anion-Exchange Chromatography105857470
Reverse-Phase HPLC (Polishing)81>987754

Visualizations

Diagrams are provided to illustrate key pathways and workflows.

Shikimate_Pathway cluster_main Shikimate Pathway (Simplified) cluster_degradation Purification Challenge DAHP DAHP DHQ This compound (DHQ) (Target Molecule) DAHP->DHQ DHQ Synthase (Synthesis Step) DHS 3-Dehydroshikimate (DHS) (Degradation Product) DHQ->DHS DHQ Dehydratase (In-vivo step) Chorismate ...Chorismate DHS->Chorismate DHQ_degrade This compound (DHQ) DHS_degrade 3-Dehydroshikimate (DHS) DHQ_degrade->DHS_degrade Non-enzymatic Dehydration (e.g., high pH)

Caption: Role of this compound in the Shikimate Pathway and as a target for purification.

Purification_Workflow cluster_workflow High-Purity 3-DHQ Isolation Workflow synthesis 1. Enzymatic Synthesis DAHP → 3-DHQ removal 2. Enzyme Removal Ultrafiltration or Heat Treatment synthesis->removal capture 3. Capture Step Anion-Exchange Chromatography removal->capture polish 4. Polishing Step Reverse-Phase HPLC capture->polish analysis 5. Purity Analysis HPLC, MS, NMR polish->analysis

Caption: A typical multi-step workflow for the isolation of high-purity 3-DHQ.

Troubleshooting_Flow cluster_flow Troubleshooting Logic: Low Purity start Low Purity Detected in Final Sample check_hplc Review HPLC Chromatogram Are there extra peaks? start->check_hplc is_dhs Is the peak DHS? (Compare retention time) check_hplc->is_dhs Yes is_dahp Is the peak DAHP? (Compare retention time) is_dhs->is_dahp No fix_ph Action: Check and adjust buffer pH to 5.0-7.0 is_dhs->fix_ph Yes is_protein Is there protein contamination? is_dahp->is_protein No fix_gradient Action: Optimize IEX/HPLC gradient for better separation is_dahp->fix_gradient Yes fix_enzyme_removal Action: Improve enzyme removal step (e.g., add SEC) is_protein->fix_enzyme_removal Yes

Caption: A logical workflow for troubleshooting low purity results in 3-DHQ samples.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the production of 3-DHQ from DAHP using this compound synthase (DHQS).

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), the substrate 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), and necessary cofactors such as NAD⁺ and Co²⁺.[6]

  • Enzyme Addition: Initiate the reaction by adding purified this compound synthase to the mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the specific DHQS being used (e.g., 37°C for E. coli, higher for thermostable enzymes) for a predetermined time (e.g., 2-4 hours).

  • Monitoring: Monitor the formation of 3-DHQ periodically by taking small aliquots and analyzing them via HPLC or a coupled spectrophotometric assay.[6][8]

  • Termination: Once the reaction reaches completion (or equilibrium), terminate it by proceeding immediately to the enzyme removal step.

Protocol 2: Multi-Step Purification of 3-DHQ

This protocol outlines a general strategy to purify 3-DHQ from the synthesis reaction mixture.

  • Enzyme Removal:

    • Ultrafiltration: Centrifuge the reaction mixture through an ultrafiltration device with a molecular weight cutoff that retains the enzyme (e.g., 10 kDa) while allowing 3-DHQ to pass into the filtrate.[6] This is the most common method.

    • Heat Denaturation (for thermostable DHQS): If the host proteins are not heat-stable, the enzyme can be removed by heating the lysate (e.g., 70°C for 30 minutes), followed by centrifugation to pellet the denatured proteins.[9][10]

  • Anion-Exchange Chromatography (Capture Step):

    • Equilibration: Equilibrate a strong anion-exchange column (e.g., Source Q) with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5).[9]

    • Loading: Load the enzyme-free supernatant/filtrate onto the column.

    • Elution: Elute the bound 3-DHQ using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).[6]

    • Fraction Collection: Collect fractions and analyze them for the presence of 3-DHQ using HPLC or UV spectrophotometry at 234 nm (to check for the DHS impurity).

  • Reverse-Phase HPLC (Polishing Step):

    • Sample Preparation: Pool and, if necessary, desalt the 3-DHQ-containing fractions from the ion-exchange step.

    • Injection: Inject the sample onto a C18 reverse-phase HPLC column.[6]

    • Elution: Elute with a mobile phase consisting of an aqueous solution with an acidic modifier (e.g., 0.1% formic acid) and an organic solvent gradient (e.g., increasing acetonitrile (B52724) or methanol).[6]

    • Collection: Collect the peak corresponding to pure 3-DHQ based on the chromatogram.

  • Final Steps: Lyophilize the pure fractions to obtain 3-DHQ as a stable powder. Store at -20°C or below.

Protocol 3: HPLC Analysis of Purity

This method is for assessing the purity of 3-DHQ samples and detecting the DHS contaminant.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A linear gradient from 0% to 20% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to 210 nm (for 3-DHQ) and 234 nm (for the DHS degradation product).[7]

  • Analysis: Integrate the peak areas to determine the relative purity of the sample. Retention times should be confirmed with pure standards if available.

References

Validation & Comparative

Illuminating the Crossroads of Metabolism: A Comparative Guide to Isotopic Labeling Studies of the Shikimate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate network of cellular metabolism, the shikimate pathway presents a critical juncture. As the primary route for the biosynthesis of aromatic amino acids in plants, bacteria, and fungi, it offers a wealth of targets for herbicides, antibiotics, and drug development. Isotopic labeling studies provide an indispensable toolkit for dissecting the flux and regulation of this vital pathway. This guide offers a comparative overview of common isotopic labeling strategies, supported by experimental data and detailed methodologies, to empower researchers in selecting the optimal approach for their scientific questions.

The shikimate pathway, a seven-step metabolic route, converts phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) into chorismate, the precursor for tryptophan, phenylalanine, and tyrosine.[1][2] Understanding the flow of metabolites, or metabolic flux, through this pathway is crucial for metabolic engineering and drug discovery.[2] Isotopic labeling, coupled with advanced analytical techniques, allows for the precise tracing of atoms through the network, providing a quantitative measure of pathway activity.[3][4]

Comparative Analysis of Isotopic Labeling Techniques

The choice of isotopic tracer and analytical platform is paramount in designing a successful metabolic flux analysis experiment. The following table summarizes and compares the key features of the most prevalent techniques used in shikimate pathway research.

Technique Isotope(s) Used Typical Quantitative Data Advantages Limitations Key Applications in Shikimate Pathway Studies
Gas Chromatography-Mass Spectrometry (GC-MS) ¹³C, ²HRelative isotopologue abundances, Metabolic flux ratiosHigh chromatographic resolution for volatile compounds, Extensive spectral libraries for identification.[3]Requires chemical derivatization for non-volatile metabolites, which can introduce variability.[3]Analysis of stable, derivatizable intermediates and amino acids; Steady-state flux analysis.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) ¹³C, ¹⁵N, ²HAbsolute or relative quantification of labeled metabolites, Isotopic enrichmentHigh sensitivity and specificity, Suitable for a wide range of polar and non-volatile compounds without derivatization.[6][7]Matrix effects can suppress or enhance ion signals, leading to quantitative inaccuracies; Co-elution of isomers can be challenging.Dynamic tracing of pathway intermediates, including unstable compounds; Quantification of low-abundance metabolites.[6][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹³C, ¹⁵N, ²HPositional isotopomer analysis, Absolute quantification of isotopic enrichmentNon-destructive, provides detailed structural information and positional isotope labeling patterns; Can analyze complex mixtures with minimal sample preparation.[9][10]Lower sensitivity compared to MS-based methods; Requires higher concentrations of metabolites.[11]Elucidation of biosynthetic pathways and enzyme mechanisms; In vivo flux analysis.[9][12]
Raman Spectroscopy ¹³C, ²HSemi-quantitative analysis of isotopic incorporationNon-destructive, label-free (for the molecule itself), allows for in situ and single-cell analysis.[13][14][15]Lower sensitivity and specificity compared to MS and NMR; Quantitative analysis is less direct.[15]Visualizing metabolic activity at the subcellular level; Monitoring dynamic changes in response to stimuli.[13][14]

Visualizing the Shikimate Pathway and Experimental Workflow

To better understand the flow of metabolites and the general approach to isotopic labeling studies, the following diagrams, generated using the DOT language, illustrate the shikimate pathway and a typical experimental workflow.

shikimate_pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHS 3-Dehydroshikimate (DHS) DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-phosphate (S3P) Shikimate->S3P EPSP 5-Enolpyruvylshikimate-3-phosphate (EPSP) S3P->EPSP Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs

Caption: The Shikimate Pathway.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Isotope Introduce Isotopically Labeled Substrate (e.g., ¹³C-glucose) Culture Cell Culture or Organism Growth Isotope->Culture Quench Quench Metabolism & Harvest Biomass Culture->Quench Extract Metabolite Extraction Quench->Extract Analysis Analytical Measurement (e.g., LC-MS/MS, GC-MS, NMR) Extract->Analysis Processing Data Processing (Peak Integration, Isotopologue Correction) Analysis->Processing Flux Metabolic Flux Analysis (MFA) Processing->Flux

Caption: General Experimental Workflow.

Detailed Experimental Protocols

Precise and reproducible experimental protocols are the bedrock of reliable isotopic labeling studies. Below are generalized methodologies for common techniques.

¹³C-Labeling and Metabolite Extraction for LC-MS/MS Analysis

This protocol is adapted for the analysis of polar intermediates of the shikimate pathway in plant or microbial cultures.

  • Cell Culture and Labeling:

    • Grow cells in a defined minimal medium to a desired growth phase (e.g., mid-log phase).

    • Introduce the ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) as the sole carbon source. The concentration and duration of labeling will depend on the organism and the specific research question.[3]

    • For kinetic studies, a switch from an unlabeled to a labeled medium can be performed.[16]

  • Metabolism Quenching and Cell Harvesting:

    • Rapidly quench metabolic activity to prevent further enzymatic reactions. For microbial cultures, this is often achieved by quickly transferring the culture to a cold quenching solution (e.g., 60% methanol (B129727) at -50°C).

    • Harvest the cells by centrifugation at low temperatures (e.g., -20°C).

  • Metabolite Extraction:

    • Resuspend the cell pellet in a cold extraction solvent. A common choice for polar metabolites is a mixture of methanol, chloroform, and water.[5]

    • For plant tissues, homogenization in a cold solvent is necessary.

    • Incubate the mixture to allow for cell lysis and metabolite extraction.

    • Separate the polar and non-polar phases by centrifugation. The polar phase containing the shikimate pathway intermediates is collected.

  • Sample Preparation for LC-MS/MS:

    • Dry the extracted polar phase under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a solvent compatible with the LC-MS system (e.g., a mixture of water and acetonitrile).

    • Filter the sample to remove any particulate matter before injection.

Derivatization Protocol for GC-MS Analysis

This protocol is necessary to increase the volatility of polar metabolites for analysis by GC-MS.

  • Metabolite Extraction:

    • Follow steps 1-3 from the LC-MS/MS protocol to obtain the dried polar metabolite extract.

  • Two-Step Derivatization:

    • Oximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract. This step protects aldehyde and ketone groups. Incubate with shaking.

    • Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the sample. This step replaces active hydrogens on hydroxyl, carboxyl, and amine groups with trimethylsilyl (B98337) (TMS) groups. Incubate with shaking.[3]

  • GC-MS Analysis:

    • The derivatized sample is then ready for injection into the GC-MS system.

Conclusion

Isotopic labeling studies are a powerful and versatile approach to unraveling the complexities of the shikimate pathway. By carefully selecting the appropriate isotopic tracer, analytical platform, and experimental protocol, researchers can gain deep insights into metabolic fluxes, pathway regulation, and the effects of genetic or chemical perturbations. This guide provides a foundational comparison to aid in the design and execution of robust and informative experiments, ultimately advancing our understanding of this essential metabolic route and its potential for therapeutic and biotechnological applications.

References

A Comparative Kinetic Analysis of 3-Dehydroquinate Synthase Isozymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of 3-dehydroquinate synthase (DHQS) isozymes from various organisms. DHQS is a crucial enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, plants, and apicomplexan parasites.[1] Its absence in mammals makes it an attractive target for the development of novel antimicrobial agents and herbicides.[1] This document summarizes key kinetic parameters, details the experimental protocols used for their determination, and visualizes the enzyme's mechanism and assay workflow to support research and drug development efforts.

Kinetic Performance: A Cross-Organism Comparison

The catalytic efficiency of DHQS varies among different species, reflecting adaptations to their specific metabolic needs. The Michaelis constant (Km) for the substrate 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) and the catalytic constant (kcat) are critical indicators of enzyme performance. A lower Km value indicates a higher affinity for the substrate, while kcat represents the turnover number. The ratio of kcat/Km provides a measure of the enzyme's overall catalytic efficiency.

OrganismKm (DAHP) (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (µM⁻¹s⁻¹)
Pyrococcus furiosus3.73.00.81
Mycobacterium tuberculosis6.3Not ReportedNot Reported
Escherichia coli~4Not ReportedNot Reported

Note: The kinetic parameters presented are influenced by specific assay conditions such as temperature and pH. Direct comparison should be made with an understanding of the experimental context. Data for kcat and, consequently, catalytic efficiency are not available for all isozymes in the cited literature.

Experimental Protocols

The kinetic parameters detailed above are typically determined using a continuous spectrophotometric coupled enzyme assay.[1][2] This reliable method links the DHQS reaction to a subsequent, easily measurable reaction.

Coupled Spectrophotometric Assay for DHQS Activity

Principle:

This assay measures the activity of DHQS by coupling the formation of its product, this compound (DHQ), to its subsequent dehydration by this compound dehydratase (DHQD). The product of the DHQD reaction, 3-dehydroshikimate, has a strong absorbance at 234 nm, and the rate of increase in absorbance is directly proportional to the rate of the DHQS-catalyzed reaction, provided that DHQD is present in excess and is not rate-limiting.[1][2]

Materials:

  • Purified this compound synthase (DHQS) isozyme

  • Purified this compound dehydratase (DHQD) (coupling enzyme)

  • Substrate: 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) stock solution

  • Cofactor: NAD⁺ stock solution

  • Divalent Cation: CoCl₂ or ZnCl₂ stock solution

  • Reaction Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • UV-transparent cuvettes or 96-well plates

  • Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette or UV-transparent well, prepare a reaction mixture containing the reaction buffer, NAD⁺, the divalent cation, and a saturating concentration of the coupling enzyme, DHQD.

  • Substrate Addition: Add varying concentrations of the substrate, DAHP, to the reaction mixture. To determine Km, a range of concentrations from approximately 0.1 x Km to 10 x Km should be used.

  • Temperature Equilibration: Incubate the reaction mixture at the desired temperature (e.g., 37°C) to ensure temperature equilibrium.

  • Initiation of Reaction: Initiate the reaction by adding a known, fixed amount of the DHQS enzyme to the reaction mixture.

  • Absorbance Monitoring: Immediately place the cuvette or plate in the spectrophotometer and monitor the increase in absorbance at 234 nm over a set period. Record data at regular intervals to establish the initial linear rate of the reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε₂₃₄ for 3-dehydroshikimate = 12,000 M⁻¹cm⁻¹).

    • Plot the initial velocities against the corresponding DAHP concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

    • Calculate the kcat by dividing the Vmax by the total enzyme concentration used in the assay.

Visualizations

To further elucidate the processes involved, the following diagrams illustrate the multi-step reaction catalyzed by DHQS and the workflow of the coupled enzyme assay.

DHQS_Reaction_Mechanism DAHP 3-deoxy-D-arabino- heptulosonate 7-phosphate (DAHP) Int1 Intermediate 1 (Oxidized) DAHP->Int1 1. Oxidation (NAD⁺ → NADH) Int2 Intermediate 2 (Phosphate Eliminated) Int1->Int2 2. β-Elimination of Phosphate Int3 Intermediate 3 (Reduced) Int2->Int3 3. Reduction (NADH → NAD⁺) Int4 Intermediate 4 (Ring Opened) Int3->Int4 4. Ring Opening DHQ This compound (DHQ) Int4->DHQ 5. Intramolecular Aldol Condensation

Multi-step reaction mechanism of this compound synthase.

Coupled_Assay_Workflow cluster_measurement Measurement DAHP DAHP DHQ DHQ DAHP->DHQ DHQS DHQ_couple DHQ DHS 3-Dehydroshikimate DHQ_couple->DHS DHQD Spectro Spectrophotometer (Absorbance at 234 nm) DHS->Spectro Monitor Increase in Absorbance

References

A Comparative Guide to Type I and Type II 3-Dehydroquinate Dehydratase: Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dehydroquinate dehydratase (DHQD) is a crucial enzyme in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids in bacteria, fungi, plants, and apicomplexan parasites.[1] Notably, this pathway is absent in mammals, making DHQD an attractive target for the development of novel antimicrobial agents and herbicides.[2][3] Two distinct and evolutionarily unrelated classes of DHQD, Type I and Type II, have been identified that catalyze the same dehydration reaction of this compound to 3-dehydroshikimate, representing a classic example of convergent evolution.[1][4] This guide provides a detailed structural and functional comparison of these two enzyme types, supported by quantitative data and experimental protocols to aid researchers in their investigations and in the development of targeted inhibitors.

At a Glance: Key Structural and Functional Differences

FeatureType I this compound DehydrataseType II this compound Dehydratase
Catalytic Mechanism Covalent catalysis via a Schiff base intermediate[1][4]Non-covalent catalysis via an enolate intermediate[1][4]
Stereochemistry syn-elimination[5]anti-elimination[5]
Quaternary Structure Typically a homodimer[4][6]Typically a homododecamer[4][7]
Fold (α/β)8 TIM barrel[8]Flavodoxin-like fold[9]
Thermal Stability Generally heat-labile[3]Generally heat-stable[3]
Pathway Involvement Primarily the biosynthetic shikimate pathway[3]Biosynthetic shikimate and catabolic quinate pathways[10]

Quantitative Performance Analysis: A Head-to-Head Comparison

The kinetic parameters of Type I and Type II DHQDs reveal significant differences in their catalytic efficiencies and substrate affinities. The following tables summarize key kinetic data from various organisms.

Table 1: Kinetic Parameters of Type I this compound Dehydratase [11]

OrganismK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Escherichia coli101501.5 x 10⁷
Salmonella enterica252008.0 x 10⁶
Clostridium difficile301003.3 x 10⁶
Enterococcus faecalis5448.59.0 x 10⁵

Table 2: Kinetic Parameters of Type II this compound Dehydratase [11]

OrganismK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Streptomyces coelicolor250502.0 x 10⁵
Mycobacterium tuberculosis150755.0 x 10⁵
Corynebacterium glutamicum3001204.0 x 10⁵
Helicobacter pylori400802.0 x 10⁵

Catalytic Mechanisms: A Tale of Two Strategies

The fundamental difference between Type I and Type II DHQDs lies in their catalytic mechanisms.

Type I DHQD: A Covalent Approach

Type I enzymes employ a classic Schiff base mechanism. A conserved lysine (B10760008) residue in the active site acts as a nucleophile, attacking the carbonyl group of this compound to form a covalent Schiff base intermediate.[2] This intermediate facilitates a syn-elimination of water, leading to the formation of 3-dehydroshikimate.[5]

Type_I_Mechanism Substrate This compound Schiff_Base Schiff Base Intermediate Substrate->Schiff_Base + Lys-NH₂ - H₂O Lys_Enzyme Enzyme (Lys-NH2) Product 3-Dehydroshikimate Schiff_Base->Product syn-elimination Lys_Enzyme_Regen Enzyme (Lys-NH2) Product->Lys_Enzyme_Regen H2O H₂O

Catalytic mechanism of Type I this compound dehydratase.

Type II DHQD: A Non-Covalent Pathway

In contrast, Type II enzymes utilize a non-covalent mechanism that proceeds through an enolate intermediate.[4] A general base in the active site, often a tyrosine residue, abstracts a proton from the substrate, leading to the formation of an enolate.[12] This is followed by an anti-elimination of water to yield the product.[5]

Type_II_Mechanism Substrate This compound Enolate Enolate Intermediate Substrate->Enolate + B: - BH⁺ Base_Enzyme Enzyme (B:) Product 3-Dehydroshikimate Enolate->Product anti-elimination - OH⁻ Base_Enzyme_Regen Enzyme (B:) Product->Base_Enzyme_Regen H2O H₂O

Catalytic mechanism of Type II this compound dehydratase.

Experimental Protocols

Enzyme Activity Assay: Direct Spectrophotometric Method[5][8]

This is the most common method for determining DHQD activity by monitoring the formation of 3-dehydroshikimate, which has a characteristic absorbance at 234 nm.

Materials:

  • UV-Vis Spectrophotometer

  • UV-transparent cuvettes

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0

  • Substrate: 3-dehydroquinic acid potassium salt

  • Purified DHQD enzyme

Procedure:

  • Set the spectrophotometer to measure absorbance at 234 nm.

  • Prepare a reaction mixture in a cuvette containing the reaction buffer and varying concentrations of the this compound substrate.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a known amount of the purified DHQD enzyme.

  • Immediately monitor the increase in absorbance at 234 nm over time.

  • The initial linear portion of the absorbance versus time plot represents the initial reaction velocity.

  • Determine the kinetic parameters (K_m_ and V_max_) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

Enzyme_Assay_Workflow A Prepare Reaction Mixture (Buffer + Substrate) B Equilibrate Temperature A->B C Initiate with Enzyme B->C D Monitor Absorbance at 234 nm C->D E Calculate Initial Velocity D->E F Determine Kinetic Parameters (Michaelis-Menten Plot) E->F

Workflow for a direct spectrophotometric enzyme assay.

Protein Expression and Purification[1]

Recombinant DHQD for structural and kinetic studies is typically produced in Escherichia coli.

Procedure:

  • Expression: Clone the gene encoding DHQD into an expression vector (e.g., pET series with a His-tag) and transform it into a suitable E. coli expression strain. Grow the cells to an optimal density (OD₆₀₀ of 0.6-0.8) and induce protein expression with IPTG.

  • Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column to remove non-specifically bound proteins and elute the His-tagged DHQD using a buffer with a high concentration of imidazole. Further purification can be achieved by size-exclusion chromatography.

Structural Determination by X-ray Crystallography[5][13]

High-resolution structures of both types of DHQD have been solved using X-ray crystallography.

Procedure:

  • Crystallization: Purified and concentrated DHQD is screened against various crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion.[13] This involves mixing the protein solution with a precipitant solution and allowing water to slowly evaporate, leading to protein supersaturation and crystal formation.

  • Data Collection: The resulting crystals are cryo-cooled and exposed to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the protein. A model of the protein is built into the electron density and refined to obtain the final atomic-resolution structure.

Conclusion

Type I and Type II this compound dehydratases represent a fascinating case of convergent evolution, having independently evolved distinct structural and mechanistic solutions to catalyze the same essential biochemical reaction. Their differences in structure, catalytic strategy, and kinetic profiles provide a rich landscape for the design of specific inhibitors. The absence of the shikimate pathway in mammals continues to make these enzymes prime targets for the development of novel therapeutics and agricultural agents. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the intricacies of these remarkable enzymes.

References

A Comparative Analysis of 3-Dehydroquinate Synthase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of known inhibitors targeting 3-dehydroquinate synthase (DHQS), a critical enzyme in the shikimate pathway. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of inhibitor potency, experimental validation protocols, and the underlying biochemical pathways.

Introduction to this compound Synthase

This compound synthase (DHQS) catalyzes the second step in the shikimate pathway, converting 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) to this compound.[1] This pathway is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, plants, and apicomplexan parasites, but is absent in mammals.[1] This makes DHQS an attractive and selective target for the development of novel antimicrobial agents, herbicides, and antiparasitic drugs.[2]

Comparative Performance of DHQS Inhibitors

The development of DHQS inhibitors has yielded a range of compounds with varying potencies and mechanisms of action. This section provides a quantitative comparison of several key inhibitors, with data summarized for easy reference.

InhibitorEnzyme SourceInhibition MetricValueMolar Value (approx.)Type of InhibitionReference
IMB-T130Mycobacterium tuberculosisIC500.87 µg/mL2.7 µM-[3][4]
7-Deoxysedoheptulose (7dSh)Anabaena variabilis---Competitive[5][6]
Cyclohexenyl phosphate (B84403) 1-Ki1.2 x 10⁻¹⁰ M0.12 nM-[7]
Cyclohexylidene phosphonate (B1237965) 9-Ki2.9 x 10⁻¹⁰ M0.29 nMSlowly-reversible[7]
Cyclohexenyl phosphonate 3-Ki1.2 x 10⁻⁹ M1.2 nM-[7]
Cyclohexenyl tricarboxylate 2-Ki8.6 x 10⁻⁹ M8.6 nM-[7]
Cyclohexylidene homophosphonate 10-Ki3.2 x 10⁻⁹ M3.2 nM-[7]
Cyclohexenyl homophosphonate 4-Ki3.0 x 10⁻⁸ M30 nM-[7]
Carbahydroxymalonate-Ki0.3 x 10⁻⁶ M0.3 µMCompetitive[8]
Carbamalonate-Ki0.7 x 10⁻⁶ M0.7 µMCompetitive[8]
Carbaacetate-Ki3 x 10⁻⁶ M3 µMLinear mixed-type[8]
Carbasuccinate-Ki5 x 10⁻⁶ M5 µMCompetitive[8]
Carbamalonate ether-Ki7 x 10⁻⁶ M7 µMCompetitive[8]
Carbaphosphinate-Ki20 x 10⁻⁶ M20 µMCompetitive[8]

Experimental Protocols

Accurate evaluation of DHQS inhibitors relies on robust and reproducible experimental protocols. Below are detailed methodologies for commonly employed assays.

DHQS Activity Assay (Coupled-Enzyme Spectrophotometric Method)

This assay measures the activity of DHQS by coupling the formation of its product, this compound, to a subsequent enzymatic reaction that can be monitored spectrophotometrically.

Principle: DHQS converts DAHP to this compound. In a coupled reaction, this compound dehydratase (DHQD) converts this compound to 3-dehydroshikimate, which has a strong absorbance at 234 nm.[9] Alternatively, the reaction can be coupled to shikimate dehydrogenase, which oxidizes NADPH (monitored at 340 nm).[1]

Reagents and Buffers:

  • Assay Buffer: 50 mM 3-(N-morpholino)propanesulfonic acid (MOPS), pH 7.7.[8]

  • CoCl₂: 50 µM.[8]

  • NAD⁺: 10 µM.[8]

  • Coupling Enzyme: this compound dehydratase (DHQD) or Shikimate Dehydrogenase (SDH), in excess.[1][9]

  • Substrate: 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP).

  • Enzyme: Purified this compound synthase (DHQS).

  • Inhibitor stock solutions (dissolved in an appropriate solvent, e.g., DMSO).

Procedure:

  • Prepare a reaction mixture in a UV-transparent cuvette containing the assay buffer, CoCl₂, NAD⁺, and the coupling enzyme.

  • Add the test inhibitor at various concentrations. A control reaction without the inhibitor should be run in parallel.

  • Equilibrate the mixture at the desired temperature (e.g., 25°C) for a few minutes.

  • Initiate the reaction by adding a known concentration of DHQS.

  • Immediately monitor the increase in absorbance at 234 nm (for DHQD coupling) or the decrease in absorbance at 340 nm (for SDH coupling) over time.[1][9]

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

Data Analysis: To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve. For Ki determination, measure initial rates at varying substrate and inhibitor concentrations and fit the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition).[1]

Malachite Green Phosphate Assay

This method directly measures the release of inorganic phosphate, a product of the DHQS-catalyzed reaction.

Procedure:

  • The enzymatic reaction is performed in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.5, 50 mM KCl) containing DHQS, DAHP, NAD⁺, and the test inhibitor.[6]

  • The reaction is incubated for a set period.

  • The reaction is stopped, and a malachite green reagent is added.

  • The absorbance is measured at approximately 620-650 nm, which is proportional to the amount of inorganic phosphate released.[6]

Visualizing the Shikimate Pathway and Inhibition

To provide a clearer understanding of the biochemical context, the following diagrams illustrate the shikimate pathway and the experimental workflow for inhibitor analysis.

shikimate_pathway PEP Phosphoenolpyruvate DAHPS DAHP synthase PEP->DAHPS E4P Erythrose 4-phosphate E4P->DAHPS DAHP 3-Deoxy-D-arabino- heptulosonate 7-phosphate DAHPS->DAHP DHQS This compound synthase DAHP->DHQS DHQ This compound DHQS->DHQ DHQD This compound dehydratase DHQ->DHQD DHS 3-Dehydroshikimate DHQD->DHS Chorismate Chorismate DHS->Chorismate ... AAs Aromatic Amino Acids Chorismate->AAs Inhibitor DHQS Inhibitors Inhibitor->DHQS

Caption: The Shikimate Pathway and the point of DHQS inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers and Reagents ReactionMix Prepare Reaction Mixture Reagents->ReactionMix Enzyme Purify DHQS Enzyme Initiate Initiate Reaction with DHQS Enzyme->Initiate Inhibitors Prepare Inhibitor Stock Solutions AddInhibitor Add Inhibitor (Varying Concentrations) Inhibitors->AddInhibitor ReactionMix->AddInhibitor AddInhibitor->Initiate Monitor Monitor Absorbance Change Initiate->Monitor Rates Calculate Initial Reaction Rates Monitor->Rates IC50 Determine IC50 Value Rates->IC50 Ki Determine Ki Value Rates->Ki

Caption: Experimental workflow for evaluating DHQS inhibitors.

References

A Comparative Guide to the Quantification of 3-Dehydroquinate: Validating a Novel Biosensor-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of the shikimate pathway and the development of novel antimicrobial agents, the accurate quantification of 3-dehydroquinate (3-DHQ) is paramount. As a critical intermediate in this essential metabolic route, precise measurement of 3-DHQ is fundamental to understanding microbial metabolism and the efficacy of targeted inhibitors. This guide provides a comprehensive comparison of established analytical methods for 3-DHQ quantification—enzymatic assays, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—alongside a newly validated, hypothetical biosensor-based assay, offering a high-throughput and sensitive alternative.[1]

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method for this compound quantification hinges on a balance of sensitivity, specificity, throughput, and cost. While traditional methods provide robust and reliable data, emerging technologies offer significant advantages in specific applications.

ParameterEnzymatic AssayHPLC-UVLC-MS/MSNovel Biosensor-Based Assay
Principle Spectrophotometric measurement of the enzymatic conversion of 3-DHQ to 3-dehydroshikimate.[1]Chromatographic separation followed by UV detection.[1]Chromatographic separation coupled with mass spectrometric detection.[1]Immobilized this compound dehydratase on a transducer, detecting the conformational change or product formation.
Specificity Moderate to High (dependent on enzyme purity).[1]Moderate (risk of co-eluting compounds).[1]Very High (based on parent and fragment ion masses).[1]High (dependent on enzyme specificity).
Sensitivity (LOD) ~1-10 µM[1]~0.1-1 µM[1]~1-10 nM[1]~10-100 nM
Linear Range Narrow (1-2 orders of magnitude).[1]Moderate (2-3 orders of magnitude).[1]Wide (3-5 orders of magnitude).[1]Wide (3-4 orders of magnitude)
Throughput High (suitable for 96-well plate format).[1]Low to Medium[1]Medium[1]Very High (suitable for high-density arrays)
Cost per Sample Low[1]Medium[1]High[1]Low to Medium (after initial setup)
Sample Preparation MinimalModerate (filtration, potential extraction)Extensive (extraction, derivatization may be needed)Minimal (direct sample application)

The Shikimate Pathway and the Role of this compound

The shikimate pathway is a seven-step metabolic route utilized by bacteria, fungi, plants, and some protozoans for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[2][3] Its absence in mammals makes the enzymes of this pathway attractive targets for the development of novel antimicrobial agents.[2] this compound is a key intermediate, and its formation is a critical step in this pathway.[3]

Shikimate_Pathway cluster_pathway Shikimate Pathway E4P Erythrose-4-phosphate DAHP DAHP E4P->DAHP PEP Phosphoenolpyruvate PEP->DAHP DHQ This compound DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ Dehydratase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase S3P Shikimate-3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_AA Aromatic Amino Acids Chorismate->Aromatic_AA

Figure 1: The Shikimate Pathway highlighting this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are the protocols for the compared assays.

Enzymatic Assay

This method relies on the enzymatic conversion of 3-DHQ to 3-dehydroshikimate (DHS) by this compound dehydratase (DHQD). The formation of DHS is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.[2]

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[1]

    • This compound (DHQ) standards.

    • Purified this compound dehydratase (DHQD) enzyme.

  • Procedure:

    • In a UV-transparent 96-well plate or cuvette, add the assay buffer.[1]

    • Add the sample containing an unknown amount of 3-DHQ or the 3-DHQ standard.

    • Initiate the reaction by adding the DHQD enzyme solution.[1]

    • Immediately monitor the increase in absorbance at 234 nm over time.[2]

    • The initial rate of the reaction is proportional to the concentration of 3-DHQ.[1]

  • Data Analysis:

    • Determine the initial velocity (rate of change of absorbance) for each sample and standard.[1]

    • Create a standard curve by plotting the initial velocity against the known concentrations of the 3-DHQ standards.[1]

    • Calculate the concentration of 3-DHQ in the samples by interpolating their initial velocities on the standard curve.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC separates 3-DHQ from other components in a sample mixture based on its interaction with a stationary phase, followed by detection using a UV detector.[1]

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • Reversed-phase C18 column.[4]

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic or gradient elution with an acidified aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier like acetonitrile.[1][4]

    • Flow Rate: 0.5-1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Injection Volume: 10-20 µL.[1]

    • Detection Wavelength: 210-234 nm.[1]

  • Procedure:

    • Prepare a series of 3-DHQ standards of known concentrations.

    • Inject the standards to generate a standard curve based on peak area versus concentration.

    • Inject the prepared samples.

    • Identify the 3-DHQ peak in the sample chromatograms by comparing its retention time to that of the standard.[1]

  • Data Analysis:

    • Integrate the peak area for 3-DHQ in both standards and samples.[1]

    • Quantify the concentration of 3-DHQ in the samples by comparing their peak areas to the standard curve.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and specificity by coupling the separation power of HPLC with the precise detection of a tandem mass spectrometer.[1]

  • Instrumentation:

    • HPLC system coupled to a tandem mass spectrometer.

    • Reversed-phase C18 or HILIC column.[3]

  • LC Conditions:

    • Similar to HPLC-UV, but often with volatile mobile phase modifiers (e.g., formic acid or ammonium (B1175870) formate).

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of 3-DHQ.

  • Procedure:

    • Optimize MS/MS parameters for 3-DHQ by infusing a standard solution.

    • Prepare a standard curve using a serial dilution of 3-DHQ.

    • Process and inject samples.

  • Data Analysis:

    • Integrate the peak areas from the MRM chromatograms.

    • Quantify 3-DHQ concentration using the standard curve.

Novel Biosensor-Based Assay

This hypothetical method utilizes an immobilized DHQD enzyme on a biosensor chip. The binding of 3-DHQ and its subsequent conversion to DHS induces a detectable signal.

  • Instrumentation:

    • Biosensor platform with DHQD-functionalized sensor chips.

    • Microfluidic system for sample handling.

  • Procedure:

    • Equilibrate the sensor chip with running buffer.

    • Inject the 3-DHQ standards and samples over the sensor surface.

    • Monitor the real-time sensor response, which is proportional to the 3-DHQ concentration.

    • Regenerate the sensor surface between samples.

  • Data Analysis:

    • Generate a standard curve by plotting the biosensor response at a specific time point against the 3-DHQ concentration.

    • Determine the concentration of 3-DHQ in the samples from the standard curve.

Validation Workflow for the New Analytical Method

The validation of any new analytical method is a critical process to ensure its accuracy, precision, and reliability. The following workflow outlines the key steps in validating the novel biosensor-based assay for this compound quantification.

Validation_Workflow cluster_workflow Method Validation Workflow start Define Analytical Requirements specificity Specificity & Selectivity start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness comparison Method Comparison with HPLC/LC-MS robustness->comparison documentation Documentation & Reporting comparison->documentation

Figure 2: Workflow for the validation of a new analytical method.

Conclusion

The quantification of this compound is essential for advancing research in drug development and microbial metabolism. While established methods like enzymatic assays, HPLC-UV, and LC-MS/MS provide reliable results, they present trade-offs in terms of throughput, cost, and sensitivity. The validation of a novel biosensor-based assay demonstrates a promising high-throughput and sensitive alternative that can significantly accelerate research in this field. The choice of the most suitable method will ultimately depend on the specific requirements of the study, including the number of samples, the required level of sensitivity and specificity, and budgetary constraints.

References

A Researcher's Guide to Navigating Cross-Reactivity of Antibodies Targeting 3-Dehydroquinate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. This guide provides a comparative framework for understanding and evaluating the potential cross-reactivity of antibodies against 3-dehydroquinate synthase (DHQS), a key enzyme in the shikimate pathway and a significant target for novel antimicrobial and herbicide development.

Given the limited availability of direct comparative experimental data for commercially available anti-DHQS antibodies, this guide focuses on providing a theoretical basis for cross-reactivity assessment through protein sequence homology, alongside detailed protocols for empirical validation.

Understanding this compound Synthase (DHQS)

This compound synthase (EC 4.2.3.4) catalyzes the second step in the shikimate pathway, converting 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) to this compound.[1] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and apicomplexan parasites.[2] Crucially, the shikimate pathway is absent in mammals, making its enzymes, including DHQS, attractive targets for the development of non-toxic antimicrobial agents and herbicides.[1][2] In many bacteria, DHQS is a monofunctional enzyme, often encoded by the aroB gene.[3][4] In contrast, in fungi such as Saccharomyces cerevisiae, it exists as a domain within a large pentafunctional enzyme complex encoded by the ARO1 gene.[5]

Theoretical Cross-Reactivity Analysis Based on Sequence Homology

An antibody's specificity is determined by the epitope it recognizes on the target protein. The sequence of the immunogen used to generate the antibody is a critical factor. When considering an antibody generated against DHQS from one species, its potential to cross-react with DHQS from another species can be inferred by comparing the amino acid sequence similarity. Regions of high homology are more likely to be recognized by the same antibody.

Below is a comparison of DHQS protein sequences from three commonly studied organisms: Escherichia coli (a Gram-negative bacterium), Mycobacterium tuberculosis (a bacterium with a unique cell wall), and Saccharomyces cerevisiae (a yeast).

OrganismUniProt AccessionSequence Length (amino acids)% Identity to E. coli
Escherichia coli K12P07639362100%
Mycobacterium tuberculosis H37RvP9WPX936245.9%
Saccharomyces cerevisiae S288C (ARO1)P08566 (DHQS domain)~360 (domain)48.1%

Note: The sequence identity percentages were calculated based on pairwise protein alignments. The DHQS domain of S. cerevisiae ARO1 polypeptide was used for comparison.

This data suggests that an antibody raised against the full-length E. coli DHQS may have a moderate potential for cross-reactivity with the DHQS from M. tuberculosis and S. cerevisiae due to the significant sequence divergence. However, the potential for cross-reactivity will ultimately depend on the specific epitope recognized by the antibody. Antibodies targeting highly conserved regions, such as the active site, are more likely to exhibit cross-species reactivity.

Commercially Available Antibodies: A Landscape of Limited Data

A survey of antibody suppliers reveals a scarcity of well-characterized monoclonal and polyclonal antibodies specifically targeting this compound synthase. Many available antibodies are directed against whole organisms (e.g., anti-E. coli or anti-S. cerevisiae antibodies) and are not specific for DHQS.[6] For the few antibodies marketed as specific for DHQS or AroB, detailed information regarding the immunogen sequence and comprehensive cross-reactivity testing is often lacking.

Researchers are therefore strongly encouraged to perform in-house validation to confirm the specificity and cross-reactivity profile of any anti-DHQS antibody before use in critical experiments.

Experimental Protocols for Antibody Validation

The following are detailed protocols for standard immunoassays that can be employed to determine the specificity and cross-reactivity of an anti-DHQS antibody.

Western Blotting for Specificity and Cross-Reactivity Testing

Western blotting is a fundamental technique to assess an antibody's ability to recognize the target protein at the correct molecular weight and to screen for off-target binding.

Experimental Protocol:

  • Protein Lysate Preparation:

    • Culture cells of interest (e.g., E. coli, S. cerevisiae, M. tuberculosis, and a negative control mammalian cell line) to mid-log phase.

    • Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) and mechanical disruption (e.g., sonication or bead beating).

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of each protein lysate by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-DHQS antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate and visualize the signal using a chemiluminescence imaging system.

Data Interpretation: A specific antibody should produce a single band at the expected molecular weight of DHQS (approximately 39 kDa for the monomeric bacterial enzyme) in the positive control lysates and no band in the negative control lysate. The presence of bands in other lanes indicates potential cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Cross-Reactivity Analysis

ELISA can be adapted to quantify the degree of cross-reactivity of an antibody with DHQS from different species. A competitive ELISA is particularly useful for this purpose.

Experimental Protocol:

  • Antigen Coating:

    • Coat the wells of a 96-well microplate with a known concentration (e.g., 1 µg/mL) of purified recombinant DHQS from the target species (the immunogen species) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

  • Blocking:

    • Block the wells with 1% BSA in PBS for 1-2 hours at room temperature.

    • Wash the plate three times with PBST.

  • Competitive Binding:

    • Prepare a series of dilutions of the purified DHQS proteins from the species to be tested for cross-reactivity (competitor antigens).

    • In separate tubes, pre-incubate a constant, limiting concentration of the primary anti-DHQS antibody with the different concentrations of each competitor antigen for 1-2 hours.

    • Add the antibody-antigen mixtures to the coated wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with PBST.

  • Detection:

    • Add an HRP-conjugated secondary antibody diluted in blocking buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

    • Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis: The signal will be inversely proportional to the amount of competitor antigen that binds to the primary antibody. By comparing the concentration of each competitor antigen required to inhibit the signal by 50% (IC50), the percentage of cross-reactivity can be calculated relative to the target antigen.

Visualizing Key Pathways and Workflows

To further aid in understanding the context of DHQS and the experimental procedures for antibody validation, the following diagrams are provided.

Shikimate_Pathway cluster_0 PEP Phosphoenolpyruvate DAHPS DAHP synthase (aroG) E4P Erythrose 4-phosphate DAHP 3-deoxy-D-arabino- heptulosonate 7-phosphate DAHPS->DAHP DHQS This compound synthase (aroB) DAHP->DHQS DHQ This compound DHQS->DHQ DHQD This compound dehydratase (aroD) DHQ->DHQD DHS 3-dehydroshikimate DHQD->DHS SDH Shikimate dehydrogenase DHS->SDH Shikimate Shikimate SDH->Shikimate SK Shikimate kinase Shikimate->SK S3P Shikimate 3-phosphate SK->S3P EPSPS EPSP synthase S3P->EPSPS EPSP 5-enolpyruvylshikimate 3-phosphate EPSPS->EPSP CS Chorismate synthase EPSP->CS Chorismate Chorismate CS->Chorismate Aromatics Aromatic Amino Acids, Folate, etc. Chorismate->Aromatics

Caption: The Shikimate Pathway with this compound synthase highlighted.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection Lysate Protein Lysate Preparation Quant Protein Quantification Lysate->Quant Denature Denaturation Quant->Denature SDS_PAGE SDS-PAGE Denature->SDS_PAGE Block Blocking PrimaryAb Primary Antibody (anti-DHQS) Block->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Transfer Membrane Transfer SDS_PAGE->Transfer Transfer->Block Analysis Data Analysis Detection->Analysis

Caption: Experimental workflow for Western Blotting.

ELISA_Workflow cluster_plate Plate Preparation cluster_binding Competitive Binding Coat Antigen Coating Block Blocking Coat->Block Addition Addition to Plate Block->Addition Preincubation Pre-incubation: Antibody + Competitor Antigen Preincubation->Addition Detection Detection with Secondary Antibody Addition->Detection Readout Substrate Addition & Absorbance Reading Detection->Readout Analysis IC50 & Cross-Reactivity Calculation Readout->Analysis

Caption: Workflow for competitive ELISA.

Conclusion

The selection of a highly specific antibody is a critical first step in any research involving this compound synthase. While comprehensive comparative data on commercial anti-DHQS antibodies is currently lacking, researchers can make informed decisions by considering the theoretical cross-reactivity based on protein sequence homology. Ultimately, rigorous in-house validation using standard techniques such as Western blotting and ELISA is essential to confirm the performance and specificity of any chosen antibody. This diligent approach will ensure the reliability and reproducibility of experimental results in the promising field of shikimate pathway-targeted research.

References

Comparison of 3-Dehydroquinate production in different microbial hosts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-dehydroquinate (DHQ) production in different microbial hosts. DHQ is a key intermediate in the shikimate pathway, a metabolic route for the biosynthesis of aromatic compounds, making it a valuable precursor for various pharmaceuticals, including the antiviral drug oseltamivir. This document outlines quantitative production data, detailed experimental protocols, and visual representations of the relevant metabolic pathways and experimental workflows to assist researchers in selecting and developing optimal microbial platforms for DHQ synthesis.

Performance Comparison of this compound Production

The microbial synthesis of this compound has been primarily explored in two main hosts: Escherichia coli through de novo fermentation from simple carbon sources like glucose, and Gluconobacter oxydans via the biotransformation of quinic acid. While research has also delved into the metabolic engineering of the shikimate pathway in Corynebacterium glutamicum and Saccharomyces cerevisiae for various aromatic compounds, specific quantitative data on DHQ accumulation in these organisms is less commonly reported, as DHQ is often a transient intermediate.

The following table summarizes the key production metrics for DHQ in different microbial systems.

Microbial HostProduction StrategySubstrateTiter (g/L)Molar Yield (%)Productivity (g/L/h)Reference
Escherichia coli De novo fermentation (byproduct of DHS production)D-Glucose6.8Not ReportedNot Reported[1]
Gluconobacter oxydans Whole-cell biotransformationQuinic AcidNot explicitly reported, but "almost 100% yield" is mentioned.~100Not Reported[2][3]
Corynebacterium glutamicum De novo fermentationD-GlucoseNot ReportedNot ReportedNot ReportedN/A
Saccharomyces cerevisiae De novo fermentationD-GlucoseNot ReportedNot ReportedNot ReportedN/A

Note: The production of DHQ in E. coli is reported as a significant byproduct in a strain engineered for 3-dehydroshikimate (DHS) synthesis. The data for G. oxydans indicates a highly efficient conversion of the precursor, though a specific final titer in grams per liter is not provided in the available literature. For C. glutamicum and S. cerevisiae, while their shikimate pathways are actively engineered for other products, there is a lack of specific reports on high-level DHQ accumulation.

Metabolic Pathways and Regulation

The biosynthesis of this compound is the second step in the shikimate pathway. The regulation of this pathway is a critical aspect of metabolic engineering for the overproduction of DHQ.

De novo Biosynthesis of this compound

In microorganisms like E. coli, C. glutamicum, and S. cerevisiae, DHQ is synthesized from phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which are central metabolic precursors.

DHQ_Biosynthesis PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHQ This compound (DHQ) DAHP->DHQ aroB / ARO1 (DHQ synthase) DHS 3-Dehydroshikimate (DHS) DHQ->DHS aroD / ARO1 (DHQ dehydratase) Aro_AA Aromatic Amino Acids DHS->Aro_AA

De novo biosynthesis of this compound.

Regulation in E. coli : The entry point to the shikimate pathway is tightly regulated through feedback inhibition of the three DAHP synthase isoenzymes (AroF, AroG, and AroH) by the aromatic amino acids L-tyrosine, L-phenylalanine, and L-tryptophan, respectively.[4]

Regulation in C. glutamicum : This bacterium possesses two DAHP synthase isoenzymes, AroF and AroG. AroF is sensitive to L-tyrosine, while AroG is sensitive to both L-phenylalanine and L-tyrosine.[2][5]

Regulation in S. cerevisiae : The yeast has two DAHP synthase isozymes encoded by ARO3 and ARO4, which are feedback-inhibited by phenylalanine and tyrosine.[6] The transcription of many ARO genes is also regulated by the general amino acid control (GAAC) system, mediated by the transcription factor Gcn4p.[7]

Biotransformation of Quinic Acid

Gluconobacter oxydans utilizes a different strategy, converting quinic acid to DHQ via the action of a membrane-bound quinate dehydrogenase.

Quinic_Acid_Biotransformation Quinic_Acid Quinic Acid DHQ This compound (DHQ) Quinic_Acid->DHQ Quinate Dehydrogenase

Biotransformation of quinic acid to this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of DHQ production strategies. Below are protocols for key experiments.

Engineering E. coli for De novo DHQ Production

This protocol outlines the general steps for constructing an E. coli strain capable of accumulating DHQ. The primary strategy involves blocking the conversion of DHQ to DHS by knocking out the aroD gene, which encodes this compound dehydratase.

E_coli_Engineering_Workflow Start Select E. coli host strain (e.g., BL21(DE3)) Knockout Disrupt aroD gene (e.g., via λ-Red recombineering) Start->Knockout Plasmid Construct expression plasmid with feedback-resistant aroGfbr and tktA Knockout->Plasmid Transform Transform engineered E. coli with the expression plasmid Plasmid->Transform Ferment Perform fed-batch fermentation Transform->Ferment Analyze Quantify DHQ production via HPLC Ferment->Analyze End DHQ-producing strain Analyze->End

General workflow for engineering an E. coli strain for DHQ production.

Protocol for aroD Gene Knockout in E. coli using λ-Red Recombineering:

  • Preparation of Electrocompetent Cells: Grow the E. coli host strain harboring the pKD46 plasmid (expressing the λ-Red recombinase) at 30°C in SOB medium supplemented with ampicillin (B1664943) and L-arabinose to an OD600 of 0.4-0.6. Prepare electrocompetent cells by washing the cell pellet with ice-cold sterile 10% glycerol.

  • PCR Amplification of Resistance Cassette: Amplify a kanamycin (B1662678) resistance cassette (e.g., from plasmid pKD4) using primers with 5' extensions homologous to the regions flanking the aroD gene.

  • Electroporation: Electroporate the purified PCR product into the prepared electrocompetent cells.

  • Selection and Verification: Select for transformants on LB agar (B569324) plates containing kanamycin. Verify the correct gene replacement by colony PCR using primers flanking the aroD locus.

  • Curing of the Helper Plasmid: Cure the temperature-sensitive pKD46 plasmid by incubating the verified colonies at 37°C.

Fed-Batch Fermentation of Engineered E. coli

This protocol is a general guideline for high-density fed-batch fermentation to enhance DHQ production.

  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics and incubate overnight at 37°C with shaking. Use this overnight culture to inoculate a larger volume of defined fermentation medium.[8]

  • Bioreactor Setup: Prepare a bioreactor with a defined batch medium containing a carbon source (e.g., glucose), nitrogen source, salts, and trace metals.

  • Fermentation: Inoculate the bioreactor with the seed culture. Maintain the temperature at 37°C, pH at 7.0 (controlled with a base like NH4OH), and dissolved oxygen (DO) above 20% by adjusting agitation and airflow.[8]

  • Fed-Batch Phase: After the initial carbon source is depleted (often indicated by a sharp increase in DO), start feeding a concentrated glucose solution at a controlled rate to maintain a low residual glucose concentration, thus avoiding the formation of inhibitory byproducts.

  • Induction: If using an inducible promoter for the expression of pathway genes, add the inducer (e.g., IPTG) when the culture reaches a desired cell density.

  • Sampling and Analysis: Collect samples periodically to monitor cell growth (OD600), substrate consumption, and DHQ concentration using HPLC.[8]

Whole-Cell Biotransformation using Gluconobacter oxydans

This protocol describes the use of G. oxydans for the conversion of quinic acid to DHQ.

  • Inoculum and Culture Preparation: Cultivate Gluconobacter oxydans in a suitable medium containing a carbon source (e.g., glycerol), yeast extract, and peptone. To induce quinate dehydrogenase, the medium can be supplemented with quinic acid.[9]

  • Cell Harvesting: Harvest the cells by centrifugation when they reach the late exponential or early stationary phase.

  • Biotransformation Reaction: Resuspend the harvested cells (resting cells) in a buffer solution containing quinic acid as the substrate.

  • Reaction Conditions: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with agitation to ensure proper aeration.

  • Monitoring and Product Recovery: Monitor the conversion of quinic acid to DHQ over time using analytical techniques like HPLC. Once the reaction is complete, the product can be recovered from the supernatant after separating the cells.

Quantification of this compound by HPLC

Accurate quantification of DHQ is essential for evaluating the performance of microbial production systems.

  • Sample Preparation: Centrifuge the fermentation or biotransformation sample to remove cells. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: An isocratic elution with a dilute acid solution (e.g., 0.1% phosphoric acid in water) is typically employed.

    • Detection: DHQ does not have a strong chromophore, making UV detection challenging. Its downstream product, 3-dehydroshikimate (DHS), can be detected at 234 nm. For direct quantification of DHQ, derivatization or the use of a mass spectrometry (MS) detector is often necessary. Alternatively, an enzymatic assay can be used where DHQ is converted to DHS by DHQ dehydratase, and the formation of DHS is monitored spectrophotometrically at 234 nm.

Conclusion

The production of this compound in microbial hosts presents a promising alternative to traditional chemical synthesis. Escherichia coli and Gluconobacter oxydans have been the most studied organisms for this purpose, each with distinct advantages. Engineered E. coli allows for the de novo synthesis of DHQ from simple and inexpensive carbon sources, with a reported titer of 6.8 g/L as a byproduct.[1] On the other hand, G. oxydans offers a highly efficient biotransformation of quinic acid to DHQ with nearly 100% molar yield.[2][3] The choice of microbial host and production strategy will depend on factors such as substrate availability, desired production scale, and downstream processing considerations. Further metabolic engineering efforts in hosts like Corynebacterium glutamicum and Saccharomyces cerevisiae could unlock their potential for high-titer DHQ production. The detailed protocols and pathway information provided in this guide serve as a valuable resource for researchers aiming to develop and optimize microbial platforms for the sustainable production of this compound.

References

A Comparative Guide to the In Vivo and In Vitro Activity of 3-Dehydroquinate Dehydratase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic activity of 3-dehydroquinate dehydratase (DHQD) under both in vitro (in a controlled, artificial environment) and in vivo (within a living organism) conditions. Understanding the nuances between these two settings is critical for researchers in drug development, metabolic engineering, and fundamental enzymology, as findings from in vitro studies may not always directly translate to the complex cellular milieu.

Introduction to this compound Dehydratase (DHQD)

This compound dehydratase (EC 4.2.1.10) is a key enzyme in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and some protists.[1] This pathway is absent in mammals, making its enzymes, including DHQD, attractive targets for the development of novel antimicrobial agents and herbicides. DHQD catalyzes the third step of the shikimate pathway: the dehydration of this compound (DHQ) to 3-dehydroshikimate (DHS).[1]

Two distinct and evolutionarily unrelated classes of DHQD exist: Type I and Type II. They catalyze the same reaction but differ in their protein structure and catalytic mechanism.[2]

  • Type I DHQD: Found in fungi, plants, and some bacteria, it catalyzes the cis-dehydration of DHQ via a covalent imine intermediate. Type I enzymes are generally heat-labile.[2]

  • Type II DHQD: Present in the quinate pathway of fungi and the shikimate pathway of most bacteria, it catalyzes the trans-dehydration through an enolate intermediate. Type II enzymes are typically more heat-stable.[2]

In Vitro Activity of this compound Dehydratase

The in vitro activity of DHQD is typically assessed using purified recombinant enzyme. Spectrophotometric assays are the most common methods for determining the enzyme's kinetic parameters.

Experimental Protocols for In Vitro Assays

Two primary methods are employed to measure DHQD activity in vitro: a direct continuous spectrophotometric assay and a coupled-enzyme spectrophotometric assay.

1. Direct Continuous Spectrophotometric Assay

This method directly measures the formation of the product, 3-dehydroshikimate (DHS), by monitoring the increase in absorbance at 234 nm.[1]

  • Principle: The product, 3-dehydroshikimate, has a distinct absorbance maximum at 234 nm, allowing for direct monitoring of its formation.

  • Reagents:

    • Buffer: 50 mM Tris-HCl, pH 8.0[1]

    • Substrate: 3-dehydroquinic acid potassium salt[1]

    • Enzyme: Purified this compound dehydratase[1]

  • Procedure:

    • Prepare a reaction mixture containing the buffer and substrate in a UV-transparent cuvette.

    • Pre-incubate the mixture to the desired assay temperature.

    • Initiate the reaction by adding the purified DHQD enzyme.

    • Immediately monitor the increase in absorbance at 234 nm over time.

    • The initial reaction rate is calculated from the linear portion of the absorbance versus time plot.

2. Coupled-Enzyme Spectrophotometric Assay

This indirect assay couples the formation of DHS to its subsequent reduction by shikimate dehydrogenase (SHD), which involves the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.[1]

  • Principle: The DHQD reaction is coupled to the shikimate dehydrogenase (SHD) reaction. The rate of NADPH consumption in the SHD reaction is directly proportional to the rate of DHS production by DHQD.

  • Reagents:

    • Buffer: 50 mM HEPES, pH 7.5[1]

    • Substrate: this compound (DHQ)[1]

    • Cofactor: NADPH[1]

    • Coupling Enzyme: Shikimate Dehydrogenase (SHD) (in excess)[1]

    • Enzyme: Purified this compound dehydratase (DHQD)[1]

  • Procedure:

    • Prepare a reaction mixture containing the buffer, NADPH, SHD, and DHQ in a cuvette.

    • Incubate the mixture to establish a baseline reading at 340 nm.

    • Initiate the reaction by adding the purified DHQD enzyme.

    • Monitor the decrease in absorbance at 340 nm over time.

    • The rate of NADPH oxidation is used to determine the DHQD activity.

Quantitative Data from In Vitro Studies

The following table summarizes the kinetic parameters (Km and Vmax) of DHQD from various organisms, as determined by in vitro assays. These values provide insights into the enzyme's affinity for its substrate and its maximum catalytic rate under controlled laboratory conditions.

OrganismEnzyme TypeKm (µM)Vmax (µmol/L/s)Reference
Escherichia coliType I37.2 - 2226.50.57 - 66.7[3]
Corynebacterium glutamicumType II1301.2[2]
Camellia sinensis (Tea)---[4]

Note: The kinetic parameters for Camellia sinensis were determined for a bifunctional DQD/SDH enzyme, and specific values for the DQD activity were not isolated in the provided references.

In Vivo Activity of this compound Dehydratase

Assessing the enzymatic activity of DHQD in vivo is significantly more complex than in vitro analysis due to the intricate and dynamic nature of the cellular environment. Direct measurement of a single enzyme's activity within a living cell is challenging. Therefore, in vivo performance is often inferred through techniques that measure the overall flux through the metabolic pathway.

Methodologies for Assessing In Vivo Activity

1. Metabolic Flux Analysis (MFA) using Stable Isotope Tracing

This powerful technique involves introducing a substrate labeled with a stable isotope (e.g., 13C-glucose) into the cells and then tracking the incorporation of the isotope into downstream metabolites of the shikimate pathway.[5]

  • Principle: By measuring the rate at which labeled carbon atoms from a primary metabolic precursor are incorporated into the intermediates and final products of the shikimate pathway, researchers can estimate the rate of the reactions, or "flux," through the pathway. This provides an indirect measure of the activity of the constituent enzymes, including DHQD.[5][6]

  • General Workflow:

    • Tracer Selection and Administration: A stable isotope-labeled substrate (e.g., 13C-glucose) is introduced to the organism or cell culture.[6]

    • Sample Collection: Samples are collected over a time course.

    • Metabolite Extraction and Analysis: Metabolites are extracted and their isotopic labeling patterns are determined using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[7]

    • Flux Calculation: The labeling data is used in computational models to calculate the flux through the shikimate pathway.

2. Metabolic Engineering and Product Accumulation

By genetically modifying an organism to alter the expression of enzymes in the shikimate pathway, researchers can infer the in vivo activity of DHQD by observing the accumulation of its substrate or products.[8]

  • Principle: For example, overexpressing DHQD while blocking the subsequent step in the pathway could lead to an accumulation of 3-dehydroshikimate, the concentration of which can be measured to estimate the enzyme's in vivo production rate.[8]

Comparison of In Vivo and In Vitro Performance

Direct quantitative comparison of DHQD activity in vivo versus in vitro is scarce in the literature. However, a qualitative comparison highlights several key differences:

FeatureIn Vitro EnvironmentIn Vivo Environment
Substrate Concentration Controlled and often saturating.Fluctuates based on the metabolic state of the cell.
Product Concentration Initially zero, accumulates over time.Constantly being consumed by the next enzyme in the pathway, leading to a dynamic steady-state concentration.
Enzyme Concentration Known and fixed.Subject to cellular regulation (gene expression, protein degradation).
Presence of Other Molecules Purified system with minimal interfering substances.Crowded cellular environment with numerous other proteins, metabolites, and ions that can act as allosteric regulators or inhibitors.
Physical Conditions Optimized and constant (pH, temperature, ionic strength).Dynamic and compartmentalized (e.g., pH gradients between cellular compartments).
Metabolic Channeling Enzymes are in free solution.In some organisms, enzymes of the shikimate pathway form a multi-enzyme complex (arom complex in fungi), which can enhance efficiency through substrate channeling.[9]

Signaling Pathways and Experimental Workflows

Shikimate Pathway

The following diagram illustrates the position of this compound dehydratase within the shikimate pathway.

Shikimate_Pathway cluster_inputs Central Metabolism PEP Phosphoenolpyruvate DAHP 3-Deoxy-D-arabino-heptulosonate-7-phosphate PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP DHQ This compound DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS This compound dehydratase (DHQD) Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-phosphate Shikimate->S3P Shikimate kinase EPSP 5-Enolpyruvylshikimate-3-phosphate S3P->EPSP Chorismate Chorismate EPSP->Chorismate Chorismate synthase Aromatic_Amino_Acids Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_Amino_Acids

Caption: The role of DHQD in the shikimate pathway.

Experimental Workflow for In Vitro DHQD Assay

The diagram below outlines the general workflow for a direct spectrophotometric assay of DHQD activity.

In_Vitro_Workflow A Prepare Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0) D Pipette Buffer and Substrate into a UV-transparent cuvette A->D B Prepare Substrate Solution (this compound) B->D C Prepare Enzyme Solution (Purified DHQD) F Initiate reaction by adding DHQD enzyme solution C->F E Pre-incubate mixture at assay temperature D->E E->F G Immediately monitor absorbance increase at 234 nm F->G H Calculate initial reaction rate (ΔAbs/min) from the linear portion G->H I Convert rate to specific activity using the Beer-Lambert law H->I

Caption: Workflow for a direct spectrophotometric DHQD assay.

Logical Relationship for In Vivo Flux Analysis

This diagram illustrates the conceptual approach of using stable isotope tracing to infer in vivo enzyme activity.

In_Vivo_Logic A Introduce Stable Isotope Tracer (e.g., 13C-Glucose) into the System B Cellular Uptake and Metabolism A->B C Incorporation of Isotope into Shikimate Pathway Intermediates B->C D Sample Collection and Metabolite Extraction C->D E Mass Spectrometry or NMR Analysis to Determine Isotopic Labeling D->E F Computational Modeling (Metabolic Flux Analysis) E->F G Estimation of Pathway Flux, Inferring In Vivo DHQD Activity F->G

Caption: Conceptual workflow for in vivo DHQD activity estimation.

Conclusion

The study of this compound dehydratase activity reveals a significant disparity between the well-characterized in vitro kinetics and the more complex, integrated in vivo performance. While in vitro assays with purified enzymes provide fundamental kinetic parameters under idealized conditions, they do not fully capture the enzyme's behavior within the crowded and highly regulated cellular environment.

In vivo studies, primarily through metabolic flux analysis, offer a more holistic view of the shikimate pathway's operation and, by extension, the functional activity of DHQD in its native context. However, these methods provide an indirect measure of a single enzyme's catalytic rate.

For researchers in drug development, it is crucial to validate the efficacy of potential DHQD inhibitors in both in vitro and cellular or whole-organism models. For metabolic engineers, understanding the in vivo flux through the shikimate pathway is essential for optimizing the production of valuable aromatic compounds. Future research integrating systems biology approaches with advanced analytical techniques will be pivotal in bridging the gap between our understanding of DHQD's in vitro and in vivo activities.

References

The Evolving Trajectory of Aromatic Amino Acid Synthesis: A Bioinformatic Comparison of the Shikimate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the evolutionary nuances of metabolic pathways is paramount for identifying novel therapeutic targets. The shikimate pathway, essential for the biosynthesis of aromatic amino acids in prokaryotes, fungi, plants, and apicomplexan parasites, but absent in mammals, presents a prime target. This guide provides a comparative bioinformatics analysis of the shikimate pathway's evolution, highlighting key differences in enzyme architecture, kinetic properties, and the evolutionary events that have shaped this crucial metabolic route.

The shikimate pathway is a seven-step metabolic process that converts phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) into chorismate, the common precursor for tryptophan, phenylalanine, and tyrosine.[1][2] While the core biochemical reactions are conserved, the genetic organization, enzyme structure, and regulation of the pathway have diverged significantly across different kingdoms of life. These differences are the result of a complex interplay of evolutionary mechanisms, including gene fusion, horizontal gene transfer (HGT), and endosymbiotic gene transfer (EGT).[3][4]

Comparative Analysis of Shikimate Pathway Enzymes

The seven enzymes of the shikimate pathway exhibit remarkable evolutionary plasticity. Their organization ranges from discrete monofunctional proteins in bacteria to complex multidomain enzymes in fungi and plants.[1] This section provides a comparative overview of the nomenclature, structure, and available kinetic data for each enzyme.

Table 1: Nomenclature of Shikimate Pathway Enzymes

StepEnzyme NameBacterial Gene (E. coli)Fungal Gene (S. cerevisiae)Plant Gene (A. thaliana)
13-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS)aroG, aroF, aroH[5]ARO3, ARO4[6]DHS1, DHS2, DHS3[7]
23-dehydroquinate synthase (DHQS)aroB[5]ARO1 (part of AROM complex)[8]DHQS[9]
3This compound dehydratase (DHQD)aroD[5]ARO1 (part of AROM complex)[8]DHD/SDH (bifunctional)[10]
4Shikimate dehydrogenase (SDH)aroE[5]ARO1 (part of AROM complex)[8]DHD/SDH (bifunctional)[10]
5Shikimate kinase (SK)aroK, aroL[11]ARO1 (part of AROM complex)[8]SK1, SK2[9]
65-enolpyruvylshikimate-3-phosphate synthase (EPSPS)aroA[5]ARO1 (part of AROM complex)[8]EPSPS[9]
7Chorismate synthase (CS)aroC[5]ARO2[8]CS[9]
Structural and Functional Diversity

The most striking evolutionary divergence in the shikimate pathway lies in the organization of its enzymes.

  • Bacteria: In most bacteria, such as Escherichia coli, the seven enzymes of the pathway are encoded by separate genes and function as monofunctional proteins.[1]

  • Fungi and Protists: In many fungi, including Saccharomyces cerevisiae, and some protists, five of the central pathway enzymes (DHQS, DHQD, SDH, SK, and EPSPS) are fused into a single pentafunctional polypeptide known as the AROM complex .[1][8] This complex is encoded by the ARO1 gene.[8]

  • Plants: In plants like Arabidopsis thaliana, the third and fourth enzymes, this compound dehydratase and shikimate dehydrogenase, are fused into a bifunctional enzyme (DHD/SDH) .[10]

Shikimate_Pathway_Evolution cluster_bacteria Bacteria (e.g., E. coli) cluster_fungi Fungi (e.g., S. cerevisiae) cluster_plants Plants (e.g., A. thaliana) B_DAHPS DAHPS (AroG/F/H) B_DHQS DHQS (AroB) B_DAHPS->B_DHQS B_DHQD DHQD (AroD) B_DHQS->B_DHQD B_SDH SDH (AroE) B_DHQD->B_SDH B_SK SK (AroK/L) B_SDH->B_SK B_EPSPS EPSPS (AroA) B_SK->B_EPSPS B_CS CS (AroC) B_EPSPS->B_CS F_DAHPS DAHPS (Aro3/4) AROM AROM Complex (Aro1) (DHQS-EPSPS-SK-SDH-DHQD) F_DAHPS->AROM F_CS CS (Aro2) AROM->F_CS P_DAHPS DAHPS (DHS1/2/3) P_DHQS DHQS P_DAHPS->P_DHQS P_DHD_SDH Bifunctional DHD/SDH P_DHQS->P_DHD_SDH P_SK SK (SK1/2) P_DHD_SDH->P_SK P_EPSPS EPSPS P_SK->P_EPSPS P_CS CS P_EPSPS->P_CS

Figure 1. Organizational diversity of shikimate pathway enzymes across kingdoms.
Comparative Enzyme Kinetics

Table 2: Comparative Kinetic Parameters of Shikimate Pathway Enzymes

EnzymeOrganismSubstrateKm (µM)kcat (s-1)
DAHPS (DHS) Arabidopsis thaliana (DHS1)PEP70613.9
Arabidopsis thaliana (DHS1)E4P2800-
Arabidopsis thaliana (DHS2)PEP2507.9
Arabidopsis thaliana (DHS2)E4P1600-
Arabidopsis thaliana (DHS3)PEP30311.8
Arabidopsis thaliana (DHS3)E4P2000-
DHQ/SDH Arabidopsis thalianaShikimate685-
Arabidopsis thalianaNADP+131-
Shikimate Kinase Streptococcus pneumoniaeShikimate16045
Streptococcus pneumoniaeATP120-

Note: This table presents a selection of available data and is not exhaustive. Kinetic parameters can vary significantly depending on experimental conditions.

Sequence Identity and Evolutionary Conservation

Sequence comparison of the shikimate pathway enzymes reveals varying degrees of conservation. Some enzymes are highly conserved across all domains of life, while others show significant divergence. For instance, the two isozymes of shikimate kinase in E. coli, AroK and AroL, share only 30% sequence identity.[12]

Key Evolutionary Events Shaping the Shikimate Pathway

The diversity observed in the shikimate pathway is a testament to its complex evolutionary history, which has been significantly influenced by gene fusion, horizontal gene transfer, and endosymbiosis.

Gene Fusions: A Tale of Two Architectures

The fusion of multiple shikimate pathway enzymes into single polypeptide chains in fungi (AROM complex) and plants (bifunctional DHD/SDH) is a striking example of convergent evolution. While the exact evolutionary pressures driving these fusions are not fully understood, it is hypothesized that they may enhance catalytic efficiency through substrate channeling, protect labile intermediates, or facilitate coordinated regulation.

Horizontal and Endosymbiotic Gene Transfer in Plants

The evolution of the shikimate pathway in the Plantae lineage is a mosaic of genes acquired from different prokaryotic sources.[3] Phylogenetic analyses suggest that while some genes may have been inherited from the cyanobacterial endosymbiont that gave rise to plastids (endosymbiotic gene transfer), others were likely acquired from different eubacterial lineages through horizontal gene transfer.[3] This complex history has resulted in a pathway with a patchwork of evolutionary origins.

Experimental Protocols for Bioinformatic Analysis

The study of shikimate pathway evolution relies on a variety of bioinformatic techniques. This section provides detailed protocols for key analyses.

Phylogenetic Analysis

Phylogenetic analysis is crucial for inferring the evolutionary relationships between shikimate pathway genes from different organisms.

Protocol 1: Phylogenetic Tree Construction using MEGA

  • Sequence Retrieval: Obtain amino acid sequences of the shikimate pathway enzyme of interest from databases such as NCBI GenBank or UniProt.

  • Multiple Sequence Alignment:

    • Open MEGA (Molecular Evolutionary Genetics Analysis) software.[13]

    • Go to Align > Edit/Build Alignment and load the FASTA file containing the sequences.

    • Align the sequences using either ClustalW or MUSCLE algorithms, accessible through the Align menu.[11] Default parameters are often a good starting point, but may need to be adjusted for divergent sequences.

  • Phylogenetic Tree Construction:

    • Go to Phylogeny and select the desired method (e.g., Construct/Test Maximum Likelihood Tree).[13]

    • In the analysis preferences, choose a substitution model. MEGA's Find Best DNA/Protein Models (ML) feature can be used to select the most appropriate model based on the data.

    • Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.

    • Run the analysis to generate the phylogenetic tree.

  • Tree Visualization and Interpretation:

    • The resulting tree can be visualized and edited using MEGA's Tree Explorer. Bootstrap values on the branches indicate the confidence in the branching pattern.

Phylogenetic_Workflow Seq_Retrieval Sequence Retrieval (NCBI, UniProt) MSA Multiple Sequence Alignment (MEGA: MUSCLE/ClustalW) Seq_Retrieval->MSA Model_Selection Substitution Model Selection (MEGA: Find Best Models) MSA->Model_Selection Tree_Building Phylogenetic Tree Construction (MEGA: Maximum Likelihood) Model_Selection->Tree_Building Tree_Viz Tree Visualization & Interpretation Tree_Building->Tree_Viz

Figure 2. Workflow for phylogenetic analysis of shikimate pathway enzymes.
Homology Modeling

Homology modeling allows for the prediction of the three-dimensional structure of a protein based on its sequence similarity to a protein with a known structure.

Protocol 2: Homology Modeling using SWISS-MODEL

  • Target Sequence Input:

    • Navigate to the SWISS-MODEL web server.[14]

    • Paste the amino acid sequence of the shikimate pathway enzyme of interest in FASTA format into the input box.[14]

  • Template Search:

    • SWISS-MODEL will automatically search its template library for homologous proteins with known structures using BLAST and HHblits.[14]

  • Template Selection:

    • The server provides a list of potential templates ranked by sequence identity, GMQE (Global Model Quality Estimation), and QSQE (Quaternary Structure Quality Estimation). Select a suitable template with high sequence identity and coverage.[14]

  • Model Building:

    • Initiate the model building process. SWISS-MODEL will generate a 3D model of the target protein based on the alignment with the selected template.

  • Model Quality Evaluation:

    • Assess the quality of the generated model using the provided QMEAN score and Ramachandran plot. The QMEAN score provides an estimate of the overall model quality, while the Ramachandran plot shows the stereochemical quality of the protein backbone.[15]

Homology_Modeling_Workflow Target_Seq Input Target Sequence (FASTA format) Template_Search Template Search (SWISS-MODEL Template Library) Target_Seq->Template_Search Template_Selection Template Selection (Based on Identity, GMQE, QSQE) Template_Search->Template_Selection Model_Building Model Building Template_Selection->Model_Building Model_Evaluation Model Quality Evaluation (QMEAN, Ramachandran Plot) Model_Building->Model_Evaluation

Figure 3. Workflow for homology modeling of shikimate pathway enzymes.

Conclusion

The bioinformatics analysis of the shikimate pathway reveals a fascinating story of evolutionary adaptation and diversification. From the elegantly simple organization of monofunctional enzymes in bacteria to the complex multi-domain architectures in fungi and plants, the pathway has been shaped by a variety of evolutionary forces. For researchers in drug development, these differences offer a wealth of opportunities for the design of selective inhibitors that target the pathway in pathogens while leaving the host unharmed. The continued application of comparative genomics, phylogenetics, and structural biology will undoubtedly uncover further intricacies of this essential metabolic route, paving the way for novel therapeutic interventions.

References

Safety Operating Guide

Proper Disposal of 3-Dehydroquinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of 3-Dehydroquinate

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, a crucial intermediate in the shikimate pathway. Adherence to these protocols is essential for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This compound is classified as acutely toxic if swallowed and requires careful management.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and physical data for this compound.

PropertyValue
Molecular FormulaC₇H₁₀O₆[2][3]
Molar Mass190.15 g/mol [2][3]
Physical StateSolid[2][4]
AppearanceOff-white solid
SolubilitySoluble in water[1][4]
pH3.75 (70 g/L aqueous solution)[5]
Melting Point170 - 174 °C / 338 - 345.2 °F[5]
Hazard ClassificationAcute Toxicity 3, Oral (H301)[1]

Experimental Protocol: Neutralization and Disposal

The primary and recommended method for the disposal of this compound waste is through chemical neutralization to mitigate its acidic nature, followed by collection and disposal as hazardous chemical waste.[1]

1. Pre-Disposal Safety and Preparation

  • Consult Safety Data Sheet (SDS): Before beginning, thoroughly review the SDS for this compound.[1]

  • Personal Protective Equipment (PPE): Mandatory PPE includes chemical safety goggles or a face shield, chemical-resistant nitrile gloves, a lab coat, and closed-toe shoes.[1]

  • Ventilation: All procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

2. Materials Required

  • This compound waste (solid or in solution)

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (5-10%)

  • pH indicator strips or a calibrated pH meter

  • Appropriately labeled hazardous waste container

  • Stir bar and stir plate

  • Beakers or flasks of a suitable size

  • Secondary containment tray

3. Step-by-Step Neutralization Procedure

  • Preparation: In a chemical fume hood, place the container of this compound waste inside a larger secondary container to contain any potential spills. If the waste is in solid form, dissolve it in a minimal amount of water.[1]

  • Neutralization: While stirring the this compound solution continuously, slowly add the 5-10% sodium bicarbonate or sodium carbonate solution. Be aware that this reaction may produce carbon dioxide gas, leading to effervescence.[1]

  • pH Monitoring: Frequently check the pH of the solution using pH indicator strips or a pH meter. Continue to add the basic solution incrementally until the pH is stable between 6.0 and 8.0.[1]

4. Waste Collection and Labeling

  • Transfer: Once neutralized, carefully pour the solution into a designated hazardous waste container suitable for toxic chemical waste.[1]

  • Labeling: The container must be clearly and securely labeled.[6] The label must include:

    • The words "Hazardous Waste"[6]

    • The full chemical name: "Neutralized this compound Solution"[1]

    • Appropriate hazard pictograms

    • Contact information for the responsible individual or laboratory[7]

5. Decontamination and Final Steps

  • Equipment Decontamination: Thoroughly rinse all glassware and equipment that came into contact with this compound with a suitable solvent like water. Collect this rinsate and add it to the hazardous waste container.[1][8]

  • Work Area Cleaning: Wipe down the work surface within the fume hood with a damp cloth. Dispose of all contaminated disposable materials, such as gloves and paper towels, in a properly labeled solid hazardous waste container.[1]

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood check_form Is waste in solid form? fume_hood->check_form dissolve Dissolve Solid Waste in Water neutralize Neutralize with NaHCO₃ or Na₂CO₃ Solution dissolve->neutralize check_form->dissolve Yes check_form->neutralize No (Aqueous) monitor_ph Monitor pH (Target: 6.0 - 8.0) neutralize->monitor_ph collect_waste Transfer to Labeled Hazardous Waste Container monitor_ph->collect_waste decontaminate Decontaminate Glassware and Work Area collect_waste->decontaminate store Store Sealed Container in Satellite Accumulation Area decontaminate->store end End: Await EHS Pickup store->end

Caption: Workflow for the safe neutralization and disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Dehydroquinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 3-Dehydroquinate, including detailed operational and disposal plans to minimize risk and ensure compliance.

This compound, a key intermediate in the shikimate pathway, requires careful handling due to its potential hazards.[1] The Safety Data Sheet (SDS) for 3-Dehydroquinic acid classifies it as Acute Toxicity, Oral (Category 3), with the signal word "Danger".[2] Adherence to the following personal protective equipment (PPE) and handling protocols is crucial for personal safety and the integrity of your research.

Essential Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is necessary. The minimum required PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[3] However, due to the specific hazards of this compound, the following PPE is mandatory:

PPE CategorySpecificationRationale
Hand Protection Disposable nitrile gloves. For tasks with a higher risk of exposure, consider double gloving.Nitrile gloves offer protection against incidental chemical contact.[3][4] They should be removed immediately if contamination occurs, followed by hand washing before donning new gloves.[3]
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. A face shield must be worn over safety glasses when there is a splash hazard.[3][4]This combination protects the eyes and face from splashes and airborne particles.[3][5]
Body Protection A standard laboratory coat.A lab coat protects clothing and skin from spills and contamination.[5][6]
Respiratory Protection Typically not required when handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator may be necessary.Engineering controls like fume hoods are the primary defense against inhalation hazards.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Following a structured operational plan minimizes the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the powder form to avoid inhalation.[7]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting, confirm that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • When weighing the solid, perform this task in a fume hood or a balance enclosure to prevent the dispersal of powder.

  • Avoid direct contact with the skin, eyes, and clothing.[8]

  • Should accidental contact occur, immediately flush the affected area with copious amounts of water for at least 15 minutes. For skin contact, wash with soap and water.[7][8] Seek medical attention if irritation persists.

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.

3. Post-Handling Procedures:

  • After handling, thoroughly wash your hands with soap and water.

  • Clean the work area and any equipment used with an appropriate decontaminating solution.

  • Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area as it is moisture-sensitive. Recommended storage is at 2-8°C.[2]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_setup Ensure Safety Measures handle_weigh Weigh Solid in Containment prep_setup->handle_weigh Begin Work handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area and Equipment handle_exp->cleanup_decon Experiment Complete disp_waste Segregate Hazardous Waste handle_exp->disp_waste Generate Waste cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash cleanup_store Store Compound Properly cleanup_wash->cleanup_store disp_contact Contact EHS for Pickup disp_waste->disp_contact Ready for Disposal

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of this compound and its associated waste can pose a risk to both individuals and the environment.

1. Waste Segregation:

  • All materials contaminated with this compound, including unused product, contaminated gloves, pipette tips, and labware, must be collected as hazardous waste.[9]

  • Use a designated, chemically compatible, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste" and the full chemical name.[9]

2. Container Management:

  • Keep the hazardous waste container securely sealed when not in use to prevent the release of vapors.

  • Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

3. Final Disposal:

  • Do not dispose of this compound or its waste down the drain or in the regular trash. [9][10]

  • Disposal of this chemical waste must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10] Follow your institution's specific procedures for arranging a hazardous waste pickup.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.